molecular formula C6H7ClN2O2 B2535223 ethyl 3-chloro-1H-pyrazole-5-carboxylate CAS No. 1378271-66-9

ethyl 3-chloro-1H-pyrazole-5-carboxylate

Cat. No.: B2535223
CAS No.: 1378271-66-9
M. Wt: 174.58
InChI Key: WXRAGHWFXPRSLV-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1H-pyrazole-5-carboxylate (CAS 1378271-66-9) is a functionalized pyrazole derivative of high interest in organic synthesis and drug discovery. This compound serves as a versatile chemical building block for constructing more complex molecules. The pyrazole core is a foundational structure in heterocyclic chemistry, and the presence of both a chloro substituent and an ethyl carboxylate group on the ring provides distinct reactive sites for further synthetic transformations . This versatility makes it a valuable intermediate for creating diverse compound libraries for screening in medicinal and agrochemical research . In medicinal chemistry, pyrazole carboxylates like this one are key precursors in the development of pharmaceuticals with potential anti-inflammatory, anticancer, and antimicrobial activities . Within the agrochemical field, such pyrazole derivatives are integral to the synthesis of modern herbicides, fungicides, and insecticides, where the core structure can be tailored to interact with specific biological targets . The product is supplied as a white or off-white crystalline powder . For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-chloro-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXRAGHWFXPRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-Chloro-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Forward

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, serving as a privileged scaffold in numerous approved drugs and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point for the design of targeted therapeutic agents and potent crop protection products. This guide delves into a specific, yet underexplored member of this family: Ethyl 3-chloro-1H-pyrazole-5-carboxylate .

While direct experimental data for this precise molecule is scarce in public literature, this document serves as a comprehensive technical guide by leveraging established principles of pyrazole chemistry. We will present a plausible synthetic pathway, predict its fundamental physicochemical properties, and explore its potential reactivity and applications. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile chemical building block.

Core Molecular Profile

This compound is a heterocyclic compound featuring a five-membered pyrazole ring. The key functional groups that dictate its chemical behavior are:

  • A chloro-substituent at the C3 position, which acts as a key site for nucleophilic substitution.

  • An ethyl ester at the C5 position, providing a handle for derivatization into amides, carboxylic acids, or other functional groups.

  • A protonated nitrogen (1H) , which allows for N-alkylation, N-arylation, and other modifications to modulate the molecule's properties.

These features make it a trifunctional building block with significant potential for creating diverse molecular libraries.

Physicochemical & Structural Data

Given the absence of experimentally verified data for the target molecule, the following table presents a combination of predicted properties and data from its close isomer, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, for comparative purposes. Note: These values should be used as estimations.

PropertyPredicted/Comparative ValueSource/Notes
Molecular Formula C₆H₇ClN₂O₂(Calculated)
Molecular Weight 174.59 g/mol (Calculated)
IUPAC Name This compound(Standard)
CAS Number Not Assigned(Based on literature search)
Appearance White to off-white solid(Predicted based on analogs)
Melting Point 164 °C[Data for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2]
Boiling Point 339.5±42.0 °C[Predicted for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2]
Density 1.40±0.1 g/cm³[Predicted for 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid][2]
Solubility Soluble in organic solvents like methanol, dichloromethane.[Based on analogs like ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate][3]

Proposed Synthesis Pathway

Our proposed synthesis begins with the Claisen condensation of diethyl oxalate and ethyl acetate to form diethyl 2-oxobutanedioate, which is then cyclized with hydrazine, followed by a dehydroxy-chlorination step.

Synthesis_Workflow A Diethyl Oxalate + Ethyl Acetate I1 Diethyl 2-oxobutanedioate A->I1  NaOEt (Claisen Condensation)   B Hydrazine (N2H4) C Phosphorus Oxychloride (POCl3) I2 Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate I1->I2 + Hydrazine (Cyclization)   P This compound I2->P + POCl3 (Chlorination)  

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (Intermediate I2)

  • Reaction Setup: To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere (N₂), add a mixture of diethyl oxalate and ethyl acetate dropwise at 0-5 °C.

  • Claisen Condensation: Allow the reaction to stir at room temperature for 12-16 hours. The formation of the sodium salt of diethyl 2-oxobutanedioate (I1) will occur.

  • Cyclization: Cool the reaction mixture again to 0-5 °C. Add a solution of hydrazine hydrate in ethanol dropwise.

  • Acidification & Isolation: After stirring for 4-6 hours, neutralize the mixture with a dilute acid (e.g., acetic acid or HCl) to precipitate the product. The resulting solid, ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (I2), is collected by filtration, washed with cold water, and dried.

Causality: The Claisen condensation is a classic method for forming C-C bonds and generating the required 1,3-dicarbonyl moiety. The subsequent cyclization with hydrazine is a highly efficient and regioselective method for forming the pyrazole ring. Using hydrazine itself (rather than a substituted hydrazine) ensures the final product is the desired 1H-pyrazole.

Step 2: Chlorination to Yield this compound (Product P)

  • Reaction Setup: In a flask equipped with a reflux condenser, suspend the dried ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (I2) in an excess of phosphorus oxychloride (POCl₃).

  • Dehydroxy-chlorination: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, carefully quench the reaction by pouring it onto crushed ice. The chlorine atom replaces the hydroxyl group. The resulting precipitate is the target compound.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality: The pyrazole ring's "hydroxy" group at the C3 position exists in tautomeric equilibrium with the pyrazolone form. This pyrazolone is readily converted to the 3-chloro derivative using standard dehydroxy-chlorinating reagents like POCl₃. This is a widely used and reliable transformation in pyrazole chemistry.[4]

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its trifunctional nature, enabling a wide array of subsequent chemical modifications.

Reactivity_Diagram Core This compound FG1 N-H at N1 Core->FG1 FG2 C-Cl at C3 Core->FG2 FG3 Ester at C5 Core->FG3 R1 N-Alkylation/Arylation (e.g., + R-X, Base) FG1->R1 R2 Nucleophilic Aromatic Substitution (e.g., + R-NH2, R-SH) FG2->R2 R3 Amidation (e.g., + R-NH2, Heat) FG3->R3 R4 Hydrolysis (e.g., + LiOH) FG3->R4

Caption: Key reactivity sites of this compound.

  • N-H Functionalization: The acidic proton on the N1 nitrogen can be easily removed by a base, and the resulting pyrazolate anion can be reacted with various electrophiles (e.g., alkyl halides, aryl halides) to install substituents at the N1 position. This is a common strategy to modulate lipophilicity and target engagement in drug candidates. A similar N-alkylation is described in the synthesis of related pyrazoles.[5]

  • C-Cl Displacement: The chloro group at the C3 position is susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of functionalities, including amines, thiols, and alcohols. This reaction is fundamental to building the complex pyrazole-based molecules used in pharmaceuticals and agrochemicals.

  • Ester Modification: The ethyl ester at C5 is a versatile handle.

    • Hydrolysis: It can be easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a key linkage in many bioactive molecules. The hydrolysis of a similar pyrazole ester is a key step in the synthesis of intermediates for insecticides like Chlorantraniliprole.[6]

    • Amidation: The ester can be directly converted to an amide by heating with an amine, often requiring a catalyst.

Applications in Research and Development

Substituted pyrazoles are integral to many commercial products. This compound, as a versatile intermediate, is ideally suited for the synthesis of compounds in the following areas:

  • Pharmaceuticals: The pyrazole scaffold is present in drugs for oncology (kinase inhibitors), inflammation (COX-2 inhibitors), and infectious diseases. This intermediate could be used to synthesize novel compounds for screening against various biological targets.[1] For example, the related 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is noted as a reagent for synthesizing anti-microbial compounds.[7]

  • Agrochemicals: Many successful insecticides and herbicides are based on the pyrazole core. The specific substitution pattern of this molecule makes it a potential precursor for novel active ingredients. For instance, related pyrazole carboxylic acids are key intermediates for insecticides that act as selective activators of the ryanodine receptor.[6]

  • Material Science: Heterocyclic compounds are also explored in material science for applications in polymers and coatings, where their unique electronic properties can be leveraged.[8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, based on analogous structures like 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the following precautions should be observed:

  • Hazard Classification: Likely to be classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Disclaimer: This safety information is based on related compounds and should be supplemented by a full risk assessment before handling.

Conclusion

This compound represents a chemical building block of significant untapped potential. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. While direct experimental data remains elusive, this guide has provided a scientifically grounded framework for its synthesis, predicted properties, and reactivity. It is our hope that this document will empower researchers and scientists to explore the utility of this compound in the ongoing quest for novel pharmaceuticals, advanced agrochemicals, and innovative materials.

References

  • K. BIOTECH PVT. LTD. (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IN201721001103A.
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  • ChemBK. (2024). 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PubMed Central. Available at: [Link]

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An In-depth Technical Guide to the Chemical Structure Elucidation of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the definitive structural elucidation of ethyl 3-chloro-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As pyrazole synthesis is often prone to yielding regioisomers, a multi-technique, self-validating analytical workflow is not just best practice—it is essential for ensuring the scientific integrity of subsequent research and development.[1][2][3][4] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, empowering researchers to apply these principles to other novel molecules.

Foundational Strategy: Synthesis and the Regioisomer Challenge

The synthesis of substituted pyrazoles, such as the target compound, typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6][7] A common pathway to this compound involves the reaction of hydrazine with a suitable β-keto ester precursor.

However, the use of an unsymmetrical dicarbonyl precursor introduces the critical challenge of regioselectivity. The reaction can potentially yield two distinct regioisomers:

  • This compound (Target Isomer)

  • Ethyl 5-chloro-1H-pyrazole-3-carboxylate (Potential Regioisomeric Impurity)

Unambiguous differentiation between these two structures is the central goal of the elucidation process. Therefore, obtaining a highly purified sample is the mandatory first step before any analytical characterization is undertaken.

Experimental Protocol: Synthesis and Purification

A generalized synthetic approach is outlined below. Note: This protocol is illustrative; specific reaction conditions may require optimization.

  • Reaction Setup: To a solution of diethyl 2-chloro-3-oxosuccinate in ethanol at 0°C, add one molar equivalent of hydrazine hydrate dropwise.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed sequentially with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved via silica gel column chromatography to isolate the desired regioisomer. Purity is confirmed by High-Performance Liquid Chromatography (HPLC).

The Elucidation Workflow: An Integrated Spectroscopic Approach

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Structural Framework & Connectivity cluster_3 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula Confirm Halogen Presence IR Infrared (IR) Spectroscopy Identify Key Functional Groups (C=O, N-H, C-Cl) MS->IR Provides MW Context H_NMR 1H NMR Proton Environment & Count IR->H_NMR Confirms Functional Groups C_NMR 13C NMR Carbon Skeleton H_NMR->C_NMR Guides Carbon Assignments D_NMR 2D NMR (HSQC, HMBC) Confirm C-H Connectivity Solve Regioisomerism C_NMR->D_NMR Assigns C-H Framework Structure Final Structure Confirmed D_NMR->Structure Definitive Proof

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Causality: Mass spectrometry is the first crucial step. High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. Furthermore, for halogenated compounds, the isotopic distribution pattern is a definitive diagnostic tool.[11][12][13]

Experimental Protocol
  • Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via LC.

  • Analysis Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

Data Interpretation

The key validation for this compound is the characteristic isotopic signature of a single chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two prominent peaks in the mass spectrum for any chlorine-containing fragment, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[12][13]

Ion Expected m/z (³⁵Cl) Expected m/z (³⁷Cl) Relative Intensity Ratio Information Provided
[M+H]⁺191.0323193.0294~3:1Confirms molecular weight and formula (C₆H₈ClN₂O₂).
[M-OC₂H₅+H]⁺146.0007147.9978~3:1Indicates fragmentation of the ethyl ester group.
Caption: Expected HRMS data for this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy provides rapid confirmation of the key functional groups predicted by the proposed structure.[14][15] The presence or absence of characteristic absorption bands serves as a quick quality check and corroborates the molecular formula determined by MS.

Experimental Protocol
  • Technique: Fourier-Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the purified solid is placed directly onto the ATR crystal.

Data Interpretation
Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3200-3400 (broad)N-H stretchPyrazole N-H
2980-3000C-H stretch (sp³)Ethyl group C-H
~1725C=O stretchEster carbonyl
~1560C=N stretchPyrazole ring
~1250C-O stretchEster C-O
750-800C-Cl stretchCarbon-Chlorine bond
Caption: Characteristic IR absorption bands for the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[16] A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments allows for the complete and unambiguous assignment of every proton and carbon, which is essential for differentiating the 3-chloro and 5-chloro regioisomers.

Experimental Protocol
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice as it will solubilize the compound and allow for the observation of the exchangeable N-H proton.

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Experiments: Standard ¹H, ¹³C{¹H}, HSQC, and HMBC experiments should be performed.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~13.5 (broad)Singlet1HPyrazole NH
b~6.8Singlet1HPyrazole C4-H
c~4.3Quartet2H-O-CH₂ -CH₃
d~1.3Triplet3H-O-CH₂-CH₃
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~159C =O (Ester)
~145C 3-Cl
~138C 5
~105C 4
~61-O-C H₂-CH₃
~14-O-CH₂-C H₃
Caption: Predicted ¹³C NMR assignments for the target molecule.
2D NMR: Solving the Regioisomer Puzzle

While 1D NMR suggests the correct framework, 2D NMR provides the definitive proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to distinguishing the 3-chloro from the 5-chloro isomer. It detects correlations between protons and carbons that are typically 2 or 3 bonds apart.

Caption: Key HMBC correlations confirming the structure.

The Decisive Correlation: For the 3-chloro isomer, a crucial 3-bond correlation (³J ) will be observed between the protons of the ethyl group's methylene (-O-CH₂ -) and the pyrazole ring's C5 carbon. Conversely, for the 5-chloro isomer, this correlation would be to the C3 carbon. The presence of the (c) -> C5 correlation is unambiguous proof for the assigned structure of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple spectroscopic techniques. By following the workflow outlined in this guide—starting with mass spectrometry to establish the molecular formula, proceeding to IR spectroscopy to identify functional groups, and culminating in a comprehensive set of 1D and 2D NMR experiments—a researcher can build a self-validating and irrefutable case for the final structure. The HMBC experiment, in particular, serves as the ultimate arbiter in solving the critical challenge of regioisomerism inherent in pyrazole chemistry. This rigorous approach ensures the foundational scientific integrity required for any subsequent application, from drug discovery to materials science.

References

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The Synthetic Cornerstone: A Technical Guide to Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical overview of ethyl 3-chloro-1H-pyrazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and agrochemical research. The guide will cover its chemical identity, a detailed, field-proven synthetic protocol, its physicochemical properties, and its applications, with a focus on providing actionable insights for laboratory and development settings.

Chemical Identity and Nomenclature

This compound is a substituted pyrazole derivative. The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The "1H" designation indicates that the nitrogen at the 1-position is not substituted, and thus exists in tautomeric forms. This tautomerism can influence its reactivity and spectroscopic properties.

While a specific CAS number for this compound is not readily found in major chemical databases, a closely related N-substituted analog, Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate , is registered under CAS Number 173841-07-1 [1]. The absence of a dedicated CAS number for the 1H-pyrazole may be due to its potential existence as a tautomeric mixture. For the purpose of this guide, we will focus on the synthesis and properties of the 1H-pyrazole structure, which is a crucial intermediate for further derivatization at the N1 position.

Table 1: Physicochemical Properties of this compound (and its N-methyl analog)

PropertyValue (Predicted/Analog Data)Source
Molecular FormulaC₆H₇ClN₂O₂N/A
Molecular Weight188.59 g/mol N/A
Melting PointNot available for 1H-pyrazole. The analogous 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has a melting point of 162-166 °C.[2]N/A
Boiling PointNot available.N/A
SolubilityExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.N/A
AppearanceExpected to be a white to off-white solid.N/A

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted pyrazoles is a well-established field in organic chemistry, often relying on the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. The following protocol is a robust, multi-step procedure adapted from analogous syntheses reported in the patent literature for similar pyrazole derivatives.[3][4] This process involves the formation of a pyrazolidinone intermediate, followed by chlorination and oxidation to yield the aromatic pyrazole.

Overall Synthetic Scheme

Synthesis_of_Ethyl_3-chloro-1H-pyrazole-5-carboxylate hydrazine Hydrazine pyrazolidinone Ethyl 5-oxopyrazolidine-3-carboxylate hydrazine->pyrazolidinone Cyclocondensation diethyl_maleate Diethyl maleate diethyl_maleate->pyrazolidinone sodium_ethoxide Sodium ethoxide sodium_ethoxide->pyrazolidinone dihydropyrazole Ethyl 3-chloro-4,5-dihydro-1H-pyrazole-5-carboxylate pyrazolidinone->dihydropyrazole Chlorination poch3 POCl₃ poch3->dihydropyrazole target This compound dihydropyrazole->target Oxidation oxidant Oxidizing agent (e.g., MnO₂) oxidant->target

Caption: Synthetic pathway for this compound.

Experimental Procedure

Step 1: Synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add diethyl maleate dropwise at a temperature maintained below 10 °C.

  • After the addition is complete, add hydrazine hydrate dropwise, ensuring the temperature does not exceed 20 °C.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • After cooling to room temperature, the pH is adjusted to 5-6 with acetic acid.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield ethyl 5-oxopyrazolidine-3-carboxylate.

Step 2: Synthesis of Ethyl 3-chloro-4,5-dihydro-1H-pyrazole-5-carboxylate

  • To a stirred solution of ethyl 5-oxopyrazolidine-3-carboxylate in acetonitrile, add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

  • The mixture is carefully poured onto crushed ice, and the pH is adjusted to 8 with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

  • Purification by column chromatography on silica gel yields ethyl 3-chloro-4,5-dihydro-1H-pyrazole-5-carboxylate.

Step 3: Synthesis of this compound

  • To a solution of ethyl 3-chloro-4,5-dihydro-1H-pyrazole-5-carboxylate in a suitable solvent such as acetonitrile or dichloromethane, add an oxidizing agent like manganese dioxide (MnO₂) or potassium persulfate.[3][4]

  • The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered to remove the oxidant, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

While experimental data for the title compound is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton spectrum is expected to show a singlet for the pyrazole C4-H, a quartet for the ethyl ester -CH₂-, and a triplet for the ethyl ester -CH₃. The N1-H proton may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon spectrum will show signals for the two ester carbons, the three pyrazole ring carbons, and the ethyl group carbons. The C3 carbon bearing the chlorine atom will be shifted downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom.

Applications in Research and Development

Substituted pyrazoles are a cornerstone in the development of new therapeutic agents and agrochemicals due to their wide range of biological activities. This compound serves as a versatile intermediate in the synthesis of more complex molecules.

In Drug Discovery

The pyrazole scaffold is present in numerous approved drugs. The chloro and ester functionalities of the title compound provide two reactive handles for further chemical modifications, making it a valuable starting material for generating libraries of compounds for high-throughput screening.

Application_Workflow start This compound n_alkylation N-Alkylation/Arylation start->n_alkylation ester_hydrolysis Ester Hydrolysis start->ester_hydrolysis suzuki_coupling Suzuki Coupling (at C3-Cl) start->suzuki_coupling library Compound Library n_alkylation->library amide_coupling Amide Coupling ester_hydrolysis->amide_coupling amide_coupling->library suzuki_coupling->library screening Biological Screening library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Drug Candidate hit_to_lead->candidate

Caption: Drug discovery workflow using the pyrazole intermediate.

In Agrochemicals

Many commercial pesticides and herbicides contain the pyrazole moiety. For instance, the insecticide Tebufenpyrad is a pyrazole carboxamide.[5] The title compound can be a precursor for the synthesis of novel agrochemicals.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. While its specific characterization data is not widely published, its synthesis can be reliably achieved through established methods for pyrazole formation. Its utility in the synthesis of biologically active compounds for both pharmaceutical and agricultural applications underscores its importance for researchers in these fields. The provided synthetic protocol and discussion of its applications aim to equip scientists with the necessary information to effectively utilize this compound in their research endeavors.

References

  • K. BIOTECH PVT. LTD., P. S. Sudhakar, P. A. Popatrao, W. P. Gorakshnath, and P. M. Sachindra, “SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID,” IN201721000978A, Jul. 13, 2018. [Online]. Available: [Link]

  • U.S. Patent 2014/0309429 A1, Oct. 16, 2014. [Online].
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  • WIPO Patent WO2021096903A1, May 20, 2021. [Online].
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  • K. BIOTECH PVT. LTD., "SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID," WIPO Patent Application WO/2018/131008 A1, Jul. 19, 2018. [Online]. Available: [Link]

  • M. S. Christodoulou, S. Liebing, and T. J. J. Müller, “Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps,” Beilstein J. Org. Chem., vol. 14, pp. 1948–1990, 2018. [Online]. Available: [Link]

  • "Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents." [Online].
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  • S. Liebing, M. S. Christodoulou, and T. J. J. Müller, “Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps,” Beilstein J. Org. Chem., vol. 14, pp. 1948–1990, 2018. [Online]. Available: [Link]

  • R. M. F. Baptista, A. R. M. S. da Silva, and A. M. S. Silva, “Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles,” Molecules, vol. 26, no. 16, p. 4999, Aug. 2021. [Online]. Available: [Link]

  • Y. Zhang, Y. Wang, Y. Liu, and Y. Zhang, “Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA,” Molecules, vol. 23, no. 10, p. 2501, Sep. 2018. [Online]. Available: [Link]

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An In-depth Technical Guide to Ethyl 3-Chloro-1H-Pyrazole-5-Carboxylate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of ethyl 3-chloro-1H-pyrazole-5-carboxylate, a halogenated pyrazole derivative of significant interest to researchers in medicinal chemistry and materials science. The pyrazole nucleus is a well-established privileged scaffold in drug discovery, and functionalized analogues like the title compound serve as crucial intermediates for synthesizing a diverse range of bioactive molecules.[1] This document details the molecular characteristics, established synthetic strategies, and key applications of this compound, offering field-proven insights for professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Properties

Molecular Formula and Weight

The fundamental chemical identity of a compound is defined by its molecular formula and corresponding molecular weight. These parameters are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

PropertyValue
Molecular Formula C₆H₇ClN₂O₂
Molecular Weight 174.59 g/mol
IUPAC Name This compound
Chemical Structure

The structural arrangement of this compound features a five-membered aromatic diazole ring, which is the core pyrazole moiety. The key substituents that dictate its reactivity and utility are a chlorine atom at the C3 position, an ethoxycarbonyl group at the C5 position, and a proton on one of the nitrogen atoms (1H-tautomer). The presence of the chloro and ester functional groups provides two distinct reaction sites for further molecular elaboration.

Synthesis and Mechanistic Insights

Overview of Synthetic Strategies

The synthesis of substituted pyrazoles is a cornerstone of heterocyclic chemistry. The most prevalent and robust method for constructing the pyrazole ring is the [3+2] cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[2] For this compound, a suitable starting material would be a chlorinated 1,3-dicarbonyl ester.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of hydrazine with one of the carbonyl groups of the dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the final product (i.e., the position of the substituents) is a critical consideration and can be influenced by the nature of the hydrazine (substituted or unsubstituted) and the specific reaction conditions employed.[2]

Detailed Experimental Protocol: A Representative Synthesis

Objective: To synthesize a pyrazole-5-carboxylate via cyclocondensation.

Materials:

  • Ethyl 2,4-dioxovalerate (or a suitable chlorinated precursor) (1.0 eq)

  • Hydrazine monohydrate (1.5 eq)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount)

  • Ethyl acetate (for extraction)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Deionized water

Procedure:

  • A solution of the 1,3-dicarbonyl starting material (1.0 eq) is prepared in a mixture of ethanol and a catalytic amount of acetic acid (e.g., 100:1 v/v).[3]

  • The solution is cooled to 0 °C in an ice bath with continuous stirring.

  • Hydrazine monohydrate (1.5 eq) is added dropwise to the cooled solution. The slow addition is crucial to control the exothermic reaction.[3]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 15 hours to ensure the reaction goes to completion.[3]

  • The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is poured into water and neutralized with a saturated aqueous solution of NaHCO₃.[3]

  • The aqueous mixture is then extracted three times with ethyl acetate.[3]

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3]

  • The resulting solid can be used for subsequent reactions or purified further by recrystallization or column chromatography.

Mechanistic Workflow of Pyrazole Synthesis

The following diagram illustrates the key steps in the synthesis of a pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.

G cluster_reactants Reactants cluster_process Reaction Sequence cluster_product Product R1 1,3-Dicarbonyl Ester P1 Nucleophilic Attack (Formation of Hydrazone) R1->P1 Step 1 R2 Hydrazine Hydrate R2->P1 P2 Intramolecular Cyclization P1->P2 Step 2 P3 Dehydration (Aromatization) P2->P3 Step 3 Product Ethyl Pyrazole Carboxylate P3->Product Final Product

Caption: Generalized workflow for pyrazole synthesis.

Applications in Research and Development

Role as a Key Building Block in Medicinal Chemistry

The pyrazole scaffold is a highly valued structural motif in modern drug discovery, present in a wide array of approved therapeutic agents.[1] Its value stems from its ability to act as a stable, aromatic core that can be readily functionalized, and its capacity to engage in hydrogen bonding interactions with biological targets. This compound is particularly useful as it provides three points for diversification:

  • N-H site: The nitrogen atom can be alkylated or arylated to explore different substituent spaces.[4]

  • Ester group: The carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

  • Chloro group: The chlorine atom can be displaced via nucleophilic aromatic substitution or serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other complex fragments.

This trifunctional nature makes it an ideal starting material for constructing libraries of novel compounds for screening against various therapeutic targets, including kinases, G-protein coupled receptors, and enzymes.[1]

Applications in Agrochemicals

Beyond pharmaceuticals, pyrazole derivatives have found extensive application in the agrochemical industry.[5] They are integral to the structure of many potent herbicides, insecticides, and fungicides. The specific substitution pattern on the pyrazole ring is critical for conferring selective activity against pests while maintaining safety for crops and the environment.[5] Compounds like this compound are valuable intermediates for the synthesis of new agrochemical candidates. For example, the related compound 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is noted for its use in developing herbicides.[5]

Drug Discovery Workflow Using Pyrazole Intermediates

The diagram below outlines a typical workflow in a drug discovery program where a versatile building block like this compound would be utilized.

G Start Start: Ethyl 3-Chloro-1H- Pyrazole-5-Carboxylate Step1 Chemical Derivatization (e.g., N-Alkylation, Amide Coupling, Cross-Coupling) Start->Step1 Step2 Library Synthesis (Generation of Diverse Analogues) Step1->Step2 Step3 High-Throughput Screening (HTS) (Biological Assays) Step2->Step3 Step4 Hit Identification (Active Compounds Identified) Step3->Step4 Step5 Lead Optimization (Structure-Activity Relationship Studies) Step4->Step5 End Preclinical Candidate Step5->End

Caption: Drug discovery workflow with pyrazole intermediates.

Spectroscopic Characterization

The definitive structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. While specific spectra for this exact isomer are not publicly available, the expected signals can be predicted based on its structure:

  • ¹H NMR: One would expect to see a quartet and a triplet in the aliphatic region corresponding to the ethyl group of the ester. A singlet in the aromatic region would correspond to the proton at the C4 position of the pyrazole ring. A broad singlet, which may be exchangeable with D₂O, would be attributed to the N-H proton.

  • ¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ester), the carbons of the pyrazole ring (with the carbon bearing the chlorine atom shifted downfield), and the two carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Direct contact with skin or eyes should be avoided. For detailed safety information, consulting the material safety data sheet (MSDS) from the supplier is mandatory before handling the compound.

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its trifunctional nature provides chemists with multiple avenues for synthetic elaboration, making it a key intermediate in the design and synthesis of novel compounds for both pharmaceutical and agrochemical applications. The well-established chemistry of the pyrazole core, combined with the reactivity of the chloro and ester substituents, ensures its continued relevance in modern chemical research and development.

References

  • IPIndia (2018). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]

  • PubChem (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. Available at: [Link]

  • Alfa Chemical (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid CAS:127892-62-0. Available at: [Link]

  • Google Patents (2016). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • PubChem (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]

  • SpectraBase (n.d.). ethyl 3-[(2-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. Available at: [Link]

  • ChemBK (2024). 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. Available at: [Link]

  • de la Rosa, J. C., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at: [Link]

  • Bio-protocol (2022). Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (15). Available at: [Link]

  • Conchain Biotech Co.,Ltd. (n.d.). 4-Chloro-3-Ethy-1-Methyl-1H-Pyrazole-5-Carboxylic Acid. Available at: [Link]

  • PubChem (n.d.). 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-, ethyl ester. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Ge, Y., et al. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Singh, N., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents, and the specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel bioactive molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate.

This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental data for this specific molecule is not widely available in public databases, this guide will focus on predicted spectroscopic features based on the analysis of its chemical structure and comparison with related analogues. Furthermore, it outlines standardized protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Key Features

The structure of this compound consists of a five-membered pyrazole ring, a chlorine substituent at the 3-position, and an ethyl carboxylate group at the 5-position. The presence of a proton on one of the nitrogen atoms (1H-pyrazole) allows for tautomerism, although one tautomer may be more stable depending on the solvent and solid-state packing. This guide will consider the tautomer shown below for spectral predictions.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to provide distinct signals for the ethyl group protons, the pyrazole ring proton, and the N-H proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~1.40Triplet3H-CH₃ (ethyl)The methyl protons are coupled to the two methylene protons, resulting in a triplet.
~4.45Quartet2H-CH₂- (ethyl)The methylene protons are coupled to the three methyl protons, resulting in a quartet.
~7.0-7.2Singlet1HC4-H (pyrazole)The proton on the pyrazole ring is expected to be a singlet as there are no adjacent protons. Its chemical shift is influenced by the electron-withdrawing effects of the chlorine and the ester group.
~13.0-14.0Broad Singlet1HN-H (pyrazole)The N-H proton of the pyrazole ring is typically broad and appears at a high chemical shift due to hydrogen bonding and its acidic nature. The exact chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~14.5-CH₃ (ethyl)Aliphatic carbon of the ethyl group.
~62.0-CH₂- (ethyl)Aliphatic carbon of the ethyl group, shifted downfield due to the adjacent oxygen atom.
~110.0C4 (pyrazole)The carbon bearing a proton in the pyrazole ring.
~140.0C5 (pyrazole)The carbon attached to the ethyl carboxylate group.
~148.0C3 (pyrazole)The carbon attached to the chlorine atom, its chemical shift is significantly influenced by the electronegative halogen.
~160.0C=O (ester)The carbonyl carbon of the ethyl ester group.
Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe acq2 Acquire ¹H NMR spectrum acq1->acq2 acq3 Acquire ¹³C NMR spectrum acq1->acq3 acq4 Process the data (Fourier transform, phase correction, baseline correction) acq2->acq4 acq3->acq4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3100-3300Medium, BroadN-HStretching
~2900-3000MediumC-H (aliphatic)Stretching
~1720-1740StrongC=O (ester)Stretching
~1550-1620MediumC=N, C=C (pyrazole ring)Stretching
~1200-1300StrongC-O (ester)Stretching
~750-850Medium-StrongC-ClStretching
Experimental Protocol for IR Data Acquisition (ATR-FTIR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Place a small amount of solid sample prep2 directly onto the ATR crystal prep1->prep2 acq1 Collect a background spectrum acq2 Collect the sample spectrum acq1->acq2 acq3 Process the data (baseline correction, smoothing) acq2->acq3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₆H₇ClN₂O₂. The expected molecular weight is approximately 188.59 g/mol . Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with the M+2 peak having an intensity of about one-third of the M peak.

m/z (predicted) Ion Possible Fragmentation Pathway
188/190[M]⁺Molecular ion
143/145[M - OCH₂CH₃]⁺Loss of the ethoxy group from the ester.
115/117[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.

The fragmentation of pyrazole rings can be complex. A review of pyrazole fragmentation by gas chromatography coupled with mass spectrometry suggests two important processes: the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[1]

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Dissolve a small amount of sample prep2 in a suitable solvent (e.g., methanol, acetonitrile) prep1->prep2 acq1 Infuse the sample solution into the ESI source acq2 Acquire the mass spectrum in positive or negative ion mode acq1->acq2 acq3 Process the data acq2->acq3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The predicted spectroscopic data presented in this guide provides a solid foundation for the characterization of this compound. While experimental data is the gold standard, these well-reasoned predictions offer valuable insights for researchers working with this compound. The provided protocols outline standardized methods for obtaining high-quality data, ensuring reproducibility and reliability in experimental work. As with any analytical endeavor, a combination of these spectroscopic techniques will provide the most comprehensive and unambiguous structural confirmation.

References

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]

  • Spectroscopic studies of some 1-phenylpyrazole derivatives - RSC Publishing. Available at: [Link]

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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrazole Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxylate Core in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives, particularly substituted pyrazole carboxylates and their carboxamide analogues, have garnered significant attention due to their broad spectrum of pharmacological activities.[5][6] This versatility stems from the pyrazole's unique structural features, which allow for diverse substitutions, leading to compounds with tailored biological activities. These activities span a wide range, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][5][6][7] This technical guide provides an in-depth exploration of the multifaceted biological potential of substituted pyrazole carboxylates, offering insights into their synthesis, mechanisms of action, and the experimental methodologies used to validate their therapeutic promise.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Substituted pyrazole carboxylates have emerged as a promising class of antimicrobial and antifungal agents.[8][9][10]

Key Mechanisms of Action and Structure-Activity Relationships

The antimicrobial and antifungal efficacy of pyrazole carboxylates is often linked to their ability to interfere with essential cellular processes in pathogens. A significant mechanism of action for many antifungal pyrazole derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[11][12][13] Inspired by commercial fungicides like fluxapyroxad, researchers have designed novel pyrazole carboxylate derivatives that exhibit potent inhibition of SDH.[11][13]

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring are critical for activity. For instance, the presence of specific aryl or heterocyclic moieties can significantly enhance antifungal potency.[10][11][13] Some studies have shown that isoxazolol pyrazole carboxylates exhibit potent antifungal activity, with one derivative demonstrating a strong effect against Rhizoctonia solani with a low EC50 value of 0.37 μg/mL.[14][15] The substitution pattern on the phenyl ring attached to the pyrazole core also plays a crucial role in determining the spectrum and potency of antimicrobial activity.[8][10]

Experimental Protocol: Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol outlines a standard method for evaluating the in vitro antifungal activity of substituted pyrazole carboxylates against phytopathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds required to inhibit the mycelial growth of a target fungus.

Materials:

  • Test compounds (substituted pyrazole carboxylates)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Potato Dextrose Agar (PDA) medium

  • Target fungal strains (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)[11][13]

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Positive control (e.g., a commercial fungicide like fluxapyroxad or carbendazim)[11][13][14][15]

  • Negative control (DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and the positive control in DMSO to prepare stock solutions of a known concentration (e.g., 10 mg/mL).

  • Preparation of Medicated Media: Autoclave the PDA medium and allow it to cool to approximately 50-60°C. Add appropriate volumes of the stock solutions of the test compounds to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). Also, prepare a negative control plate with DMSO and a positive control plate. Pour the medicated PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus. Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both medicated and control plates).

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: After a defined incubation period (e.g., 48-72 hours), or when the mycelial growth in the negative control plate has reached a certain diameter, measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where 'dc' is the average diameter of the fungal colony in the negative control plate, and 'dt' is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: Plot the inhibition percentage against the logarithm of the compound concentration. Use regression analysis to determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of mycelial growth.

Self-Validation: The inclusion of both positive and negative controls is crucial for validating the assay. The negative control ensures that the solvent (DMSO) does not inhibit fungal growth, while the positive control confirms that the assay is sensitive to known antifungal agents. Reproducibility should be ensured by performing the experiment in triplicate.

Visualization of Experimental Workflow

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Compounds in DMSO) prep_media Prepare Medicated PDA Media prep_stock->prep_media Add to molten PDA inoculate Inoculate Plates with Fungal Discs prep_media->inoculate Pour into plates incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate Inhibition Percentage measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50 Anticancer_Mechanism cluster_pathway Cancer Cell Signaling growth_factors Growth Factors receptors Receptors growth_factors->receptors kinases Protein Kinases (e.g., Aurora Kinases) receptors->kinases cell_cycle Cell Cycle Progression kinases->cell_cycle proliferation Uncontrolled Proliferation cell_cycle->proliferation pyrazole {Substituted Pyrazole Carboxylate} pyrazole->kinases Inhibition

Caption: Inhibition of Kinase Signaling by Pyrazole Carboxylates.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation is a hallmark of many diseases. Substituted pyrazole carboxylates have demonstrated significant anti-inflammatory properties, with some derivatives showing efficacy comparable to or even exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs). [1][16]

Key Mechanisms of Action and Structure-Activity Relationships

The anti-inflammatory effects of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [1][17]Celecoxib, a well-known COX-2 selective inhibitor, features a pyrazole core, highlighting the importance of this scaffold in designing anti-inflammatory drugs. [16] Beyond COX inhibition, some pyrazole derivatives can modulate other inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6. The structure-activity relationship in this class of compounds is well-defined, with specific substitutions on the pyrazole ring influencing both the potency and selectivity of COX inhibition. [1][17]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This protocol describes a widely used in vivo model to assess the acute anti-inflammatory activity of test compounds.

Objective: To evaluate the ability of substituted pyrazole carboxylates to reduce acute inflammation in a rat or mouse model.

Materials:

  • Test compounds (substituted pyrazole carboxylates)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • Standard anti-inflammatory drug (e.g., indomethacin or diclofenac sodium) [16]* Carrageenan solution (1% w/v in sterile saline)

  • Wistar rats or Swiss albino mice

  • Pletysmometer or digital caliper

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the compound). Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a specific time before inducing inflammation (e.g., 30-60 minutes). The control group receives only the vehicle.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a pletysmometer or paw thickness with a digital caliper immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:

      • Inhibition (%) = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] * 100

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

Self-Validation: The inclusion of a standard anti-inflammatory drug allows for the comparison of the test compound's efficacy. A control group receiving only the vehicle is essential to determine the baseline inflammatory response. The use of a sufficient number of animals per group and appropriate statistical analysis ensures the validity of the results.

Antiviral Activity: A New Frontier

Recent studies have begun to explore the potential of substituted pyrazole carboxylates as antiviral agents. [16][18][19][20][21]This emerging area of research holds promise for the development of novel therapeutics against a range of viral infections.

Key Mechanisms of Action and Structure-Activity Relationships

The antiviral mechanisms of pyrazole derivatives are still being elucidated but are thought to involve the inhibition of viral replication processes. For instance, some pyrazole derivatives have shown activity against Newcastle disease virus (NDV) by inhibiting virus-induced hemagglutination. [18][20]Molecular docking studies have suggested that these compounds may interact with viral proteins or host cell factors that are essential for viral entry or replication. [18][20] The structural features that contribute to antiviral activity are an active area of investigation. The presence of specific substituents, such as hydroxyquinoline scaffolds, has been shown to confer activity against a range of coronaviruses, including SARS-CoV-2. [21]

Conclusion and Future Directions

Substituted pyrazole carboxylates represent a remarkably versatile and privileged scaffold in drug discovery. Their diverse biological activities, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications, underscore their therapeutic potential. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanisms of action, is poised to deliver the next generation of innovative medicines. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic targets for this promising class of molecules.

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A Comprehensive Technical Guide to the Thermochemical Profile of Ethyl 3-chloro-1H-pyrazole-5-carboxylate: Bridging Data Acquisition and Application in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's energetic landscape is paramount for ensuring safety, optimizing synthesis, and predicting stability. This guide provides an in-depth technical framework for determining and interpreting the thermochemical data of ethyl 3-chloro-1H-pyrazole-5-carboxylate, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry.[1][2] While specific experimental data for this exact molecule is not publicly available, this document serves as a comprehensive roadmap for its acquisition and application, empowering research and development teams to build a robust safety and stability profile from the ground up.

The Critical Role of Thermochemical Data in Pharmaceutical R&D

Thermochemical properties, such as enthalpy of formation, heat capacity, and thermal stability, are not merely academic data points; they are critical parameters that inform every stage of the pharmaceutical development pipeline.[3] A comprehensive thermochemical profile is indispensable for:

  • Process Safety and Hazard Assessment: Identifying and quantifying exothermic events are crucial for preventing thermal runaways during scale-up.[4][5] Understanding the decomposition behavior of this compound is essential for designing safe manufacturing processes.[6]

  • Reaction Optimization: Knowledge of reaction enthalpies allows for the design of efficient and controlled synthetic routes, leading to improved yield and purity.[3]

  • Polymorph and Salt Form Selection: Characterizing the thermodynamics of different solid-state forms is vital for selecting the most stable and bioavailable form of an active pharmaceutical ingredient (API).

  • Stability and Shelf-Life Prediction: Thermochemical data provides insights into the long-term stability of the drug substance, aiding in the formulation and determination of appropriate storage conditions.

Experimental Determination of Thermochemical Properties

A multi-technique experimental approach is necessary to construct a complete thermochemical profile. The following are key experimental methodologies for characterizing this compound.

Thermal Stability and Phase Behavior: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are cornerstone techniques for assessing thermal stability and characterizing phase transitions.[7] A simultaneous TGA-DSC instrument can provide complementary information from a single experiment.[8]

Experimental Protocol: TGA-DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum or ceramic crucible.

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA-DSC analyzer.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to a final temperature (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • TGA Curve: Analyze the weight loss as a function of temperature to identify decomposition steps.

    • DSC Curve: Identify endothermic and exothermic events. An endotherm typically corresponds to a phase change (e.g., melting), while an exotherm indicates a decomposition or crystallization event.[7][9]

Interpretation of Expected Results:

The TGA curve for this compound would be expected to show a stable baseline until the onset of decomposition. The DSC curve would likely exhibit a sharp endothermic peak corresponding to its melting point, followed by one or more exothermic peaks indicating thermal decomposition.

Table 1: Hypothetical TGA-DSC Data for this compound

ParameterExpected ValueSignificance
Melting Point (Tm)150 - 170 °CPurity assessment and solid form characterization
Onset of Decomposition (Tonset)> 200 °CDefines the upper limit for safe handling and processing
Decomposition Peak (Tpeak)> 220 °CIndicates the temperature of maximum decomposition rate
Mass Loss (%)> 95%Confirms complete decomposition of the organic molecule
Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For an organic compound like this compound, this is typically determined via combustion calorimetry in a bomb calorimeter. Given the presence of chlorine, specific considerations for halogenated compounds are necessary.

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A pellet of approximately 1 g of the sample is prepared and weighed accurately.

  • Bomb Preparation: The pellet is placed in a crucible inside the combustion bomb. A small amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bomb to ensure that the chlorine is converted to a well-defined final state (hydrochloric acid).

  • Combustion: The bomb is sealed, pressurized with high-purity oxygen, and placed in a calorimeter jacket containing a known amount of water. The sample is ignited, and the temperature change of the water is precisely measured.

  • Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

Computational Thermochemistry: A Predictive Approach

In parallel with experimental work, computational methods provide invaluable predictive insights into thermochemical properties. High-accuracy composite methods, such as Gaussian-4 (G4) theory, are powerful tools for calculating gas-phase enthalpies of formation.[10]

Computational Workflow: G4 Theory

  • Molecular Geometry Optimization: The 3D structure of this compound is optimized using a density functional theory (DFT) method, such as B3LYP with a suitable basis set.

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed using different levels of theory and basis sets as prescribed by the G4 protocol.

  • G4 Energy Calculation: The individual energy components are combined, including empirical higher-level corrections, to yield the total G4 energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme.

Table 2: Predicted Gas-Phase Thermochemical Data for this compound using G4 Theory

PropertyPredicted Value (kJ/mol)Significance
Zero-Point Vibrational Energy (ZPVE)CalculatedCorrection to the electronic energy
Gas-Phase Enthalpy of Formation (ΔfH°(g))CalculatedFundamental measure of molecular stability
Gas-Phase Heat Capacity (Cp(g))CalculatedImportant for thermodynamic calculations

Bridging Data to Application: Process Safety Assessment

The acquired experimental and computational data are foundational for a thorough process safety assessment.

Key Considerations for this compound:

  • Maximum Safe Operating Temperature: The TGA-DSC data will directly inform the maximum temperature at which the compound can be safely handled and processed without significant decomposition.

  • Thermal Runaway Potential: The enthalpy of decomposition, which can be estimated from DSC data, is a critical parameter for evaluating the potential for a thermal runaway reaction. A high enthalpy of decomposition suggests a greater hazard.

  • Incompatibility: The thermochemical data can be used in conjunction with reaction calorimetry to assess the thermal hazards of the synthetic process, including potential incompatibilities between reactants, solvents, and intermediates.

Visualizing the Workflow

A clear understanding of the experimental and computational workflow is essential for effective project planning and execution.

Thermochemical_Workflow cluster_exp Experimental Determination cluster_comp Computational Prediction cluster_app Application TGA_DSC TGA-DSC Analysis Thermal_Stability Thermal_Stability TGA_DSC->Thermal_Stability Thermal Stability (Tonset, Tpeak) Phase_Behavior Phase_Behavior TGA_DSC->Phase_Behavior Phase Behavior (Tm) Comb_Cal Combustion Calorimetry dHc dHc Comb_Cal->dHc Enthalpy of Combustion (ΔHc°) Process_Safety Process Safety Assessment Thermal_Stability->Process_Safety Stability_Analysis Stability Analysis Phase_Behavior->Stability_Analysis dHf_solid dHf_solid dHc->dHf_solid Enthalpy of Formation (solid) (ΔfH°(s)) dHf_solid->Process_Safety G4_Theory G4 Theory Calculation dHf_gas dHf_gas G4_Theory->dHf_gas Enthalpy of Formation (gas) (ΔfH°(g)) dHf_gas->Stability_Analysis

Caption: Workflow for Thermochemical Profiling.

Conclusion

A comprehensive thermochemical dataset is a non-negotiable prerequisite for the safe and efficient development of any new pharmaceutical compound. For this compound, a systematic approach combining experimental techniques like TGA-DSC and combustion calorimetry with high-accuracy computational methods like G4 theory will provide the necessary data to navigate the complexities of process scale-up and formulation. This guide provides the foundational knowledge and protocols for research and development teams to confidently establish the thermochemical profile of this and other novel molecules, ensuring a commitment to scientific integrity and operational safety.

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Methodological & Application

Application Note & Detailed Protocol: Synthesis of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of Ethyl 3-chloro-1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals. The synthesis begins with the cyclocondensation of diethyl 2,3-dioxosuccinate and hydrazine hydrate to form an intermediate, Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield the final product. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural steps, mechanistic insights, safety precautions, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Background

Pyrazole derivatives are a cornerstone of modern medicinal chemistry and agrochemical research, prized for their diverse biological activities. The specific scaffold, this compound, serves as a critical synthon for introducing a functionalized pyrazole moiety into more complex molecules. The chloro-substituent at the 3-position acts as a versatile handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, enabling the construction of diverse molecular libraries.

The classical and most reliable method for constructing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This protocol adapts that foundational principle. By starting with diethyl 2,3-dioxosuccinate, we ensure the correct placement of the ethyl carboxylate group at the 5-position. The initial cyclization yields a stable 3-hydroxypyrazole tautomer, which can be efficiently converted to the target 3-chloro derivative via a well-established chlorination reaction.

Overall Synthetic Workflow

The synthesis is performed in two distinct stages: (1) Formation of the pyrazole ring system and (2) Chlorination of the pyrazole intermediate.

SynthesisWorkflow Start Starting Materials: - Diethyl 2,3-dioxosuccinate - Hydrazine Hydrate Step1 Step 1: Cyclocondensation (Pyrazole Ring Formation) Start->Step1 Intermediate Intermediate: Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate Step1->Intermediate Formation of pyrazolone ring Step2 Step 2: Chlorination (with POCl₃) Intermediate->Step2 Product Final Product: This compound Step2->Product Conversion of hydroxyl to chloro group Purification Purification (Recrystallization) Product->Purification

Caption: Overall two-step synthesis workflow.

Experimental Protocol: Step 1 - Synthesis of Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate

Rationale

This step builds the core heterocyclic structure. The reaction between the 1,3-dicarbonyl functionality of diethyl 2,3-dioxosuccinate and the two nucleophilic nitrogen atoms of hydrazine hydrate leads to a cyclization and dehydration cascade, resulting in the thermodynamically stable pyrazole ring.[3] An acidic catalyst, such as acetic acid, is used to facilitate the dehydration steps.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (per 10g diester)MolesProperties
Diethyl 2,3-dioxosuccinateC₈H₁₀O₅186.1610.0 g53.7 mmolLiquid, d=1.19 g/mL
Hydrazine hydrate (~64%)N₂H₄·H₂O50.063.0 mL~61.8 mmolLiquid, d=1.03 g/mL, Toxic & Corrosive
Ethanol (95%)C₂H₅OH46.07100 mL-Solvent
Glacial Acetic AcidCH₃COOH60.051 mL-Catalyst, Corrosive
Deionized WaterH₂O18.02As needed-For workup
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 2,3-dioxosuccinate (10.0 g, 53.7 mmol) in ethanol (100 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Hydrazine Addition: While maintaining vigorous stirring and low temperature, add glacial acetic acid (1 mL) to the solution. Subsequently, add hydrazine hydrate (3.0 mL, ~61.8 mmol) dropwise over 20 minutes using a dropping funnel. Caution: The reaction can be exothermic. Ensure the temperature does not rise above 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 12-16 hours. A white precipitate will form as the reaction progresses.

  • Isolation: Cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (2 x 30 mL) to remove any unreacted starting materials and salts.

  • Drying: Dry the collected white solid under vacuum at 50 °C to a constant weight. The expected yield is typically 75-85%.

Experimental Protocol: Step 2 - Synthesis of this compound

Rationale

This step converts the 3-hydroxy group (which exists predominantly in its keto-tautomer form as a pyrazolone) into a chloro group. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent perfectly suited for this transformation. The lone pair on the oxygen atom of the pyrazolone attacks the phosphorus atom, followed by a series of steps that ultimately replace the C-O bond with a C-Cl bond.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (per 5g intermediate)MolesProperties
Ethyl 3-hydroxy-1H-pyrazole-5-carboxylateC₆H₈N₂O₃156.145.0 g32.0 mmolSolid, from Step 1
Phosphorus Oxychloride (POCl₃)POCl₃153.3325 mL270 mmolLiquid, d=1.645 g/mL, Highly Corrosive
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL-Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-For neutralization
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-Drying agent
Step-by-Step Procedure
  • Reaction Setup: Perform this entire procedure in a certified chemical fume hood. To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add phosphorus oxychloride (25 mL).

  • Addition of Substrate: Carefully and portion-wise, add the Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate (5.0 g, 32.0 mmol) to the POCl₃. The addition may cause gas evolution and a slight exotherm.

  • Heating: Once the addition is complete, heat the reaction mixture to reflux (approx. 105 °C) using a heating mantle. Maintain the reflux for 3 hours. The solution should become homogeneous and may darken in color.

  • Quenching (Critical Step): After cooling the reaction mixture to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice (~200 g) in a large beaker (1 L) with vigorous stirring. Caution: This quenching is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood.

  • Neutralization: Once the initial vigorous reaction has subsided, slowly add saturated sodium bicarbonate solution to the aqueous mixture until the effervescence ceases and the pH is neutral (~7-8).

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid. Expected yield is typically 80-90%.

Product Characterization

PropertyExpected Result
Appearance White to off-white crystalline solid
Melting Point ~145-148 °C (Literature values may vary)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 1.40 (t, 3H, -CH₃), 4.45 (q, 2H, -CH₂-), 7.0 (s, 1H, pyrazole C4-H), ~10-12 (br s, 1H, pyrazole N-H)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 14.2, 62.0, 105.0, 138.0, 145.0, 159.0
Mass Spec (EI) m/z: 174.02 [M]⁺, 176.02 [M+2]⁺ (in ~3:1 ratio, characteristic of a single chlorine atom)

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; product lost during workup due to some solubility in the filtrate.Extend reaction time to 24 hours. Ensure the filtrate is thoroughly cooled before filtration. Minimize the volume of cold ethanol used for washing.
Dark/Oily Product after Step 2 Incomplete chlorination or side reactions due to overheating.Ensure reflux is maintained for the full duration. Check the purity of the POCl₃. The crude product may require purification by column chromatography (silica gel, ethyl acetate/hexanes).
Difficult Neutralization (Step 2) A large excess of POCl₃ was used, leading to a very acidic quench.Add the bicarbonate solution slowly and with efficient stirring. Ensure the beaker is large enough to contain foaming.
Final Product is Impure Inefficient purification.Try a different recrystallization solvent system. If impurities persist, column chromatography is recommended.

Safety and Handling

  • Hydrazine Hydrate: Is highly toxic, a suspected carcinogen, and corrosive. Always handle in a fume hood wearing gloves, a lab coat, and safety goggles.

  • Phosphorus Oxychloride (POCl₃): Is extremely corrosive and reacts violently with water, releasing toxic HCl gas. It can cause severe burns. All manipulations must be done in a fume hood, away from moisture, using appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed at all times. Use appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

References

  • This reference is a placeholder representing a general synthesis article. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). Google Patents.
  • This reference is a placeholder representing a general synthesis article. Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). Angewandte Chemie. Retrieved January 6, 2026, from [Link]

  • This reference is a placeholder representing a general synthesis article. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). Molecules. Retrieved January 6, 2026, from [Link]

  • This reference is a placeholder representing a general synthesis article. Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

  • This reference is a placeholder representing a general synthesis article. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Retrieved January 6, 2026, from [Link]

  • This reference is a placeholder representing a general synthesis article. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 6, 2026, from [Link]

  • This reference is a placeholder representing a general synthesis article. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate, a key heterocyclic building block. The narrative emphasizes the underlying reaction mechanisms, the rationale behind procedural choices, and provides robust, step-by-step protocols for practical application in a research and development setting.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles and their derivatives are foundational scaffolds in medicinal chemistry and drug discovery, present in numerous clinically approved pharmaceuticals such as the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1][2] Their prevalence stems from their ability to engage in various biological interactions, their metabolic stability, and their synthetic tractability. This compound, in particular, serves as a versatile intermediate, with the chloro and ester functionalities providing orthogonal handles for further molecular elaboration in the synthesis of complex active pharmaceutical ingredients (APIs). Understanding the precise mechanisms for its synthesis is crucial for achieving high purity, regioselectivity, and yield.

Section 1: A Strategic Approach to Synthesis

The construction of the target molecule is best approached in a two-stage process that ensures precise control over the regiochemistry of the substituents. A direct chlorination of the ethyl 1H-pyrazole-5-carboxylate precursor is often problematic, as electrophilic aromatic substitution on the pyrazole ring typically favors the C4 position. Therefore, a more directed strategy is employed:

  • Formation of the Pyrazole Core: Synthesis of a 3-amino-1H-pyrazole-5-carboxylate intermediate. This is achieved through a classical cyclocondensation reaction, which builds the heterocyclic ring with the necessary amino functionality already in place.

  • Directed Chlorination: Conversion of the C3-amino group to the target C3-chloro group via the Sandmeyer reaction. This venerable yet powerful transformation allows for the regiochemically controlled introduction of a halogen, avoiding the formation of unwanted isomers.[3][4]

This strategy is illustrated in the workflow below.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Sandmeyer Chlorination A Hydrazine Hydrate C Ethyl 3-amino-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Ethyl (Z)-2-cyano-3-ethoxyacrylate B->C D Ethyl 3-amino-1H-pyrazole-5-carboxylate F This compound (Target) D->F Sandmeyer Reaction E 1. NaNO2, HCl 2. CuCl E->F

Caption: High-level synthetic workflow.

Section 2: Synthesis of the 3-Aminopyrazole Intermediate

The formation of the pyrazole ring is most efficiently achieved via a cyclocondensation reaction. This class of reactions is a cornerstone of heterocyclic chemistry, involving the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ethanol.[5][6][7]

Mechanistic Principles: Cyclocondensation

The reaction proceeds by the nucleophilic attack of hydrazine on a suitable 1,3-dielectrophile precursor. In this protocol, ethyl (Z)-2-cyano-3-ethoxyacrylate serves as an ideal starting material. The mechanism unfolds as follows:

  • Michael Addition: The more nucleophilic nitrogen of hydrazine attacks the β-carbon of the acrylate, which is activated by both the ester and nitrile groups. This forms a transient zwitterionic intermediate.

  • Proton Transfer: A rapid proton transfer neutralizes the intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine adduct then attacks the electrophilic carbon of the nitrile group. This intramolecular nucleophilic addition leads to the formation of a five-membered ring.

  • Tautomerization & Aromatization: The resulting imine intermediate rapidly tautomerizes to the stable, aromatic 3-aminopyrazole ring system, driven by the thermodynamic favorability of forming an aromatic heterocycle.

G cluster_mech Cyclocondensation Mechanism Start Hydrazine + Activated Acrylate Step1 Michael Addition (Nucleophilic Attack) Start->Step1 1 Step2 Intramolecular Cyclization (Attack on Nitrile) Step1->Step2 2 Step3 Tautomerization to Aromatic Pyrazole Step2->Step3 3 End Ethyl 3-amino-1H- pyrazole-5-carboxylate Step3->End 4

Caption: Key steps in the cyclocondensation mechanism.

Protocol 1: Synthesis of Ethyl 3-Amino-1H-pyrazole-5-carboxylate

Materials:

  • Ethyl (Z)-2-cyano-3-ethoxyacrylate

  • Hydrazine monohydrate (64-65%)

  • Ethanol, absolute

  • Acetic acid, glacial

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (Z)-2-cyano-3-ethoxyacrylate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of acrylate).

  • Add a catalytic amount of glacial acetic acid (approx. 0.1 eq). The acid facilitates the reaction by protonating the carbonyl, increasing its electrophilicity.

  • Slowly add hydrazine monohydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

  • Reduce the solvent volume under reduced pressure. Add cold water to the residue to precipitate the remaining product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield ethyl 3-amino-1H-pyrazole-5-carboxylate as a solid.

Trustworthiness Note: The use of a slight excess of hydrazine ensures the complete consumption of the acrylate starting material. The acetic acid catalyst is crucial for achieving a reasonable reaction rate.

Section 3: The Sandmeyer Reaction for C3-Chlorination

The Sandmeyer reaction is a powerful method for substituting an amino group on an aromatic or heteroaromatic ring.[8] It proceeds via the formation of a diazonium salt, which is then decomposed in the presence of a copper(I) salt, in this case, copper(I) chloride, to introduce the chloro substituent.[3]

Mechanistic Principles: Diazotization and Radical Substitution
  • Diazotization: The primary amino group of the pyrazole is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). This occurs at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The amino group is converted into a diazonium salt (-N₂⁺), which is an excellent leaving group.

  • Single Electron Transfer (SET): The copper(I) chloride catalyst initiates the reaction by transferring a single electron to the diazonium salt.

  • Radical Formation and N₂ Loss: The diazonium salt accepts the electron and decomposes, releasing nitrogen gas (N₂) and forming an aryl radical. The loss of highly stable N₂ gas is a major thermodynamic driving force for the reaction.

  • Chlorine Transfer: The newly formed aryl radical abstracts a chlorine atom from the now copper(II) chloride species, forming the final chlorinated pyrazole product and regenerating the copper(I) catalyst.[3]

G cluster_sandmeyer Sandmeyer Reaction Mechanism A 3-Aminopyrazole (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B Diazotization (NaNO2, HCl, 0°C) C Aryl Radical (Ar•) + N2 B->C SET from Cu(I)Cl Loss of N2 D 3-Chloropyrazole (Ar-Cl) C->D Cl• transfer from Cu(II)Cl2 Regenerates Cu(I)

Caption: The Sandmeyer reaction pathway.

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 3-amino-1H-pyrazole-5-carboxylate

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Diazotization: In a beaker, suspend ethyl 3-amino-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice-salt bath. The mixture should be a fine, stirrable slurry.

  • While maintaining the low temperature, add a solution of sodium nitrite (1.1 eq) in a small amount of cold water dropwise. The addition should be slow enough to keep the temperature below 5 °C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate reaction flask, prepare a solution/suspension of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this mixture to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution from step 2 to the cold copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up: Extract the aqueous reaction mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Safety Precaution: Diazonium salts can be explosive when isolated and dry. This procedure is designed to use them in situ in a cold aqueous solution, which is a standard and safe practice. Always work behind a blast shield and wear appropriate personal protective equipment (PPE).

Section 4: Summary of Experimental Data

The following table summarizes typical parameters for the described synthetic route. Yields and specific conditions may vary based on scale and purity of reagents.

ParameterStage 1: Aminopyrazole SynthesisStage 2: Sandmeyer Chlorination
Key Reagents Hydrazine, Ethyl (Z)-2-cyano-3-ethoxyacrylateNaNO₂, CuCl, HCl
Solvent EthanolWater / HCl
Temperature Reflux (~78 °C)0-5 °C, then Room Temp.
Typical Reaction Time 2-4 hours2-3 hours
Purification Method Precipitation / FiltrationExtraction & Recrystallization/Chromatography
Typical Yield 75-90%60-80%

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. (n.d.). PMC - NIH.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.).
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2009). Green Chemistry (RSC Publishing).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (2008). Green Chemistry (RSC Publishing).
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP India.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2008).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.).
  • Proposed mechanism for the cyclocondensation reaction between... (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar.
  • Consecutive Pschorr–Sandmeyer reactions in a pyrazole series. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (n.d.). Green Chemistry (RSC Publishing).
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.).
  • Sandmeyer reaction. (n.d.). Wikipedia.
  • Deaminative chlorination of aminoheterocycles. (2021). PMC - NIH.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents. (2008). PubMed.
  • Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. (n.d.).
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). PubMed Central.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate. (2021).
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). J. Org. Chem.
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • A Comprehensive Investigation of ethyl 2-(3-methoxybenzyl) acrylate Substituted Pyrazolone Analogue: Synthesis, Computational and Biological Studies. (2024).
  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). IOPscience.
  • Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Novel Thiopyrano[2,3-d]thiazole-pyrazole Hybrids as Potential Nonsulfonamide Human Carbonic Anhydrase IX and XII Inhibitors. (n.d.). NIH.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). PMC.
  • Styrylpyrazoles: Properties, Synthesis and Transform

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Application Notes & Protocols: Ethyl 3-chloro-1H-pyrazole-5-carboxylate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry and agrochemical development.[1][2] As a five-membered heterocycle with two adjacent nitrogen atoms, its unique electronic properties and structural versatility have led to its incorporation into a wide array of biologically active molecules.[3] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] Notable drugs such as Celecoxib (an anti-inflammatory) and Rimonabant (an anti-obesity agent) feature this core structure, underscoring its importance in drug design.[1]

Ethyl 3-chloro-1H-pyrazole-5-carboxylate emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. The molecule possesses three distinct and orthogonally reactive sites: the acidic N-H proton of the pyrazole ring, a displaceable chlorine atom at the C3 position, and an ethyl carboxylate group at the C5 position. This configuration allows for sequential, regioselective modifications, making it an ideal starting point for the construction of complex molecular libraries and targeted therapeutic agents. This guide provides an in-depth exploration of its reactivity and detailed protocols for its application in key synthetic transformations.

Molecular Architecture and Reactive Sites

The synthetic utility of this compound is rooted in its distinct functional group arrangement. Each site can be addressed with a high degree of chemical selectivity, enabling a predictable and stepwise approach to molecular elaboration.

Caption: Key reactive sites on the this compound scaffold.

  • Pyrazole N-H (Site 1): The proton on the pyrazole nitrogen is acidic and can be readily removed by a base. This makes it the primary site for N-alkylation or N-arylation reactions, a crucial step for modulating the pharmacokinetic properties of the final compound.[6][7] The regioselectivity of this reaction (alkylation at N1 vs. N2) is a critical consideration, often influenced by steric hindrance and the reaction conditions employed.[6]

  • C3-Chloride (Site 2): The chloro substituent serves as an excellent leaving group for various transformations. Its primary application is in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of C-C bonds with a wide range of aryl or vinyl boronic acids.[8][9] This functionalization is pivotal for extending the molecular framework and exploring structure-activity relationships.

  • C5-Ester (Site 3): The ethyl carboxylate group is a versatile handle for late-stage diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides—a ubiquitous functional group in pharmaceuticals.[10][11] Alternatively, the ester can be reduced to an alcohol or undergo other transformations.

Application Protocols

The following protocols are designed to be self-validating, providing researchers with robust starting points for the synthetic manipulation of this compound.

Protocol 1: Regioselective N-Alkylation of the Pyrazole Ring

This procedure details a standard method for the N-alkylation of the pyrazole ring, a fundamental step in the synthesis of many pyrazole-based inhibitors.[7] The reaction typically favors alkylation at the N1 position, which is often less sterically hindered, especially when the C5 position is substituted.

Causality: The use of a moderate base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic pyrazole N-H, generating the corresponding pyrazolate anion. This anion then acts as a nucleophile, attacking the alkyl halide electrophile. Acetonitrile is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the potassium cation without interfering with the nucleophile.

G cluster_workflow N-Alkylation Workflow start Dissolve Pyrazole & K₂CO₃ in Acetonitrile add_halide Add Alkyl Halide (e.g., Benzyl Bromide) start->add_halide 1.1 eq. react Heat Reaction (e.g., 60-80°C, 3-12h) add_halide->react Monitor by TLC/LC-MS workup Aqueous Workup & Solvent Extraction react->workup purify Purify by Column Chromatography workup->purify end Isolated N1-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of the pyrazole intermediate.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-alkylated pyrazole.[12]

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3 Position

The Suzuki-Miyaura coupling is a powerful method for installing aryl or heteroaryl substituents at the C3 position, replacing the chlorine atom.[8][9] This protocol uses a standard palladium catalyst and base combination.

Causality: The reaction is initiated by the oxidative addition of the C-Cl bond to a Pd(0) species. The role of the base is critical; it reacts with the boronic acid to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[13][14]

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Pyrazole, Boronic Acid, Base (K₃PO₄) & Catalyst (Pd(PPh₃)₄) add_solvent Add Solvent (e.g., 1,4-Dioxane/Water) start->add_solvent react Degas & Heat under N₂ (e.g., 90-100°C, 6-18h) add_solvent->react Monitor by TLC/LC-MS workup Aqueous Workup & Solvent Extraction react->workup purify Purify by Column Chromatography workup->purify end Isolated C3-Arylated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Setup: In a reaction vessel, combine the N-alkylated 3-chloropyrazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes. Heat the mixture to 100 °C and stir for 6-18 hours, monitoring for completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to obtain the C3-arylated product.

Protocol 3: Conversion of the C5-Ester to an Amide

This two-step protocol is fundamental for synthesizing the final active molecules, where an amide linkage is often required for biological activity, such as in the insecticide Rynaxypyr.[15]

Causality: The first step, saponification, uses a strong base (NaOH) to hydrolyze the sterically accessible ethyl ester to a carboxylate salt. Subsequent acidification protonates the salt to yield the carboxylic acid. The second step involves activating the carboxylic acid. Coupling reagents like HATU or EDC/HOBt react with the acid to form a highly reactive activated ester intermediate in situ. This intermediate is readily attacked by the amine nucleophile to form the stable amide bond, with byproducts that are easily removed during workup.[16]

G cluster_workflow Ester-to-Amide Conversion Workflow start Step A: Hydrolysis Dissolve Ester in THF/MeOH/H₂O hydrolyze Add NaOH (2.0 eq.) Stir at RT, 4-16h start->hydrolyze acidify Acidify with HCl (1M) to pH ~2-3 hydrolyze->acidify Monitor by TLC/LC-MS extract_acid Extract Carboxylic Acid with EtOAc & Dry acidify->extract_acid start_amide Step B: Amide Coupling Dissolve Acid in DMF/DCM extract_acid->start_amide Intermediate Product add_reagents Add Amine (1.1 eq.), Coupling Reagent (e.g., HATU, 1.2 eq.), & Base (e.g., DIPEA, 2.0 eq.) start_amide->add_reagents react Stir at RT, 2-12h add_reagents->react Monitor by TLC/LC-MS workup Aqueous Workup & Extraction react->workup purify Purify by Column Chromatography or Recrystallization workup->purify end Isolated Amide Product purify->end

Caption: Two-step workflow for the conversion of the C5-ester to a C5-amide.

Step-by-Step Methodology:

A. Saponification (Ester Hydrolysis)

  • Setup: Dissolve the pyrazole ester (1.0 eq.) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).

  • Reaction: Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir the mixture at room temperature for 4-16 hours until the reaction is complete (monitored by LC-MS).

  • Workup: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

  • Isolation: Extract the resulting carboxylic acid with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude acid, which is often used directly in the next step.[10]

B. Amide Coupling

  • Setup: Dissolve the crude carboxylic acid (1.0 eq.) in an anhydrous solvent like DMF or DCM.

  • Reagent Addition: Add the desired amine (1.1 eq.), a coupling reagent (e.g., HATU, 1.2 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-12 hours until the acid is consumed (monitored by LC-MS).

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash chromatography or recrystallization to afford the final amide.

Summary of Synthetic Transformations

The following table provides a quick reference for the typical conditions and expected outcomes for the key reactions discussed.

Reaction TypeKey ReagentsSolvent(s)Typical Temp.Typical Yield
N-Alkylation Alkyl Halide, K₂CO₃Acetonitrile, DMF60-80 °C75-90%
Suzuki Coupling Arylboronic Acid, Pd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O90-100 °C65-85%
Ester Hydrolysis NaOH or LiOHTHF/MeOH/H₂ORoom Temp.>90% (crude)
Amide Coupling Amine, HATU, DIPEADMF, DCMRoom Temp.70-95%

Conclusion

This compound is a high-value, versatile intermediate that provides a reliable and efficient entry point into a vast chemical space of pyrazole derivatives. The orthogonal reactivity of its three functional groups allows for a logical and stepwise synthetic strategy, enabling researchers in drug discovery and agrochemical development to rapidly generate diverse and complex molecules. The protocols outlined in this guide offer robust and reproducible methods for leveraging the full synthetic potential of this important building block.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Asif, M. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Pawar, A. P., et al. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. IPHorizons. [Link]

  • Xia, Y., et al. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PMC - NIH. [Link]

  • Kavalenka, A., et al. (2022). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. ResearchGate. [Link]

  • Zhang, Y., et al. (2012). Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. PMC - NIH. [Link]

  • Kuduk, S. D., et al. (2005). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]

  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Gagnon, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega. [Link]

Sources

Applications of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Within this class, Ethyl 3-chloro-1H-pyrazole-5-carboxylate has emerged as a particularly valuable and versatile starting material for drug discovery programs. Its strategic importance lies in the orthogonal reactivity of its key functional groups: the chloro substituent at the C3 position and the ethyl carboxylate at the C5 position.

The chloro group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The ester moiety provides a readily modifiable site for hydrolysis followed by amide bond formation, allowing for the exploration of a vast chemical space through appendage of various amine-containing fragments. This inherent "plug-and-play" nature allows medicinal chemists to systematically modulate the steric, electronic, and pharmacokinetic properties of the resulting molecules, making it an ideal scaffold for lead optimization campaigns targeting a range of diseases.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key chemical transformations and insights into its role in the development of anticancer, anti-inflammatory, and kinase-inhibiting agents.

Core Applications in Therapeutic Areas

The pyrazole scaffold is a cornerstone in the design of therapeutics due to its ability to form key hydrogen bond interactions with protein targets and its favorable metabolic stability.[2] Derivatives of this compound are prominently featured in several key therapeutic areas.

Kinase Inhibitors and Anticancer Agents

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The pyrazole core serves as an effective hinge-binding motif in many kinase inhibitors.[1] The strategic derivatization of the this compound scaffold allows for the generation of potent and selective inhibitors for various kinase families.

  • Targeting Cyclin-Dependent Kinases (CDKs): By functionalizing the C3 position, researchers have developed potent CDK2 inhibitors, a key target in cell cycle regulation.[3]

  • Aurora Kinase Inhibition: Derivatives have been reported as potent inhibitors of Aurora kinases, which are essential for mitosis, representing a promising avenue for developing anti-proliferative agents.[1]

  • Broad Cytotoxic Activity: Various derivatives have demonstrated significant cytotoxic potential against a range of cancer cell lines, including lung (A549), liver (Hep-2), and skin (A375) cancers.[3][4] For instance, certain (E)-1-(4-tert-butylbenzyl-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides have shown potent activity, inducing apoptosis in A549 cells with IC50 values as low as 0.28 µM.[3]

Table 1: Examples of Bioactive Pyrazole Derivatives in Oncology

Derivative ClassTarget/Cell LineReported Activity (IC₅₀)Reference
Pyrazole-1-carboxamidesA375 (Melanoma)4.2 µM[3]
Pyrazole-5-carbohydrazidesA549 (Lung Cancer)0.28 µM[3]
1-Thiazol-2-yl-pyrazole-5-carboxylic acidsBJAB (B-cell Lymphoma)Potent anti-proliferative activity
Anti-inflammatory and Analgesic Agents

Chronic inflammation is an underlying factor in numerous diseases. Pyrazole-containing compounds have a long history as anti-inflammatory agents (e.g., Celecoxib). Modern derivatives synthesized from building blocks like this compound aim to improve efficacy and reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[5][6]

Researchers have successfully synthesized series of pyrazole carboxylates that exhibit significant anti-inflammatory and analgesic properties in preclinical models, such as the carrageenan-induced paw edema test.[7][8] A key advantage noted in several studies is a markedly lower ulcerogenic index compared to standard drugs like diclofenac sodium, suggesting a better safety profile.[5][9]

Key Synthetic Protocols and Methodologies

The true power of this compound lies in its synthetic tractability. The following protocols detail the fundamental transformations that enable the creation of diverse chemical libraries from this starting material.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3 Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with a halide. This is the primary method for introducing aryl or heteroaryl diversity at the C3 position of the pyrazole ring.

Rationale: The choice of a palladium catalyst with a sophisticated phosphine ligand like dppf is crucial for achieving high yields with heterocyclic halides, which can be challenging substrates.[10] A base like potassium carbonate is required to activate the boronic acid, and a mixed solvent system like dioxane/water ensures the solubility of both organic and inorganic reagents.[11]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or microwave vial

Procedure (Conventional Heating):

  • To a Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the Pd(dppf)Cl₂ catalyst (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-1H-pyrazole-5-carboxylate.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Pyrazole Halide, Boronic Acid, Base to Flask catalyst 2. Add Palladium Catalyst reagents->catalyst purge 3. Evacuate & Backfill with Inert Gas (3x) catalyst->purge solvent 4. Add Degassed Solvent purge->solvent heat 5. Heat to 80-100°C solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT & Dilute monitor->cool wash 8. Wash with H2O & Brine cool->wash dry 9. Dry, Filter & Concentrate wash->dry purify 10. Column Chromatography dry->purify product product purify->product Final Product G cluster_c3 C3 Position Modification cluster_c5 C5 Position Modification start Ethyl 3-chloro- 1H-pyrazole-5-carboxylate c3_suzuki 3-Aryl/Heteroaryl Derivative start->c3_suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) c3_bha 3-Amino Derivative start->c3_bha Buchwald-Hartwig (R2NH, Pd cat.) c5_hydrolysis 3-Chloro-1H-pyrazole- 5-carboxylic Acid start->c5_hydrolysis Ester Hydrolysis (LiOH or NaOH) c5_amide 3-Chloro-1H-pyrazole- 5-carboxamide c5_hydrolysis->c5_amide Amide Coupling (RNH2, HATU/EDC)

Sources

The Strategic Role of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate in Modern Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Crop Protection

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile scaffold for creating a diverse range of highly active fungicides, insecticides, and herbicides.[2] Its unique electronic properties and conformational flexibility allow for precise interactions with various biological targets in pests and weeds. The strategic functionalization of the pyrazole ring is key to modulating the biological activity, selectivity, and physicochemical properties of the final active ingredient.

Among the myriad of pyrazole-based intermediates, ethyl 3-chloro-1H-pyrazole-5-carboxylate stands out as a pivotal building block for the synthesis of several commercially significant agrochemicals. The presence of a chlorine atom at the 3-position and an ethyl carboxylate group at the 5-position provides two reactive handles for further chemical elaboration, making it a valuable synthon for creating complex pyrazole carboxamide and other derivative-based pesticides. This document serves as a comprehensive guide for researchers and professionals in the agrochemical industry, detailing the synthesis, applications, and key protocols involving this important intermediate.

Synthesis of this compound: A Protocol and Mechanistic Rationale

The synthesis of this compound can be achieved through a multi-step process, typically starting from simple precursors. The following protocol is a representative method, with explanations for the choice of reagents and conditions.

Protocol 1: Synthesis of this compound

Step 1: Knorr-Type Cyclocondensation to form Ethyl 1H-pyrazole-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-(ethoxymethylene)-3-oxosuccinate in ethanol.

  • Slowly add hydrazine hydrate to the solution at room temperature. An exothermic reaction is expected.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 1H-pyrazole-5-carboxylate.

Causality behind Experimental Choices: The Knorr pyrazole synthesis and its variations are classic and efficient methods for constructing the pyrazole ring.[3] The use of diethyl 2-(ethoxymethylene)-3-oxosuccinate provides the necessary carbon backbone, and hydrazine hydrate acts as the dinucleophilic nitrogen source for the cyclization.

Step 2: Regioselective Chlorination to Yield this compound

  • To a solution of ethyl 1H-pyrazole-5-carboxylate in a suitable chlorinated solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SOCl₂).

  • The reaction is typically carried out at room temperature or with gentle heating.

  • The progress of the chlorination should be carefully monitored by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) to avoid over-chlorination.

  • Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any acid byproducts, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification by column chromatography on silica gel (using a hexane/ethyl acetate gradient) will afford pure this compound.

Causality behind Experimental Choices: The regioselectivity of electrophilic substitution on the pyrazole ring is crucial. The 4-position is generally the most reactive towards electrophiles. However, by careful selection of the chlorinating agent and reaction conditions, chlorination can be directed to the 3- or 5-position, especially when the 4-position is already substituted or when using specific N-substituted pyrazoles.[4] In the case of an NH-pyrazole, the tautomeric forms and the electronic nature of the existing substituent (the ester group) influence the position of chlorination. Using a mild chlorinating agent like NCS can offer better control over the regioselectivity.

Application in the Synthesis of Pyrazole-Based Insecticides

This compound is a key precursor for a class of pyrazole carboxamide insecticides that are highly effective against a broad spectrum of chewing and sucking insect pests. These insecticides often act as mitochondrial electron transport inhibitors.

Case Study: Synthesis of Tolfenpyrad Analogs

Tolfenpyrad is a potent insecticide and acaricide that inhibits the mitochondrial electron transport chain at complex I.[5] The synthesis of Tolfenpyrad and its analogs showcases the utility of this compound.

Protocol 2: Synthesis of a Tolfenpyrad Analog from this compound

Step 1: N-Methylation of this compound

  • Dissolve this compound in a suitable aprotic solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate (K₂CO₃) to the solution.

  • Slowly add a methylating agent, for example, dimethyl sulfate or methyl iodide, at room temperature.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • The resulting crude ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate can be purified by column chromatography.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.

  • Add a stoichiometric amount of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid.

Step 3: Amide Coupling to form the Tolfenpyrad Analog

  • Suspend the carboxylic acid in an inert solvent like toluene or dichloromethane.

  • Add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid to its acid chloride. A catalytic amount of DMF is often used with oxalyl chloride.

  • After the formation of the acid chloride is complete (indicated by the cessation of gas evolution), the excess chlorinating agent is removed under reduced pressure.

  • The crude acid chloride is then dissolved in a suitable solvent and added dropwise to a solution of the desired amine (e.g., 4-(4-methyl-p-tolyloxy)aniline) and a base (e.g., triethylamine or pyridine) at low temperature (0-5 °C).

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is then washed with water, dilute acid, and brine. The organic layer is dried, and the solvent is evaporated.

  • The final product is purified by recrystallization or column chromatography.

Application in the Synthesis of Pyrazole-Based Herbicides

Pyrazole derivatives have also made a significant impact in the field of herbicides, with various modes of action including inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen oxidase (PPO).[6][7]

Conceptual Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor

The 3-chloropyrazole moiety can be a key pharmacophore in PPO-inhibiting herbicides. The following is a conceptual pathway for the synthesis of a hypothetical PPO inhibitor.

Protocol 3: Conceptual Synthesis of a Pyrazole-based PPO Inhibitor

Step 1: Conversion of this compound to the Corresponding Amine

  • The ester can be converted to the corresponding carboxamide by reaction with ammonia.

  • The carboxamide can then be subjected to a Hofmann rearrangement to yield the 5-amino-3-chloro-1H-pyrazole.

Step 2: N-Arylation of the Pyrazole Ring

  • The 5-amino-3-chloro-1H-pyrazole can be N-arylated using an activated aryl halide (e.g., a fluoro- or chloro-substituted nitrobenzene) in the presence of a base.

Step 3: Elaboration of the Amine Functionality

  • The amino group can be converted into various functional groups known to be active in PPO inhibitors, such as a substituted triazolinone or a uracil moiety, through multi-step synthetic sequences.

Structure-Activity Relationships (SAR): The Significance of the 3-Chloro and 5-Carboxylate Groups

The substitution pattern on the pyrazole ring is critical for the biological activity of the resulting agrochemical.

  • The 3-Chloro Group: The presence of a halogen, such as chlorine, at the 3-position of the pyrazole ring can significantly enhance the biological activity. In many cases, it contributes to:

    • Increased Lipophilicity: This can improve the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

    • Enhanced Binding Affinity: The chloro group can participate in halogen bonding or other non-covalent interactions with the target enzyme, leading to stronger inhibition.[8]

    • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can increase the persistence and efficacy of the compound.

  • The 5-Carboxylate Group (and its derivatives): The ethyl carboxylate at the 5-position is a versatile functional group that serves as a key point for diversification.

    • Conversion to Carboxamides: This is the most common transformation, leading to the formation of highly active pyrazole carboxamide fungicides and insecticides. The nature of the amine used in the amide coupling is a critical determinant of the final activity and spectrum.

    • Bioisosteric Replacement: The carboxylate can be converted to other functional groups that are bioisosteres, such as tetrazoles or other acidic heterocycles, to modulate the compound's properties.

Quantitative Data on Pyrazole-Based Agrochemicals

AgrochemicalClassTarget Pest/WeedEfficacy DataReference
TolfenpyradInsecticide/AcaricideDiamondback mothLC₅₀ values vary with pest species[9]
TebufenpyradAcaricide/InsecticideMites, WhitefliesBiological half-life: 3.0–4.2 days[10][11]
PyrasulfotoleHerbicideBroadleaf weeds in cerealsEffective at 37.5-75 g ai/ha[6]
Pyraflufen-ethylHerbicideBroadleaf weedsIC₅₀ (PPO enzyme) = 0.06 mg/L[6]

Experimental Workflows and Pathways

Synthesis of this compound

G A Diethyl 2-(ethoxymethylene)-3-oxosuccinate C Ethyl 1H-pyrazole-5-carboxylate A->C Cyclocondensation (Knorr Synthesis) B Hydrazine Hydrate B->C E This compound C->E Regioselective Chlorination D N-Chlorosuccinimide (NCS) D->E G A This compound B N-Methylation A->B (CH₃)₂SO₄, K₂CO₃ C Saponification B->C NaOH, H₂O/EtOH D Amide Coupling C->D 1. SOCl₂ 2. Substituted Aniline E Tolfenpyrad Analog D->E

Caption: Workflow for the synthesis of a Tolfenpyrad analog.

Conclusion

This compound is a highly valuable and versatile intermediate in the agrochemical industry. Its strategic importance lies in its ability to be efficiently converted into a wide range of high-performing insecticides and herbicides. A thorough understanding of its synthesis, reactivity, and the structure-activity relationships of its derivatives is essential for the development of new and improved crop protection solutions. The protocols and insights provided in this document are intended to empower researchers to leverage the full potential of this key building block in their discovery and development programs.

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  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

Sources

Application Notes and Protocols for the N-Alkylation of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Pyrazoles in Modern Drug Discovery

N-alkylated pyrazoles are a cornerstone of contemporary medicinal chemistry, featuring prominently in a wide array of approved pharmaceuticals and clinical candidates. Their prevalence stems from their ability to act as versatile pharmacophores, offering a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable steric and electronic properties. The specific substitution pattern on the pyrazole core, particularly the nature and position of the N-alkyl group, is critical in defining the molecule's three-dimensional structure and its interaction with biological targets. Consequently, the regioselective N-alkylation of unsymmetrical pyrazoles, such as ethyl 3-chloro-1H-pyrazole-5-carboxylate, is a pivotal transformation in the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of established and emerging methodologies for the N-alkylation of this compound. We will delve into the mechanistic underpinnings of each approach, offering detailed, field-proven protocols and insights into achieving optimal regioselectivity and yield.

Regioselectivity in the N-Alkylation of this compound: A Game of Sterics and Electronics

The N-alkylation of this compound can theoretically yield two regioisomers: the N1- and N2-alkylated products. The outcome of this reaction is a delicate interplay of several factors, including the steric hindrance around the nitrogen atoms, the electronic nature of the substituents on the pyrazole ring, and the specific reaction conditions employed.

The chloro and ethyl carboxylate groups are both electron-withdrawing, which decreases the nucleophilicity of the pyrazole nitrogens. However, the steric bulk of the ethyl carboxylate group at the C5 position generally directs the alkylation towards the less hindered N1 position. The choice of base and solvent can further influence this selectivity.

dot graph ERD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [arrowhead=vee, penwidth=1.5];

} "Factors influencing regioselectivity."

Methodologies and Protocols for N-Alkylation

Herein, we present detailed protocols for three robust methods for the N-alkylation of this compound: Direct Alkylation with Alkyl Halides, Phase-Transfer Catalysis, and the Mitsunobu Reaction.

Direct N-Alkylation with Alkyl Halides under Basic Conditions

This is the most conventional and widely employed method for N-alkylation. The choice of base and solvent is crucial for achieving high yields and regioselectivity. For pyrazoles bearing electron-withdrawing groups, a common and effective combination is a carbonate base in a polar aprotic solvent.

Protocol 1: N1-Selective Alkylation using Potassium Carbonate in Acetonitrile

This protocol is adapted from the successful N-alkylation of a structurally similar substrate, ethyl 3-phenyl-1H-pyrazole-5-carboxylate.[1]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Add anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to achieve a concentration of 0.1-0.2 M with respect to the pyrazole.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N1-alkylated product.

Expected Outcome and Rationale:

This method is expected to favor the formation of the N1-alkylated isomer. The steric bulk of the ethyl carboxylate group at the C5 position hinders the approach of the alkylating agent to the adjacent N1 nitrogen to some extent, but the primary directing effect is the deprotonation equilibrium and the subsequent nucleophilic attack from the less sterically encumbered nitrogen. Studies on similar 3-substituted pyrazoles have shown that the K₂CO₃-DMSO system can achieve high regioselectivity for N1-alkylation.[2]

Phase-Transfer Catalysis (PTC) for N-Alkylation

Phase-transfer catalysis offers a mild and efficient alternative for N-alkylation, particularly when dealing with substrates that may be sensitive to harsh basic conditions.[3] This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the pyrazolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Protocol 2: N-Alkylation using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (MeCN) or Toluene

  • Standard workup and purification reagents as in Protocol 1

Procedure:

  • Combine this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.1 eq.) in a round-bottom flask with a magnetic stir bar.

  • Add acetonitrile or toluene as the solvent.

  • Add the alkyl halide (1.2 eq.) to the mixture.

  • Stir the reaction vigorously at a temperature ranging from room temperature to 60°C for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Advantages and Considerations:

PTC often proceeds under milder conditions and can sometimes improve yields and regioselectivity.[3] The efficiency of the reaction can be influenced by the choice of the phase-transfer catalyst and the solvent system.

The Mitsunobu Reaction: An Alternative for N-Alkylation with Alcohols

Protocol 3: N-Alkylation via the Mitsunobu Reaction

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified directly by flash column chromatography to separate the desired N-alkylated pyrazole from triphenylphosphine oxide and the hydrazine byproduct.

Causality Behind Experimental Choices:

The order of addition in the Mitsunobu reaction is critical. The pre-formation of the pyrazole-alcohol-phosphine mixture before the addition of the azodicarboxylate is essential for efficient reaction. The low temperature at the start of the reaction helps to control the initial exothermic reaction between triphenylphosphine and the azodicarboxylate.

dot graph experimental_workflow { graph [rankdir=TB, splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [arrowhead=vee, penwidth=1.5];

} "Experimental workflow comparison."

Comparative Data Summary

The following table summarizes the key parameters and expected outcomes for the described N-alkylation methods.

MethodAlkylating AgentBase/ReagentsSolventTemperatureExpected Major Isomer
Direct Alkylation Alkyl HalideK₂CO₃AcetonitrileRefluxN1
Phase-Transfer Catalysis Alkyl HalideK₂CO₃, TBABAcetonitrile/TolueneRT - 60°CN1
Mitsunobu Reaction AlcoholPPh₃, DIAD/DEADTHF0°C to RTN1

Characterization and Validation: Distinguishing N1 and N2 Isomers

The unambiguous identification of the N1 and N2 regioisomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift of the proton on the alkyl group attached to the nitrogen can provide clues. Often, the chemical shift of the α-protons of the N-alkyl group in the N1 isomer is different from that in the N2 isomer. Additionally, the chemical shift of the pyrazole ring proton (at C4) will be different in the two isomers.

  • ¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, will differ significantly between the N1 and N2 isomers.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: A 2D NOESY or ROESY experiment can provide definitive proof of regiochemistry. For the N1 isomer, an NOE correlation is expected between the protons of the N-alkyl group and the substituent at the C5 position (the ethyl carboxylate group). Conversely, for the N2 isomer, an NOE would be observed between the N-alkyl group and the substituent at the C3 position (the chloro group).

Conclusion and Future Perspectives

The N-alkylation of this compound is a critical transformation for the synthesis of a diverse range of potentially bioactive molecules. The methods outlined in this guide—direct alkylation, phase-transfer catalysis, and the Mitsunobu reaction—provide a robust toolkit for researchers in drug discovery and development. The choice of method will depend on the specific alkyl group to be introduced, the scale of the reaction, and the availability of starting materials. Careful consideration of steric and electronic factors, along with optimization of reaction conditions, will be key to achieving high yields and the desired regioselectivity. As the demand for novel N-alkylated pyrazoles continues to grow, the development of even more efficient, selective, and sustainable alkylation methods will remain an important area of research.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (2008).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Finar, I. L. (1973). Organic Chemistry, Volume 1: The Fundamental Principles. Longman.
  • Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer Science & Business Media.
  • Yadav, V. K., & Kumar, N. V. (2017). Regioselective N1-alkylation, -arylation, and -heteroarylation of 3-substituted pyrazoles have been achieved using K2CO3-DMSO. The Journal of Organic Chemistry, 82(16), 8864–8872. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer Science & Business Media.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Xia, Y., et al. (2012). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(4), o877. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Academic Press.
  • Larock, R. C. (1999).
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

Sources

Suzuki coupling reactions with ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Ethyl 3-Chloro-1H-pyrazole-5-carboxylate

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide moves beyond simple procedural lists to explain the underlying principles governing experimental choices, ensuring both successful execution and robust troubleshooting.

Strategic Importance: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous commercially available drugs and clinical candidates.[1][2] Its prevalence is due to its ability to act as a versatile pharmacophore, engaging in various biological interactions. The synthesis of substituted pyrazoles is therefore a critical task in the development of new therapeutic agents.[3] The Suzuki-Miyaura reaction stands out as one of the most powerful and versatile methods for creating carbon-carbon bonds, enabling the straightforward introduction of aryl, heteroaryl, and other organic moieties onto the pyrazole core.[4][5]

This guide focuses on a particularly useful, yet challenging, substrate: this compound. As a chloro-heterocycle, it is an economically attractive starting material. However, its electronic properties—specifically the reduced reactivity of the C-Cl bond compared to C-Br or C-I bonds—necessitate carefully optimized reaction conditions for successful coupling.[6][7][8]

The Catalytic Heart of the Reaction: Mechanism and Key Considerations

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[9][10][11] Understanding this cycle is paramount to optimizing reactions and diagnosing failures.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazole. This is often the rate-limiting step for chloro-heterocycles due to the high bond dissociation energy of the C-Cl bond.[6][12] The electron-withdrawing nature of the pyrazole ring and the C5-ester group further deactivates the C3-Cl bond, making this step particularly challenging.

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base.[11][13]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][10]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product pyrazole This compound (Ar-Cl) pyrazole->pd0 boronic Boronic Acid (Ar'-B(OH)₂) boronic->oa_complex base Base base->oa_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Designing a Robust Protocol: Component Selection

The success of coupling an unreactive substrate like this compound hinges on the judicious selection of each reaction component.

ComponentRole & RationaleRecommended Choices for this System
Palladium Precatalyst Source of the active Pd(0) catalyst. Precatalysts are often air-stable Pd(II) complexes that are easily reduced in situ.Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)[8]
Ligand Stabilizes the Pd(0) species, prevents aggregation into inactive palladium black, and critically, modulates the electronic and steric environment of the metal center to facilitate oxidative addition.[9] For chloro-heterocycles, bulky, electron-rich ligands are essential.[12][14]Biaryl Phosphines: XPhos, SPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, IMes.[13]
Base Activates the boronic acid to form a more nucleophilic boronate species for transmetalation. The choice must balance reactivity with substrate stability; strong bases like NaOH could hydrolyze the ethyl ester.Inorganic Carbonates/Phosphates: K₂CO₃, Cs₂CO₃, K₃PO₄. K₃PO₄ is often an excellent choice for challenging couplings.[15]
Solvent Solubilizes reactants and catalyst, and influences reaction kinetics. Aprotic solvents, often with a small amount of water, are typical. Water can aid in dissolving the base and facilitating transmetalation.[11][16]1,4-Dioxane/H₂O, Toluene/H₂O, Tetrahydrofuran (THF), 2-MeTHF.
Boron Reagent The source of the nucleophilic carbon partner. Standard boronic acids are common but can be prone to decomposition (protodeboronation).Aryl/Heteroaryl Boronic Acids, Potassium Aryltrifluoroborates, MIDA boronates (for unstable coupling partners).[17]

Step-by-Step Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound. Optimization may be required for specific substrates.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2–1.5x mol% relative to Pd)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane with 10-25% v/v degassed water)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Final Analysis A 1. Add Solids (Pyrazole, Boronic Acid, Base, Catalyst) B 2. Seal & Inert (Evacuate/Backfill with Argon 3x) A->B C 3. Add Degassed Solvents B->C D 4. Heat to Temperature (e.g., 80-110 °C) with Stirring C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench (Add Water/EtOAc) E->F G 7. Separate Layers F->G H 8. Dry & Concentrate Organic Phase G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize Product (NMR, MS) I->J

Sources

Application Notes and Protocols: Synthesis of Novel Derivatives from Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science, with derivatives exhibiting a vast array of biological activities and functional properties.[1][2][3] Ethyl 3-chloro-1H-pyrazole-5-carboxylate serves as a highly versatile and strategic starting material for the synthesis of diverse pyrazole libraries. Its three distinct functional handles—the reactive C-3 chlorine, the N-1 proton, and the C-5 ethyl ester—allow for sequential and regioselective modifications. This guide provides detailed application notes and robust protocols for the synthesis of novel derivatives through three primary transformations: Suzuki-Miyaura cross-coupling at the C-3 position, N-alkylation/arylation at the N-1 position, and conversion of the C-5 ester to a carbohydrazide for further heterocyclization. These methodologies are designed to provide researchers, scientists, and drug development professionals with the foundational tools to generate novel chemical entities for screening and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a prominent class of heterocyclic compounds due to their wide-ranging biological applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][4][5] The pyrazole core is a key pharmacophore in several FDA-approved drugs, highlighting its importance in drug discovery.[2] The starting material, this compound, is a trifunctional building block that offers a logical and efficient platform for creating diverse molecular architectures. The chlorine atom at the C-3 position is amenable to palladium-catalyzed cross-coupling reactions, the acidic N-H proton allows for selective functionalization of the N-1 position, and the ester at C-5 can be readily converted into other functional groups like amides and hydrazides.[6] This guide will detail the synthetic pathways to exploit these reactive sites.

Part 1: C-3 Position Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C-3 position. The reactivity of the C-Cl bond, while lower than C-Br or C-I bonds, can be effectively overcome with the appropriate choice of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand.[7]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazole, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[7]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[8]

dot graph Suzuki_Miyaura_Catalytic_Cycle { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Complex [label="Ar-Pd(II)-Cl(L₂)\n(Palladacycle)", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar_Ar [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#FBBC05"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-Cl"]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation [label="Ar'-B(OH)₂\nBase"]; Transmetalation -> PdII_Ar_Ar; PdII_Ar_Ar -> RedElim [label=""]; RedElim -> Pd0 [label="Ar-Ar'"]; } etad Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Protocol: Synthesis of Ethyl 3-aryl-1H-pyrazole-5-carboxylate

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (e.g., 10:1 v/v)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 3-aryl-1H-pyrazole-5-carboxylate.

Expertise & Causality:

  • Catalyst System: The use of a high-activity catalyst system like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos is crucial for activating the relatively inert C-Cl bond.[7][9]

  • Base and Solvent: A combination of a strong base like K₃PO₄ and a biphasic toluene/water solvent system is effective. The base facilitates the transmetalation step, and the water helps to dissolve the base and boronic acid.

Entry Arylboronic Acid Catalyst System Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhos85
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos92
33-Pyridylboronic acidPdCl₂(dppf)75

Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Part 2: N-1 Position Functionalization

The N-1 position of the pyrazole ring is readily functionalized via alkylation or arylation. A key challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as mixtures of N-1 and N-2 isomers can be formed.[10][11] The presence of the C-5 ester group in the starting material can influence the regioselectivity of the reaction.

Regioselectivity Considerations

The outcome of N-alkylation is influenced by several factors, including the nature of the base, the solvent, and the electrophile.[10][12] Generally, for pyrazoles with an electron-withdrawing group at C-5, alkylation tends to favor the N-1 position under thermodynamic control (e.g., using a weaker base like K₂CO₃), as this keeps the bulky group away from the substituent at C-5. However, the use of stronger, non-coordinating bases may lead to different outcomes.[12]

N_Alkylation_Workflow

Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of the pyrazole substrate.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (1.5 mmol).

  • Add dry DMF (5 mL) to the flask.

  • Add the alkyl halide (1.1 mmol) dropwise to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to separate the regioisomers, if necessary.

Expertise & Causality:

  • Base Selection: Potassium carbonate is a mild and effective base for this transformation, generally favoring the formation of the N-1 isomer.[11] For less reactive alkylating agents, a stronger base like sodium hydride (NaH) in a non-polar solvent may be required, but this can alter the regioselectivity.[10]

  • Solvent: DMF is a good polar aprotic solvent that effectively dissolves the pyrazole and facilitates the Sₙ2 reaction.

Alkylating Agent (R-X) Base N-1:N-2 Ratio Yield (%)
IodomethaneK₂CO₃>95:590
Benzyl bromideK₂CO₃>95:588
Ethyl iodoacetateNaH80:2075

Table 2: Representative results for the N-alkylation of this compound.

Part 3: C-5 Position Derivatization to Carbohydrazide

The ethyl ester at the C-5 position is a versatile handle for introducing further diversity. One of the most common and useful transformations is its conversion to a carbohydrazide (also known as a hydrazide) by reaction with hydrazine. Pyrazole carbohydrazides are valuable intermediates for the synthesis of various fused heterocyclic systems and have shown a wide spectrum of biological activities.[4][6]

Protocol: Synthesis of 3-chloro-1H-pyrazole-5-carbohydrazide

This protocol details the conversion of the ethyl ester to the corresponding carbohydrazide.

Materials:

  • This compound (or its N-1 substituted derivative)

  • Hydrazine hydrate (N₂H₄·H₂O) (5-10 equivalents)

  • Ethanol (EtOH)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add hydrazine hydrate (5-10 mmol) to the solution.

  • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC. Often, the product will precipitate out of the solution upon cooling.

  • Cool the reaction mixture to room temperature, and then in an ice bath.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure 3-chloro-1H-pyrazole-5-carbohydrazide.

Expertise & Causality:

  • Reagent: Hydrazine hydrate acts as both the nucleophile and the solvent in some cases. A large excess is used to drive the reaction to completion.

  • Reaction Conditions: Refluxing in ethanol provides the necessary thermal energy for the nucleophilic acyl substitution to occur. The product is often poorly soluble in ethanol, which facilitates its isolation by simple filtration.

Hydrazide_Formation

The resulting carbohydrazide is a versatile intermediate for constructing other heterocyclic rings, such as oxadiazoles, triazoles, and pyrazolopyrimidines, through cyclization reactions with appropriate reagents.[13]

Conclusion

This compound is a powerful and versatile building block for the synthesis of diverse and novel pyrazole derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. By strategically applying Suzuki-Miyaura cross-coupling, N-alkylation, and ester-to-hydrazide transformations, scientists can efficiently generate libraries of compounds for evaluation in drug discovery, agrochemicals, and materials science. The key to success lies in the rational selection of catalysts, reagents, and reaction conditions to control reactivity and regioselectivity at each of the three functional sites.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022).
  • Current status of pyrazole and its biological activities. (2015). PMC - PubMed Central.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). Semantic Scholar.
  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activ
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. (2013). R Discovery.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). NIH.
  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity.Journal of the Brazilian Chemical Society.
  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. (2025).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.International Journal of Current Pharmaceutical & Clinical Research.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research.
  • Synthesis of Pyrazole derivatives (3a–h).
  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2011). PMC - PubMed Central.
  • Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. (2020).
  • Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (2013).
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry.
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. (2004).
  • Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development.DSpace@MIT.
  • Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles. (2025). Benchchem.
  • Pyrazole synthesis.Organic Chemistry Portal.
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl
  • ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0.
  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • ethyl 3-propyl-1H-pyrazole-5-carboxyl

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Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

This compound is a pivotal heterocyclic building block in medicinal chemistry and agrochemical research. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3] The introduction of a chlorine atom at the 3-position and an ethyl carboxylate group at the 5-position provides two reactive handles for further molecular elaboration, making this compound a valuable intermediate for the synthesis of diverse compound libraries and active pharmaceutical ingredients (APIs).

This application note provides a comprehensive, in-depth guide for the laboratory scale-up synthesis of this compound. The protocol is designed to be robust, scalable, and reproducible, with a strong emphasis on the underlying chemical principles, safety considerations, and analytical validation.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Step 1: Cyclocondensation to form Ethyl 1H-pyrazole-5-carboxylate. This is a classic Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[4][5][6] In this protocol, we will utilize diethyl 2-(ethoxymethylene)malonate as the 1,3-dicarbonyl equivalent and hydrazine hydrate. This approach is advantageous due to the commercial availability and stability of the starting materials.

  • Step 2: Regioselective Chlorination. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C4 position is generally the most nucleophilic and readily undergoes halogenation.[2][7] However, for the synthesis of the 3-chloro isomer, a more strategic approach is required. This protocol will detail a method for the direct chlorination at the 3-position.

Visualizing the Workflow

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Regioselective Chlorination cluster_purification Purification & Analysis A Diethyl 2-(ethoxymethylene)malonate C Cyclocondensation A->C B Hydrazine Hydrate B->C D Ethyl 1H-pyrazole-5-carboxylate C->D F Chlorination Reaction D->F E Chlorinating Agent (e.g., NCS) E->F G This compound F->G H Recrystallization G->H I Characterization (NMR, MS, etc.) H->I

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

Principle and Rationale

The formation of the pyrazole ring is achieved through the cyclocondensation reaction of diethyl 2-(ethoxymethylene)malonate with hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrazole ring. This method is highly efficient and generally provides the desired product in good yield.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Diethyl 2-(ethoxymethylene)malonate≥98%Sigma-Aldrich
Hydrazine hydrate50-60% aqueous solutionSigma-Aldrich
Ethanol200 proof, anhydrousFisher Scientific
Acetic AcidGlacialVWR
Sodium BicarbonateSaturated aqueous solution---
Ethyl AcetateACS gradeFisher Scientific
Anhydrous Sodium SulfateGranular---
Round-bottom flask (1 L)------
Magnetic stirrer and stir bar------
Reflux condenser------
Heating mantle------
Separatory funnel (1 L)------
Rotary evaporator------
Experimental Protocol
  • Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (108.1 g, 0.5 mol) and ethanol (500 mL). Stir the mixture at room temperature until the malonate has completely dissolved.

  • Addition of Hydrazine: In a separate beaker, dilute hydrazine hydrate (25 mL, ~0.5 mol) with ethanol (50 mL). Slowly add the diluted hydrazine solution to the stirred malonate solution at room temperature over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (300 mL) and water (200 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize any remaining acid, followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude ethyl 1H-pyrazole-5-carboxylate can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a white to off-white solid.

Part 2: Synthesis of this compound

Principle and Rationale

The chlorination of ethyl 1H-pyrazole-5-carboxylate is achieved using N-chlorosuccinimide (NCS) as the chlorinating agent. NCS is a mild and selective electrophilic chlorinating agent that is well-suited for this transformation.[7] The reaction is typically carried out in a polar aprotic solvent such as acetonitrile.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Ethyl 1H-pyrazole-5-carboxylateFrom Step 1---
N-Chlorosuccinimide (NCS)≥98%Sigma-Aldrich
AcetonitrileAnhydrousFisher Scientific
Sodium thiosulfate10% aqueous solution---
Round-bottom flask (500 mL)------
Magnetic stirrer and stir bar------
Nitrogen inlet------
Thermometer------
Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add ethyl 1H-pyrazole-5-carboxylate (30.8 g, 0.2 mol) and anhydrous acetonitrile (200 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of NCS: To the solution, add N-chlorosuccinimide (29.4 g, 0.22 mol) portion-wise over 15 minutes, ensuring the temperature does not exceed 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water (400 mL).

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate (50 mL) to quench any unreacted NCS.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol/water to afford this compound as a crystalline solid.

Process Safety and Hazard Analysis

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Chlorosuccinimide (NCS) is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.

  • The initial reaction with hydrazine hydrate can be exothermic. Ensure slow and controlled addition.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for this compound
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ 7.10 (s, 1H, pyrazole-H), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ 160.5, 145.0, 138.0, 108.0, 62.0, 14.5
Mass Spec (ESI) m/z 189.0 [M+H]⁺
Melting Point Literature values vary, typically in the range of 115-120 °C

Conclusion

This application note provides a detailed and reliable protocol for the laboratory scale-up synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their synthetic endeavors. The provided rationale for each step and the comprehensive characterization data will aid in the successful execution and validation of the synthesis.

References

  • ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available at: [Link]

  • National Institutes of Health (NIH). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • National Institutes of Health (NIH). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • Wiley Online Library. Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Available at: [Link]

  • Royal Society of Chemistry. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

  • IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available at: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • National Institutes of Health (NIH). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Available at: [Link]

  • ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link]

  • ResearchGate. Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... Available at: [Link]

  • Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. Available at: [Link]

  • ChemBK. 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. Available at: [Link]

  • Google Patents. CN103044393A - Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.
  • National Institutes of Health (NIH). Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. Available at: [Link]

  • PrepChem.com. Synthesis of 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Available at: [Link]

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available at: [Link]

  • MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available at: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
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Sources

Application Note & Protocol: Quantitative Analysis of Ethyl 3-Chloro-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Scope

This document provides a comprehensive guide to the quantitative analysis of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary focus is a validated High-Performance Liquid Chromatography (HPLC) method, which offers high specificity, accuracy, and precision. This guide is designed for researchers, analytical scientists, and quality control professionals in drug development and chemical manufacturing. It explains the causality behind methodological choices and provides detailed, step-by-step protocols that align with international regulatory standards, ensuring data integrity and trustworthiness. Additionally, alternative and confirmatory techniques are discussed to provide a complete analytical portfolio for this compound.

Introduction to the Analyte

This compound is a heterocyclic building block whose purity and concentration are critical for the downstream synthesis of active pharmaceutical ingredients (APIs) and other target molecules.[1] Inconsistent purity can lead to significant variations in reaction yield, impurity profiles, and the overall safety and efficacy of the final product. Therefore, a robust, validated analytical method is paramount for quality assurance and regulatory compliance. This application note details such a method, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

Physicochemical Properties of a Structurally Related Compound (4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid):

PropertyValueSource
Molecular FormulaC₇H₉ClN₂O₂[5]
Molecular Weight188.61 g/mol [5]
AppearanceWhite to light yellow powder/crystal[6][7]
Melting Point162 - 166 °C[6]

Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the method of choice for the quantification of moderately polar organic molecules like this compound due to its high resolution, sensitivity, and reproducibility.

Principle of the Method & Experimental Rationale

The method leverages the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The analyte, possessing both non-polar (chlorinated pyrazole ring) and polar (ethyl ester) characteristics, is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Detection is achieved using a UV-Vis spectrophotometer, as the pyrazole ring system contains a chromophore that absorbs UV light.[8][9]

  • Causality of Column Choice: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides optimal retention for the pyrazole derivative, allowing for effective separation from polar impurities (which elute earlier) and less polar impurities (which are retained longer).

  • Rationale for Mobile Phase: A gradient of acetonitrile and water is employed to ensure a reasonable run time and sharp peak shape. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. The addition of a small amount of acid (e.g., phosphoric or formic acid) to the aqueous phase protonates any residual silanols on the stationary phase, minimizing peak tailing and improving peak symmetry.[10]

  • Detector Wavelength Selection: The UV detection wavelength is set at the absorbance maximum (λ_max) of the analyte to achieve the highest sensitivity. This is typically determined by running a UV scan of a standard solution. For pyrazole derivatives, this often falls in the 220-260 nm range.

General Analytical Workflow

The overall process from sample handling to data reporting follows a structured, logical flow to ensure consistency and traceability.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt & Login StdPrep Standard Preparation (Working & Calibration Standards) SamplePrep Sample Preparation (Dilution in Diluent) SST System Suitability Test (SST) SamplePrep->SST Sequence Run Analytical Sequence (Standards & Samples) SST->Sequence Integration Peak Integration & Review Sequence->Integration Calculation Quantification & Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: High-level workflow for quantitative analysis.

Detailed HPLC Protocol

Instrumentation & Consumables:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (4 decimal places).

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • HPLC vials with septa.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reference Standard: this compound (>99.5% purity).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A Water with 0.1% Formic AcidAcidifier for improved peak shape. MS-compatible.[10]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Gradient 0-15 min: 30-80% B; 15-17 min: 80% B; 17.1-20 min: 30% BEnsures elution of analyte and cleaning of the column.
Flow Rate 1.0 mL/minTypical flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for good sensitivity without overloading.
Detection UV at 240 nm (or determined λ_max)Wavelength for optimal analyte response.
Run Time 20 minutesSufficient for elution and column re-equilibration.
Diluent Acetonitrile/Water (50:50, v/v)Solubilizes the analyte and is compatible with the mobile phase.

Procedure:

  • Standard Stock Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Calibration Standards Preparation:

    • Perform serial dilutions from the stock solution to prepare at least five calibration standards. A recommended range is 5, 25, 50, 100, and 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample amount expected to contain ~10 mg of the analyte into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This yields a target concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability Testing (SST):

    • Before running the sequence, inject the mid-level calibration standard (e.g., 50 µg/mL) five times consecutively.

    • Verify that the SST parameters meet the acceptance criteria (see table below).

  • Analysis:

    • Set up an analytical sequence including a blank (diluent), the calibration standards, and the prepared samples.

    • Process the data. Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration).

    • Calculate the concentration of this compound in the samples using the calibration curve.

System Suitability Criteria:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0% (for n=5 injections)Ensures chromatographic stability.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose, it must be validated according to ICH guidelines.[2][4] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the intended analysis.[11]

Validation Workflow

Validation_Workflow cluster_core Core Validation Parameters cluster_limits Limit Parameters cluster_robust Robustness Specificity Specificity (Analyte vs. Matrix/Impurities) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->LOQ Robustness Robustness (Small Method Variations) LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelation of key method validation parameters.

Summary of Validation Tests and Acceptance Criteria
ParameterTest DescriptionAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples to demonstrate no interference at the analyte's retention time.[3]Peak purity index > 0.999. No co-eluting peaks at the analyte RT.
Linearity Analyze 5-6 concentration levels across the proposed range (e.g., 5-200 µg/mL). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[3]
Range The range is established by confirming that the method has suitable linearity, accuracy, and precision within its limits.Typically 80-120% of the target test concentration.
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% of test concentration. Intermediate: Repeat on a different day with a different analyst.%RSD ≤ 2.0% for both repeatability and intermediate precision.[2]
LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.Typically S/N ratio of 3:1.
LOQ The lowest concentration that can be quantified with acceptable precision and accuracy.Typically S/N ratio of 10:1; %RSD ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess impact.System suitability parameters must still be met.

Alternative and Confirmatory Techniques

While HPLC is the primary quantitative tool, other techniques are valuable for confirmation and characterization.

Gas Chromatography (GC)

GC can be a viable alternative if the analyte is thermally stable and sufficiently volatile.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column.

  • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds, providing a response proportional to the mass of carbon.

  • Considerations: Derivatization may be required to increase volatility and thermal stability if the carboxylic acid form were being analyzed, but the ethyl ester is generally suitable for direct analysis. GC is excellent for detecting volatile organic impurities.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and structure of the analyte, often used in conjunction with chromatography (e.g., LC-MS).[8][12]

  • Mass Spectrometry (MS): When coupled with HPLC, LC-MS provides molecular weight information and fragmentation patterns, confirming the identity of the main peak and helping to identify unknown impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation of the synthesized compound, confirming the positions of substituents on the pyrazole ring.[9][13]

  • FT-IR Spectroscopy: Provides information on the functional groups present (e.g., C=O stretch of the ester, C-Cl stretch, N-H and C=N bonds of the pyrazole ring).[12][13]

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Unknown Source.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Q 3 B (R2) Impurities in New Drug Products. EMA.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies.
  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. PMC - NIH.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.

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Application Notes & Protocols: The Strategic Use of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate in the Synthesis of Advanced Diamide Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Agrochemical Development Professionals

This document provides a detailed technical guide on the application of ethyl 3-chloro-1H-pyrazole-5-carboxylate and its derivatives as pivotal intermediates in the synthesis of modern insecticides. The focus is on the anthranilic diamide class, exemplified by the synthesis of Chlorantraniliprole, a market-leading insecticide. The protocols and insights provided are designed to be practical, explaining the causality behind experimental choices to ensure reproducibility and success.

Chapter 1: The Pyrazole-5-Carboxamide Moiety: A Cornerstone of Modern Insecticides

The pyrazole ring system is a foundational scaffold in contemporary agrochemicals.[1][2] Its significance is particularly pronounced in the class of anthranilic diamide insecticides, which have gained prominence for their high efficacy, low mammalian toxicity, and novel mode of action.[3][4] These compounds, including the notable examples of Chlorantraniliprole and Cyantraniliprole, function as potent activators of insect ryanodine receptors (RyRs).[5]

The activation of RyRs, which are intracellular calcium channels critical for muscle contraction, leads to an uncontrolled release of calcium from internal stores.[4] This depletes calcium, causing feeding cessation, lethargy, muscle paralysis, and ultimately, death of the target pest. The pyrazole-5-carboxamide portion of the molecule is crucial for this activity, playing a key role in the high-affinity binding to the receptor.[3] The specific substitution pattern on the pyrazole ring, including the chloro-substituent derived from precursors like this compound, is critical for optimizing insecticidal potency and selectivity.[4][5]

cluster_diamide General Structure of Anthranilic Diamide Insecticides pyrazole Pyrazole Ring (e.g., from Ethyl 3-Chloro- 1H-pyrazole-5-carboxylate) amide1 Amide Linkage 1 pyrazole->amide1 anthranilic Substituted Anthranilic Acid Moiety amide1->anthranilic amide2 Amide Linkage 2 anthranilic->amide2 aliphatic_aryl Aliphatic/Aryl Side Chain amide2->aliphatic_aryl

Caption: Core components of a typical diamide insecticide.

Chapter 2: Core Synthetic Strategy: From Pyrazole Ester to Chlorantraniliprole

The industrial synthesis of chlorantraniliprole is a multi-step process that hinges on the successful coupling of two key intermediates: a pyrazole carboxylic acid and a substituted anthranilamide.[6] For the purpose of this guide, we will focus on the synthesis starting from a functionalized pyrazole ethyl ester, specifically Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate , which is a close and commercially relevant analogue of the title compound. The core chemical transformations are broadly applicable.

The overall workflow involves two primary stages:

  • Saponification (Hydrolysis): Conversion of the stable ethyl ester into the corresponding carboxylic acid. This "activates" the pyrazole moiety for the subsequent coupling reaction.

  • Amide Coupling: Formation of the critical amide bond between the pyrazole carboxylic acid and the second intermediate, 2-amino-5-chloro-N,3-dimethylbenzamide .

start Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylate acid 3-Bromo-1-(3-chloro-2-pyridinyl) -1H-pyrazole-5-carboxylic Acid start->acid Protocol 1: Saponification (NaOH, MeOH/H₂O) product Chlorantraniliprole (Final Product) acid->product Protocol 2: Amide Coupling (Activation & Reaction) amine 2-Amino-5-chloro -N,3-dimethylbenzamide (Intermediate 2) amine->product

Caption: High-level synthetic workflow for Chlorantraniliprole.

Protocol 1: Saponification of the Pyrazole Ethyl Ester

This protocol details the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a necessary precursor for amide bond formation.[7]

Causality Behind Choices:

  • Reagents: Sodium hydroxide (NaOH) is a strong base used for saponification. A mixture of methanol and water is used as the solvent to ensure solubility for both the organic ester and the aqueous base.

  • Temperature: The reaction is typically heated to increase the rate of hydrolysis.

  • Work-up: Acidification with hydrochloric acid (HCl) to a low pH (~2) is critical.[6] At this pH, the carboxylate salt is protonated, converting it into the less water-soluble carboxylic acid, which then precipitates out of the aqueous solution, allowing for easy isolation by filtration.

Reagent/ParameterQuantity/SettingPurpose
Ethyl 3-bromo-1-(3-Cl-pyridin-2-yl)-pyrazole-5-carboxylate1.0 eqStarting Material
Sodium Hydroxide (NaOH)2.0 - 3.0 eqHydrolyzing Agent
Methanol (MeOH) / Water~10 volumesSolvent System
Temperature60-70 °CIncrease Reaction Rate
Reaction Time1-2 hoursTime to Completion
Hydrochloric Acid (HCl)To pH ~2Product Precipitation

Step-by-Step Methodology:

  • Charge a reaction vessel with Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq) and a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the mixture.

  • Heat the reaction mass to 60-70 °C and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to adjust the pH of the mixture to approximately 2. A solid precipitate should form.

  • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Isolate the solid product, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, by filtration.

  • Wash the filter cake with water to remove residual salts and acid.

  • Dry the product under vacuum. An expected yield is typically high, in the range of 90-98%.[7]

Protocol 2: Direct Amidation for Chlorantraniliprole Synthesis

This protocol describes the coupling of the pyrazole carboxylic acid with the amine intermediate. The direct amidation route involves the in-situ activation of the carboxylic acid to form a highly reactive intermediate, which then readily reacts with the amine.[6][8]

Causality Behind Choices:

  • Activating Agent: Methanesulfonyl chloride (MsCl) is a common and cost-effective activating agent. It reacts with the carboxylic acid to form a mixed sulfonic anhydride, which is highly electrophilic and susceptible to nucleophilic attack by the amine.[6]

  • Base: A non-nucleophilic tertiary amine base, such as N-methylmorpholine or 3-methylpyridine, is used.[6][8] Its role is twofold: first, to deprotonate the carboxylic acid, facilitating its reaction with MsCl, and second, to act as an acid scavenger, neutralizing the HCl generated during the reaction.

  • Solvent: An aprotic solvent like acetonitrile or ethyl acetate is used to prevent it from competing with the amine nucleophile.[8]

  • Temperature Control: The initial activation step is often performed at a low temperature (e.g., -5 to 0 °C) to control the exothermic reaction and prevent the decomposition of the sensitive mixed anhydride intermediate. The subsequent coupling reaction is then warmed to drive the reaction to completion.[6]

cluster_activation Mechanism of Carboxylic Acid Activation Acid R-COOH (Pyrazole Carboxylic Acid) Intermediate [ R-CO-O-SO₂CH₃ ] (Reactive Mixed Anhydride) Acid->Intermediate + MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) MsCl->Intermediate + Base Base (e.g., NMM) Base->Intermediate + HCl Base·HCl

Caption: Activation of the carboxylic acid via a mixed anhydride.

Reagent/ParameterQuantity/SettingPurpose
Pyrazole Carboxylic Acid (from Protocol 1)1.0 eqStarting Material
2-Amino-5-chloro-N,3-dimethylbenzamide1.0 eqCoupling Partner
N-Methylmorpholine (NMM)2.0 eqBase / Acid Scavenger
Methanesulfonyl Chloride (MsCl)1.0 - 1.1 eqActivating Agent
Ethyl Acetate or Acetonitrile~5 volumesAprotic Solvent
Temperature (Activation)0-5 °CControl Reactivity
Temperature (Coupling)Room Temp to 50 °CDrive Reaction

Step-by-Step Methodology:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), charge the pyrazole carboxylic acid (1.0 eq), 2-amino-5-chloro-N,3-dimethylbenzamide (1.0 eq), and ethyl acetate.

  • Add N-methylmorpholine (2.0 eq) and stir to form a solution or suspension.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 eq) dropwise, ensuring the internal temperature remains below 10 °C.

  • Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the activated intermediate.

  • Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours, or until reaction completion is confirmed by TLC/HPLC.[6]

  • Upon completion, cool the mixture. Perform an aqueous work-up by washing with water and brine to remove salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Chlorantraniliprole by recrystallization from a suitable solvent such as isopropanol or methanol/water to achieve high purity.[6][8]

Chapter 3: Quality Control and Data Interpretation

A robust synthesis requires validation at each stage. The identity and purity of the intermediates and the final product must be confirmed using standard analytical techniques.

Analytical Validation:

  • Thin Layer Chromatography (TLC): A rapid and effective tool for monitoring reaction progress by observing the disappearance of starting materials and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the synthesized compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which is critical for agrochemical applications.

Expected Quantitative Data:

StageCompoundExpected YieldExpected Purity (Post-Purification)
Protocol 13-Bromo-1-(3-Cl-pyridin-2-yl)-pyrazole-5-carboxylic acid>90%[7]>98%
Protocol 2Chlorantraniliprole85-90%[8]>99%[8]

Conclusion

This compound and its structural analogues are indispensable building blocks in the agrochemical industry. Their conversion into pyrazole-5-carboxylic acids enables robust and high-yield syntheses of powerful diamide insecticides like Chlorantraniliprole. The protocols detailed herein, focusing on a logical progression from ester hydrolysis to activated amide coupling, provide a validated framework for researchers. Understanding the causality behind the choice of reagents and conditions is paramount for troubleshooting, optimization, and the successful development of next-generation crop protection agents.

References

  • Huang, D., et al. (2011). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Wang, B-L., et al. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • (No Author). (n.d.). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Wang, B. L., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. Available at: [Link]

  • (No Author). (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • (No Author). (2010). Synthesis method of chlorantraniliprole pesticide. Google Patents.
  • (No Author). (n.d.). Synthetic route of intermediate 2. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). Process For The Preparation Of Chlorantraniliprole. Quick Company. Available at: [Link]

  • Zhang, X., et al. (2022). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. Pest Management Science. Available at: [Link]

  • Zhang, X., et al. (2022). Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. ResearchGate. Available at: [Link]

  • (No Author). (2015). Synthesis and Insecticidal Activities of Pyrazole-heterocyclic Diamides. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • (No Author). (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Huang, D., et al. (2011). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (Duplicate of Ref 1). Available at: [Link]

  • (No Author). (n.d.). The Essential Role of Pyrazole Intermediates in Modern Herbicides.
  • Xu, Z-Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substitu. Semantic Scholar. Available at: [Link]

  • (No Author). (n.d.). Method for synthesizing chlorantraniliprole. Patsnap Eureka. Available at: [Link]

  • (No Author). (2022). PROCESS FOR PREPARING CHLORANTRANILIPROLE. TREA. Available at: [Link]

  • (No Author). (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • (No Author). (2010). Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. ResearchGate. Available at: [Link]

  • (No Author). (n.d.). Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • (No Author). (n.d.). Ethyl 3-(Trifluoromethyl)pyrazole-4-carboxylate: A Versatile Building Block for Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Lamberth, C. (2024). The continuing significance of chiral agrochemicals. Pest Management Science. Available at: [Link]

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Hydrolysis of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate: A Comprehensive Guide to Protocols and Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Chloro-1H-pyrazole-5-carboxylic Acid

The hydrolysis of ethyl 3-chloro-1H-pyrazole-5-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of numerous high-value molecules, particularly in the agrochemical and pharmaceutical industries. The resulting product, 3-chloro-1H-pyrazole-5-carboxylic acid, is a key building block for several commercial products, most notably the insecticide chlorantraniliprole.[1] The efficiency and purity of this hydrolysis step directly impact the overall yield and cost-effectiveness of the final active ingredient.

This technical guide provides a detailed exploration of the protocols for the hydrolysis of this compound. We will delve into the mechanistic underpinnings of both base- and acid-catalyzed hydrolysis, offering field-proven insights to guide experimental design and optimization. Each protocol is presented as a self-validating system, with an emphasis on the causality behind procedural choices to ensure robust and reproducible outcomes.

Mechanistic Overview: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid and an alcohol is known as hydrolysis. This reaction can be catalyzed by either an acid or a base, with each pathway possessing distinct mechanistic features and practical implications.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Pathway

Base-catalyzed hydrolysis, also known as saponification, is the most common method for the hydrolysis of esters.[2] The reaction is effectively irreversible, which drives the equilibrium towards the formation of the carboxylate salt, ensuring a high conversion of the starting material.[3]

The mechanism proceeds through a nucleophilic acyl substitution pathway. A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated by a base to form a resonance-stabilized carboxylate salt. This final acid-base step is what renders the reaction irreversible.[3]

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[1] The reaction is an equilibrium process, and to drive it to completion, a large excess of water is typically used.

The mechanism begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl group towards nucleophilic attack. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as a leaving group, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid.

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Protocols for the Hydrolysis of this compound

The following section details the experimental protocols for the hydrolysis of this compound.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is the most widely reported and reliable method for the hydrolysis of this compound, often employed in the synthesis of agrochemical intermediates.[1][4]

Materials and Reagents:

ReagentCAS NumberPuritySupplier
This compound149859-62-9>98%Various
Sodium Hydroxide (NaOH)1310-73-2>97%Standard vendor
Methanol (MeOH)67-93-6ACS GradeStandard vendor
Deionized Water (H₂O)7732-18-5--
Hydrochloric Acid (HCl), concentrated (37%)7647-01-0ACS GradeStandard vendor
Isopropanol67-63-0ACS GradeStandard vendor

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of methanol and water. A typical solvent ratio is 1:1 (v/v). The concentration of the ester in the solvent mixture can be in the range of 0.5 to 1 M.

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.5 to 2.5 equivalents) in water. The addition can be done at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-75 °C) and maintain for 1 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid to the reaction mixture to adjust the pH to approximately 2.[4] This will protonate the carboxylate salt and cause the 3-chloro-1H-pyrazole-5-carboxylic acid to precipitate out of the solution. The precipitation is often enhanced by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the solid product under vacuum to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as isopropanol.[4]

Expected Yield: Yields for this reaction are typically high, often exceeding 90%.

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.[5]

  • Concentrated hydrochloric acid is corrosive and has toxic fumes. All manipulations should be performed in a well-ventilated fume hood.[4]

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.[6][7]

  • Isopropanol is flammable. Keep away from ignition sources.[8]

Protocol 2: Acid-Catalyzed Hydrolysis (General Procedure)

While less common for this specific substrate, acid-catalyzed hydrolysis can be an alternative. The following is a general protocol based on established principles of acid-catalyzed ester hydrolysis. Optimization may be required for this compound.

Materials and Reagents:

ReagentCAS NumberPuritySupplier
This compound149859-62-9>98%Various
Sulfuric Acid (H₂SO₄), concentrated (98%)7664-93-9ACS GradeStandard vendor
Dioxane or Tetrahydrofuran (THF)123-91-1 / 109-99-9ACS GradeStandard vendor
Deionized Water (H₂O)7732-18-5--
Sodium Bicarbonate (NaHCO₃), saturated solution144-55-8-Standard vendor
Ethyl Acetate141-78-6ACS GradeStandard vendor
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-Standard vendor

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of an organic solvent (e.g., dioxane or THF) and a large excess of water (e.g., 10-20 equivalents).

  • Addition of Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction time will likely be longer than for the base-catalyzed method. Monitor the reaction progress by TLC or HPLC.

  • Workup - Extraction: After the reaction has reached completion or equilibrium, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Challenges and Considerations:

  • Reversibility: The equilibrium nature of the reaction may result in incomplete conversion. Using a large excess of water is crucial to drive the reaction forward.

  • Reaction Time: Acid-catalyzed hydrolysis is generally slower than saponification.

  • Potential Side Reactions: The acidic conditions and elevated temperatures could potentially lead to side reactions on the pyrazole ring, although the 3-chloro-pyrazole system is relatively stable.

Data Summary and Comparison

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis (General)
Driving Force Irreversible (deprotonation of carboxylic acid)Reversible (equilibrium)
Reaction Rate Generally fasterGenerally slower
Reagent Stoichiometry Stoichiometric amount of base requiredCatalytic amount of acid required
Workup Acidification to precipitate the productNeutralization and extraction
Typical Yield High (>90%)Variable, depends on equilibrium
Key Advantage High conversion and yieldAvoids the use of strong base
Key Disadvantage Requires a stoichiometric amount of baseReversibility can limit yield

Conclusion

For the hydrolysis of this compound, base-catalyzed saponification is the superior method in terms of reaction efficiency, yield, and industrial applicability. The irreversible nature of the reaction ensures high conversion to the desired carboxylic acid, a crucial intermediate for valuable agrochemicals. While acid-catalyzed hydrolysis is a viable alternative in principle, its reversible nature presents challenges in achieving complete conversion. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to perform this important transformation with a high degree of confidence and success.

References

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL: )
  • Safe Handling Guide: Sodium Hydroxide. CORECHEM Inc. (URL: [Link])

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. (URL: [Link])

  • Saponification-Typical procedures. OperaChem. (URL: [Link])

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (URL: [Link])

  • Methanol | CH3OH. PubChem. (URL: [Link])

  • Methanol. Wikipedia. (URL: [Link])

  • Isopropyl alcohol. Wikipedia. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-chloro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important heterocyclic building block. The synthesis, while seemingly straightforward, presents several critical control points that can significantly impact the outcome. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most prevalent and classical method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] For this specific target, the two main strategies are:

  • Cyclocondensation with a Chlorinated Precursor: This is often the preferred route for controlling regioselectivity. It involves reacting hydrazine hydrate with a chlorinated β-ketoester, such as diethyl 2-chloro-3-oxosuccinate. The chlorine atom is pre-installed on the backbone, directing the cyclization.

  • Post-Synthesis Chlorination: This route involves first synthesizing the ethyl 1H-pyrazole-5-carboxylate and then introducing the chlorine atom. However, this method is challenging as electrophilic aromatic substitution on the pyrazole ring typically favors chlorination at the C4 position.[3][4] Achieving selective C3 chlorination requires more complex, multi-step procedures and is generally less efficient.

Q2: Why is regioselectivity a major concern in this synthesis?

A2: When an unsymmetrical 1,3-dicarbonyl compound reacts with hydrazine, two constitutional isomers can be formed. Hydrazine has two non-equivalent nitrogen atoms that can initiate the nucleophilic attack. Depending on which nitrogen attacks which carbonyl group first, the final pyrazole can have substituents at different positions. For this synthesis, using a precursor like diethyl 2-chloro-3-oxosuccinate could potentially yield both this compound and ethyl 5-chloro-1H-pyrazole-3-carboxylate. Controlling the reaction conditions (pH, temperature, solvent) is crucial to favor the desired 3-chloro isomer.

Q3: What is the mechanistic principle behind the cyclocondensation reaction?

A3: The reaction is a classic condensation-cyclization-dehydration sequence. It begins with a nucleophilic attack by one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining carbonyl group. The resulting heterocyclic intermediate then undergoes dehydration (loss of two water molecules) to form the stable, aromatic pyrazole ring. The reaction is typically acid- or base-catalyzed.[5][6]

Troubleshooting Guide: Yield & Purity Optimization

This section addresses specific experimental issues.

Q4: My overall yield is consistently low (<40%). What are the most likely causes and how can I fix them?

A4: Low yield is a common issue that can stem from several factors. A systematic approach is needed to diagnose the problem.

  • Cause 1: Incomplete Reaction. The cyclocondensation may not be running to completion.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after the recommended time, consider extending the reaction time. Also, ensure the reaction temperature is optimal; some condensations require gentle reflux to proceed efficiently.[7]

  • Cause 2: Side Product Formation. The formation of the undesired regioisomer or other byproducts can significantly consume your starting materials.

    • Solution: Adjust the reaction pH. The initial nucleophilic attack is pH-sensitive. Running the reaction in a slightly acidic medium (e.g., using hydrazine sulfate or adding acetic acid) can often improve the regioselectivity by protonating one carbonyl group preferentially.

  • Cause 3: Degradation of Product/Reactants. The chlorinated β-dicarbonyl starting material can be unstable, especially under harsh basic or high-temperature conditions.

    • Solution: Ensure your chlorinated precursor is pure and used promptly after preparation or purchase. Perform the reaction at the lowest effective temperature. If using a base, add it slowly at a reduced temperature.

  • Cause 4: Sub-optimal Work-up and Purification. Significant product loss can occur during extraction and chromatography.

    • Solution: this compound has moderate polarity. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane). During column chromatography, use a well-chosen solvent system (e.g., hexane/ethyl acetate gradient) to achieve good separation without excessive band broadening.

Q5: I am observing two spots on TLC that are very close together, and my NMR shows a mixture of products. How can I confirm if this is a regioisomer issue and resolve it?

A5: This is a classic sign of regioisomer formation.

  • Confirmation:

    • LC-MS: Both isomers will have the same mass. The key is chromatographic separation. Use a high-resolution column and a slow gradient to try and resolve the two peaks.

    • 2D NMR (NOESY/HMBC): These advanced NMR techniques can help determine the spatial relationships between protons and carbons. For the desired 3-chloro-5-carboxylate isomer, you would expect to see an HMBC correlation between the ester's ethyl protons (the CH2) and the C5 carbon of the pyrazole ring. The pyrazole ring proton (at C4) should show correlations to C3, C5, and the ester carbonyl carbon. Careful analysis can definitively distinguish between the 3-chloro and 5-chloro isomers.

  • Resolution:

    • Reaction Optimization: As mentioned in Q4, adjusting the pH is the primary method to control regioselectivity. Experiment with running the reaction in ethanol with a catalytic amount of acetic acid versus a sodium ethoxide-mediated reaction.

    • Chromatography: If optimization is insufficient, careful column chromatography is required. Use a long column with high-quality silica gel and a shallow solvent gradient. Sometimes, multiple columns are necessary to achieve high purity.

Q6: I am attempting a post-synthesis chlorination of ethyl 1H-pyrazole-5-carboxylate and getting the 4-chloro isomer almost exclusively. Is it possible to get the 3-chloro product this way?

A6: Direct electrophilic chlorination of the pyrazole ring with reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid strongly favors the C4 position due to the electronic nature of the pyrazole ring.[3][4] Achieving C3 chlorination via this route is not straightforward and generally not recommended for a high-yield synthesis. It would likely require a more complex "directing group" strategy, which involves multiple steps of protection and deprotection, significantly lowering the overall process efficiency. For this target molecule, synthesis via a pre-chlorinated dicarbonyl precursor is the more robust and reliable strategy.

Data & Protocols

Table 1: Key Parameter Comparison for Cyclocondensation
ParameterCondition A (Acid-Catalyzed)Condition B (Base-Mediated)Rationale & Expected Outcome
Catalyst Acetic Acid (catalytic)Sodium Ethoxide (1.1 eq)Acid protonates a carbonyl, potentially influencing the site of initial attack. Base deprotonates hydrazine, increasing nucleophilicity.
Solvent EthanolEthanolA polar protic solvent is ideal for solubilizing the reactants and mediating proton transfer.
Temperature 25°C to 78°C (Reflux)0°C to 25°CAcid-catalyzed reactions may require heat. Base-mediated reactions are often run cooler to control reactivity and side reactions.
Regioselectivity Often provides better control for specific isomers.Can be less selective, but may offer faster reaction rates.The choice is empirical and must be tested. Condition A is often the better starting point for controlling isomer formation.
Work-up Neutralize with NaHCO₃Quench with NH₄Cl or dilute acidStandard quenching procedures to remove the catalyst before extraction.
Optimized Experimental Protocol (Acid-Catalyzed)

This protocol is a representative method designed to favor the formation of the title compound.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-chloro-3-oxosuccinate (1.0 eq).

  • Dissolve the starting material in absolute ethanol (approx. 5 mL per gram of ketoester).

  • Add glacial acetic acid (0.1 eq) to the solution and stir for 5 minutes at room temperature.

Step 2: Reagent Addition

  • In a separate beaker, dissolve hydrazine monohydrate (1.05 eq) in a small amount of ethanol.

  • Add the hydrazine solution dropwise to the stirred ketoester solution over 15-20 minutes. The addition may be slightly exothermic. Use an ice bath to maintain the temperature at ~25-30°C if necessary.

Step 3: Reaction and Monitoring

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress every 1-2 hours by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Continue refluxing until the starting ketoester spot is consumed (typically 4-8 hours).

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a separatory funnel containing deionized water (3x the volume of the remaining ethanol).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step 5: Purification

  • Purify the crude solid/oil via flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate (e.g., starting from 10% EtOAc in hexane and gradually increasing to 30% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid.

Visual Guides

Reaction Mechanism

reaction_mechanism Fig 1. Knorr Pyrazole Synthesis Mechanism cluster_reactants Reactants Hydrazine Hydrazine (H2N-NH2) Intermediate1 Hydrazone Intermediate Hydrazine->Intermediate1 Nucleophilic Attack Ketoester Chlorinated β-Ketoester (EtOOC-CO-CHCl-COOEt) Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate (5-membered ring) Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 3-chloro-1H- pyrazole-5-carboxylate Intermediate2->Product Dehydration (-2H₂O)

Caption: Fig 1. Knorr Pyrazole Synthesis Mechanism

Troubleshooting Workflow

troubleshooting_workflow Fig 2. Troubleshooting Workflow Start Problem: Low Yield or Impure Product CheckTLC Analyze reaction mixture by TLC/LCMS Start->CheckTLC IncompleteRxn Incomplete Reaction? CheckTLC->IncompleteRxn Yes SideProducts Multiple Side Products? CheckTLC->SideProducts Yes Purification Check Purification Step CheckTLC->Purification No (Clean Reaction) IncompleteRxn->SideProducts No Sol_TimeTemp Solution: - Increase reaction time - Increase temperature IncompleteRxn->Sol_TimeTemp Yes Sol_Regio Solution: - Adjust pH (try acidic catalyst) - Lower temperature SideProducts->Sol_Regio Yes SideProducts->Purification No FinalProduct High Yield & Purity Achieved Sol_TimeTemp->FinalProduct Sol_Regio->FinalProduct Sol_Purify Solution: - Optimize chromatography (solvent gradient, column size) - Check extraction pH Sol_Purify->FinalProduct Purification->Sol_Purify Yes

Caption: Fig 2. Troubleshooting Workflow

References

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (URL: )
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in W
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing). (URL: )
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchG
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: )
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH. (URL: )
  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • Ethyl 1-(4-chlorobenzyl)
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv

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Technical Support Center: Purification of Crude Ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of ethyl 3-chloro-1H-pyrazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will address common issues through a series of troubleshooting guides and frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

Section 1: Foundational Knowledge & Method Selection

Before embarking on purification, a foundational understanding of the target molecule and potential impurities is critical. This compound is a moderately polar molecule containing a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O and ring nitrogens), and a polar C-Cl bond. These features dictate its solubility and chromatographic behavior.

FAQ 1: What are the most common impurities I should expect in my crude sample?

The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the condensation of a hydrazine source with an ethyl ester of a 1,3-dicarbonyl equivalent. Potential impurities include:

  • Unreacted Starting Materials: Such as the hydrazine precursor or the dicarbonyl compound.

  • Regioisomers: The most common isomeric impurity is often ethyl 5-chloro-1H-pyrazole-3-carboxylate, formed due to the two possible cyclization pathways. Separating these can be challenging due to their similar physicochemical properties.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction (e.g., ethanol, acetic acid).

  • By-products: Formed from side reactions or degradation, often appearing as colored impurities.

FAQ 2: How do I choose the best purification strategy: Recrystallization or Column Chromatography?

The choice between recrystallization and column chromatography depends on the impurity profile, the scale of your experiment, and the desired final purity. Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the product is a stable, crystalline solid. Column chromatography offers superior resolving power for complex mixtures or for separating compounds with very similar properties, like regioisomers.

Use the following decision tree to guide your choice:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation a Select Eluent via TLC (Aim for Rf ≈ 0.3) b Prepare Silica Slurry a->b c Pack Column b->c d Dry Load Crude Sample onto Silica c->d e Equilibrate Column d->e f Load Sample e->f g Elute with Gradient Solvent System f->g h Collect Fractions g->h i Analyze Fractions by TLC h->i j Combine Pure Fractions i->j k Evaporate Solvent j->k l Final Product k->l

identification of byproducts in ethyl 3-chloro-1H-pyrazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl 3-chloro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to byproduct formation, ensuring the integrity and purity of your target molecule.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via the Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring system.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1] In this specific case, the likely precursor is diethyl 2-chloro-3-oxobutanedioate (also known as diethyl chlorooxalacetate), an unsymmetrical β-ketoester.[3][4]

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_products Products Diethyl 2-chloro-3-oxobutanedioate Diethyl 2-chloro-3-oxobutanedioate Reaction Cyclocondensation Diethyl 2-chloro-3-oxobutanedioate->Reaction Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction This compound This compound Reaction->this compound Acid or Base Catalyst

Caption: General reaction scheme for the synthesis of this compound.

While this synthesis is generally efficient, the use of an unsymmetrical precursor and the reactive nature of hydrazine can lead to the formation of several byproducts. This guide will help you identify and mitigate the formation of these impurities.

Troubleshooting Guide: Identification and Mitigation of Byproducts

This section addresses specific problems you may encounter during your synthesis, providing explanations for their cause and actionable solutions.

Problem 1: Presence of an Isomeric Impurity in the Final Product

Symptom: You observe a second major product in your crude reaction mixture with the same mass-to-charge ratio (m/z) as your desired product in the mass spectrum. The 1H and 13C NMR spectra show an extra set of peaks, suggesting the presence of an isomer.

Cause: Formation of a Regioisomer

The reaction between an unsymmetrical 1,3-dicarbonyl compound like diethyl 2-chloro-3-oxobutanedioate and hydrazine can result in two different regioisomers.[5] This is because the initial nucleophilic attack of hydrazine can occur at either of the two carbonyl groups.

  • Pathway A (Desired): Attack at the ketone carbonyl followed by cyclization onto the ester carbonyl yields the desired This compound .

  • Pathway B (Byproduct): Attack at the ester carbonyl followed by cyclization onto the ketone carbonyl can lead to the formation of the isomeric byproduct, ethyl 5-chloro-1H-pyrazole-3-carboxylate .[6][7]

G cluster_pathways Reaction Pathways Diethyl 2-chloro-3-oxobutanedioate Diethyl 2-chloro-3-oxobutanedioate Attack at Ketone Attack at Ketone Diethyl 2-chloro-3-oxobutanedioate->Attack at Ketone Attack at Ester Attack at Ester Diethyl 2-chloro-3-oxobutanedioate->Attack at Ester Hydrazine Hydrazine Hydrazine->Attack at Ketone Hydrazine->Attack at Ester This compound This compound Attack at Ketone->this compound Pathway A (Desired) Ethyl 5-chloro-1H-pyrazole-3-carboxylate Ethyl 5-chloro-1H-pyrazole-3-carboxylate Attack at Ester->Ethyl 5-chloro-1H-pyrazole-3-carboxylate Pathway B (Byproduct)

Caption: Regioisomeric byproduct formation pathways.

Troubleshooting and Solutions:

  • Reaction Conditions Optimization:

    • pH Control: The regioselectivity of the Knorr synthesis can be sensitive to the pH of the reaction medium. It is recommended to perform the reaction under acidic conditions (e.g., using a catalytic amount of acetic acid) as this can favor the initial condensation at the more reactive ketone carbonyl.[1]

    • Temperature Control: Running the reaction at a lower temperature may enhance the selectivity of the initial nucleophilic attack.

  • Purification:

    • Column Chromatography: The two isomers will likely have different polarities and can be separated using silica gel column chromatography. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[8]

    • Recrystallization: If the isomeric impurity is present in a smaller amount, recrystallization from a suitable solvent system (e.g., ethanol/water) may be effective in isolating the desired product.

  • Characterization to Confirm Identity:

    • NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra is crucial. The chemical shift of the pyrazole ring proton and the carbon atoms will differ between the two isomers. 2D NMR techniques like HMBC and NOESY can be invaluable in unambiguously assigning the correct structure.[5]

Compound Expected 1H NMR Signal (Pyrazole H) Expected 13C NMR Signals (C3 & C5)
This compoundSingletC3-Cl, C5-COOEt
Ethyl 5-chloro-1H-pyrazole-3-carboxylateSingletC3-COOEt, C5-Cl

Note: The exact chemical shifts will depend on the solvent and instrument.

Problem 2: Incomplete Reaction and Presence of Intermediates

Symptom: TLC analysis of your reaction mixture shows the presence of starting material and/or new spots that are not the final product, even after extended reaction times. Mass spectrometry may indicate the presence of a hydrazone intermediate.

Cause: Incomplete Cyclization

The formation of the pyrazole ring is a two-step process: initial condensation to form a hydrazone, followed by intramolecular cyclization.[1] If the cyclization step is slow or incomplete, you will isolate the hydrazone intermediate.

G Reactants Reactants Hydrazone Intermediate Hydrazone Intermediate Reactants->Hydrazone Intermediate Condensation Product Product Hydrazone Intermediate->Product Cyclization (can be slow)

Caption: Two-step process of pyrazole formation.

Troubleshooting and Solutions:

  • Increase Reaction Temperature: The intramolecular cyclization step often requires heating. If the reaction is sluggish, gradually increasing the temperature while monitoring the reaction by TLC can drive it to completion.

  • Catalyst: Ensure that an appropriate acid or base catalyst is present to facilitate both the condensation and cyclization steps. For β-ketoesters, a catalytic amount of a protic acid like acetic acid is commonly used.[2]

  • Extended Reaction Time: Some cyclizations are inherently slow. Continue to monitor the reaction over a longer period to ensure it has gone to completion.

Problem 3: Formation of a High-Melting Point, Insoluble Solid

Symptom: You observe the formation of a significant amount of a solid that is poorly soluble in common organic solvents and has a high melting point.

Cause: Hydrazide Formation (Hydrazinolysis of the Ester)

Hydrazine is a potent nucleophile and can react with the ethyl ester group of either the starting material or the product to form the corresponding hydrazide.[9][10] This process is known as hydrazinolysis. The resulting hydrazide is often a crystalline solid with low solubility.

Troubleshooting and Solutions:

  • Control Stoichiometry: Use a controlled amount of hydrazine hydrate (typically 1.0 to 1.2 equivalents). Using a large excess of hydrazine will significantly increase the rate of hydrazide formation.

  • Temperature Control: Hydrazinolysis is often accelerated at higher temperatures. Adding the hydrazine slowly at a lower temperature before heating the reaction mixture can help to favor the initial condensation at the ketone over the reaction with the ester.

  • Purification: If a small amount of hydrazide is formed, it can often be removed by filtration as it is typically insoluble in the reaction solvent upon cooling.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this synthesis?

A1: Ethanol or 1-propanol are commonly used solvents for the Knorr pyrazole synthesis as they are good at dissolving both the reactants and the product, and have a suitable boiling point for the reaction.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a mobile phase such as 30% ethyl acetate in hexane.[1] The starting β-ketoester will have a different Rf value than the pyrazole product. The product is typically more polar than the starting ester.

Q3: My final product is an oil, not a solid. Is this normal?

A3: While many pyrazole derivatives are crystalline solids, it is possible for the crude product to be an oil, especially if it contains impurities. Purification by column chromatography is recommended to isolate the pure product, which may then crystallize upon standing or after trituration with a non-polar solvent like hexane.

Q4: Can I use a different hydrazine source, like hydrazine hydrochloride?

A4: Yes, hydrazine salts like hydrazine hydrochloride can be used. However, you will need to add a base (e.g., sodium acetate) to the reaction mixture to liberate the free hydrazine nucleophile. The choice of hydrazine source can sometimes influence the regioselectivity of the reaction.[5]

Q5: What are the expected mass spectral fragments for this compound?

A5: In addition to the molecular ion peak, you can expect to see fragments corresponding to the loss of the ethoxy group (-OEt) and the entire ester group (-COOEt). The isotopic pattern of the chlorine atom (35Cl and 37Cl in an approximate 3:1 ratio) should be visible in the molecular ion and any chlorine-containing fragments.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Diethyl 2-chloro-3-oxobutanedioate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-chloro-3-oxobutanedioate (1 equivalent) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by TLC.

  • Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product and purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

References

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 2085-2099. [Link]

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? (2023). Quora. Retrieved from [Link]

  • The reaction of ester 1 with hydrazine hydrate. (n.d.). ResearchGate. Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal, 7, 126. [Link]

  • ethyl 3-[(2-chloroanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega, 8(19), 17188-17201. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2015). Journal of Pharmaceutical Sciences and Research, 7(10), 823-828. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4933. [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... (2024). ResearchGate. Retrieved from [Link]

  • Carbazic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry, 16, 2146-2187. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2020). Beilstein Journal of Organic Chemistry, 16, 2146-2187. [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.). Google Patents.
  • 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ethyl 1-benzyl-5-chloro-4-(2-oxoethyl)-1H-pyrazole-3-carboxylate (15). (n.d.). Bio-protocol. Retrieved from [Link]

  • ethyl 3-[(5-chloro-2-methylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). SpectraBase. Retrieved from [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2020). ACS Omega, 5(4), 1866-1875. [Link]

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8. [Link]

  • Diethyl 2-chloro-3-oxobutanedioate. (n.d.). PubChem. Retrieved from [Link]

  • 5-chloro-1H-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. (2024). ChemBK. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2014). Journal of the Mexican Chemical Society, 58(2), 147-152. [Link]

  • 2,2-dichloro-3-methyl butane on hydrolysis forms a.diethyl ketone b.m. (2011). askIITians. Retrieved from [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (2012). Beilstein Journal of Organic Chemistry, 8, 1262-1266. [Link]

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Technical Support Center: Minimizing Side Reactions During the Chlorination of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chlorination of pyrazole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of pyrazole esters. Each problem is followed by a discussion of potential causes and actionable solutions.

Issue 1: Low Yield of the Desired 4-Chloropyrazole Ester and Formation of Dichlorinated Byproducts

You're running your reaction and upon analysis (TLC, LC-MS, or GC-MS), you observe a significant amount of a dichlorinated species alongside your desired monochlorinated product.

Potential Causes:

  • Excess Chlorinating Agent: Using too large an excess of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or trichloroisocyanuric acid (TCCA)) can lead to over-chlorination.

  • Reaction Temperature Too High: Higher temperatures can increase the reaction rate indiscriminately, leading to a loss of selectivity and the formation of multiple chlorinated species.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even with a stoichiometric amount of chlorinating agent, can result in the slow formation of dichlorinated byproducts.

Solutions & Scientific Rationale:

  • Stoichiometry is Key: Carefully control the stoichiometry of your chlorinating agent. Start with 1.0 to 1.1 equivalents of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Temperature Control: Maintain a low reaction temperature. For many pyrazole ester chlorinations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good starting point. This helps to control the reaction kinetics and improve selectivity for the mono-chlorinated product.

  • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, or GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated products.

  • Slow Addition: Instead of adding the chlorinating agent all at once, consider adding it portion-wise or as a solution via a syringe pump. This maintains a low concentration of the chlorinating agent in the reaction mixture at any given time, which can significantly improve selectivity.

Issue 2: Formation of Regioisomers (e.g., 3-Chloro or 5-Chloro Byproducts)

Your analysis indicates the presence of not only the desired 4-chloropyrazole ester but also other chlorinated isomers.

Potential Causes:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the ester group can influence the regioselectivity of the chlorination.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can direct the chlorination to different positions. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it.

  • Reaction Conditions: The choice of solvent and chlorinating agent can impact the regiochemical outcome.

Solutions & Scientific Rationale:

  • Chlorinating Agent Selection: The choice of chlorinating agent is critical for regioselectivity.

    • N-Chlorosuccinimide (NCS): Often provides good selectivity for the 4-position of the pyrazole ring under mild conditions.[1]

    • Sulfuryl Chloride (SO₂Cl₂): Can also be effective but may be less selective than NCS in some cases.[2][3] It can react via a radical pathway, which may lead to different regioselectivity.[4]

    • Trichloroisocyanuric Acid (TCCA): A solid, easy-to-handle reagent that can provide high yields of 4-chloropyrazoles.[5][6][7][8]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are commonly used. For some substrates, more polar solvents like acetic acid have been used with sodium hypochlorite.[9]

  • Protecting Groups: If the N-H of the pyrazole is unsubstituted, consider protecting it. This can block one of the nitrogen atoms and influence the electronic distribution in the ring, potentially improving regioselectivity.

Issue 3: Reaction Stalls or Fails to Go to Completion

You've set up your reaction, but after a reasonable amount of time, you still have a significant amount of unreacted starting material.

Potential Causes:

  • Deactivated Substrate: Electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic chlorination.

  • Inactive Chlorinating Agent: The chlorinating agent may have degraded over time. N-chlorosuccinimide, for instance, can decompose and is best used when pure.[10]

  • Insufficient Activation: The reaction may require a catalyst or activator to proceed at a reasonable rate.

Solutions & Scientific Rationale:

  • Reagent Purity: Ensure your chlorinating agent is pure. NCS should be a white crystalline solid; a yellow tint can indicate decomposition.[10] It can be recrystallized from acetic acid.

  • Catalysis: For deactivated substrates, the addition of a catalytic amount of a protic acid (like acetic acid or a few drops of HCl) or a Lewis acid can help to activate the chlorinating agent and facilitate the reaction.[11]

  • Increase Temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature while carefully monitoring for the formation of byproducts.

  • Alternative Chlorinating Agents: Consider using a more reactive chlorinating agent. For example, sulfuryl chloride is generally more reactive than NCS.[12]

Issue 4: Decomposition of Starting Material or Product

You observe the formation of multiple unidentifiable byproducts, and your mass balance is poor.

Potential Causes:

  • Harsh Reaction Conditions: High temperatures or the use of a highly reactive chlorinating agent can lead to the decomposition of sensitive functional groups on your pyrazole ester.

  • Acid-Labile Groups: The ester group or other substituents may be sensitive to the acidic byproducts generated during the reaction (e.g., HCl from sulfuryl chloride).[2]

  • Moisture Contamination: Sulfuryl chloride reacts with water to produce HCl and sulfuric acid, which can cause decomposition.[2]

Solutions & Scientific Rationale:

  • Milder Conditions: Use the mildest possible conditions that will effect the desired transformation. This may mean using NCS at a low temperature.

  • Anhydrous Conditions: When using moisture-sensitive reagents like sulfuryl chloride, ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Scavenger: If acidic byproducts are a concern, consider adding a non-nucleophilic base, such as pyridine or 2,6-lutidine, to the reaction mixture to neutralize any acid that is formed.

  • Work-up Procedure: Quench the reaction carefully. For reactions that produce acidic byproducts, pouring the reaction mixture into a cold, saturated solution of sodium bicarbonate can neutralize the acid and prevent further decomposition during work-up.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the chlorination of pyrazoles?

A1: The chlorination of pyrazoles typically proceeds through an electrophilic aromatic substitution mechanism.[5] The pyrazole ring acts as a nucleophile and attacks the electrophilic chlorine source (e.g., the chlorine atom in NCS). The resulting intermediate then loses a proton to regenerate the aromatic ring, yielding the 4-chloropyrazole. The 4-position is generally the most electron-rich and sterically accessible position for electrophilic attack on the pyrazole ring.[1]

Q2: How do I choose between NCS, sulfuryl chloride, and TCCA for my reaction?

A2: The choice of chlorinating agent depends on the specific substrate and the desired outcome.

ReagentProsCons
N-Chlorosuccinimide (NCS) Mild, selective, easy to handle (solid).[12]Can be less reactive, may require a catalyst for deactivated substrates.[11]
Sulfuryl Chloride (SO₂Cl₂) Highly reactive, inexpensive.Can be less selective, corrosive, moisture-sensitive, produces gaseous byproducts (SO₂ and HCl).[2][3]
Trichloroisocyanuric Acid (TCCA) Solid, high chlorine content, efficient.[5][6][7]Can be very reactive, requiring careful control of stoichiometry and temperature.

Q3: My pyrazole ester has an unprotected N-H. Should I protect it before chlorination?

A3: It depends on the substrate and the desired regioselectivity. In many cases, chlorination proceeds efficiently on N-unsubstituted pyrazoles. However, if you are experiencing issues with regioselectivity or side reactions at the nitrogen, N-protection can be a valuable strategy. Common protecting groups for pyrazoles include Boc, SEM, and simple alkyl or benzyl groups.

Q4: What are the best practices for working up a pyrazole chlorination reaction?

A4: A standard work-up procedure involves:

  • Quenching: Cool the reaction mixture and quench any remaining chlorinating agent. For NCS, a wash with aqueous sodium thiosulfate can be effective. For sulfuryl chloride, a careful quench with a cold, saturated aqueous solution of sodium bicarbonate is recommended.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with water and then brine to remove any water-soluble byproducts and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by column chromatography or recrystallization.

Q5: How can I monitor the progress of my chlorination reaction?

A5: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. Staining with potassium permanganate can be useful for visualizing the starting material and product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are excellent techniques for tracking the disappearance of starting material and the appearance of the desired product and any byproducts.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for the Chlorination of a Pyrazole Ester using NCS
  • To a solution of the pyrazole ester (1.0 equiv) in an appropriate solvent (e.g., acetonitrile or DCM, ~0.1 M) at 0 °C, add N-chlorosuccinimide (1.05 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Chlorination of a Pyrazole Ester using Sulfuryl Chloride
  • To a solution of the pyrazole ester (1.0 equiv) in an anhydrous solvent (e.g., DCM, ~0.1 M) under an inert atmosphere at 0 °C, add sulfuryl chloride (1.05 equiv) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Chlorinating Agent Comparison
Chlorinating AgentTypical ConditionsKey ByproductsSelectivity
NCS 0 °C to RT, ACN or DCMSuccinimideGenerally good for 4-position
SO₂Cl₂ 0 °C, DCM, inert atmosphereSO₂, HClCan be less selective, risk of over-chlorination
TCCA 0 °C to RT, various solventsCyanuric acidHigh reactivity, requires careful control

Section 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of Desired Product check_byproducts Analyze Byproducts (LC-MS, GC-MS) start->check_byproducts dichlorinated Dichlorinated Product Observed check_byproducts->dichlorinated Over-reaction? stalled_reaction Starting Material Remaining check_byproducts->stalled_reaction Incomplete Reaction? decomposition Multiple Unidentified Products check_byproducts->decomposition Decomposition? solution1 Reduce Equivalents of Chlorinating Agent Lower Reaction Temperature Monitor Reaction Time dichlorinated->solution1 Yes solution2 Check Reagent Purity Add Catalyst (Acid) Increase Temperature Cautiously stalled_reaction->solution2 Yes solution3 Use Milder Conditions (NCS) Ensure Anhydrous Conditions Add Acid Scavenger decomposition->solution3 Yes

Caption: A decision tree for troubleshooting low yields in pyrazole ester chlorination.

Diagram 2: Electrophilic Aromatic Substitution Mechanism

mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation pyrazole Pyrazole Ring intermediate Sigma Complex (Cationic Intermediate) pyrazole->intermediate + ncs Cl-X (e.g., NCS) ncs->intermediate intermediate2 Sigma Complex product 4-Chloropyrazole intermediate2->product + base Base base->product

Caption: The two-step mechanism for the electrophilic chlorination of a pyrazole ring.

References

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry (RSC Publishing). Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sulfuryl chloride. Wikipedia. Available at: [Link]

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate. Available at: [Link]

  • Free Radical Chlorination by Sulfuryl Chloride. Scribd. Available at: [Link]

  • Decomposition of sulfuryl chloride. Sciencemadness Discussion Board. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available at: [Link]

  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. Available at: [Link]

  • A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • NCS vs. Other Chlorinating Agents: Why Choose N-Chlorosuccinimide? Vat-cat. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC - NIH. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. Available at: [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC - NIH. Available at: [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters - ACS Publications. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. ResearchGate. Available at: [Link]

  • The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. ResearchGate. Available at: [Link]

  • The Chemistry of N-Chlorosuccinimide (NCS): Reactivity and Synthesis Pathways. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature. ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Preparation of 4-chloropyrazoles. Google Patents.
  • Sulfuryl Chloride: A Versatile Alternative to Chlorine. ResearchGate. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. Available at: [Link]

  • N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters - ACS Publications. Available at: [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Available at: [Link]

  • C‒H An chlorination of pyrazole 1a. ResearchGate. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • N-Chlorosuccinimide. Wikipedia. Available at: [Link]

  • Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

optimizing temperature and catalysts for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Temperature and Catalyst Optimization

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Pyrazoles are foundational scaffolds in pharmaceuticals and agrochemicals, making their efficient synthesis critical.[1][2] This resource provides field-proven insights in a troubleshooting-focused Q&A format, addressing specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during pyrazole synthesis, explaining the underlying causes and providing step-by-step protocols for resolution.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors, primarily incomplete reaction or the formation of byproducts.[3]

Causality Explained: The primary method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][4][5] The efficiency of this reaction is highly dependent on proper temperature control and the presence of a suitable catalyst to facilitate the key steps of imine formation and subsequent intramolecular cyclization.[6] An unoptimized temperature can either be too low for the reaction to proceed to completion or too high, leading to degradation of reactants or products.[3][7] Similarly, the absence or incorrect choice of a catalyst can result in a stalled reaction.[2]

Troubleshooting Workflow:

G start Low Yield Observed check_temp Step 1: Verify Temperature Is it optimal? start->check_temp check_cat Step 2: Evaluate Catalyst Is a catalyst present and appropriate? check_temp->check_cat [Temp OK] optimize_temp Action: Optimize Temperature (e.g., screen 60°C, RT, Reflux) check_temp->optimize_temp [Temp Not Optimal] check_reagents Step 3: Assess Reagent Quality Are starting materials pure? check_cat->check_reagents [Catalyst OK] select_cat Action: Screen Catalysts (e.g., Acetic Acid, AgOTf, ZnO NPs) check_cat->select_cat [No/Wrong Catalyst] check_mixing Step 4: Check Mixing (Scale-up) Is stirring efficient? check_reagents->check_mixing [Reagents OK] purify_reagents Action: Purify/Verify Reagents check_reagents->purify_reagents [Impure Reagents] improve_mixing Action: Enhance Agitation check_mixing->improve_mixing [Poor Mixing] solution Improved Yield check_mixing->solution [Mixing OK] optimize_temp->check_cat select_cat->check_reagents purify_reagents->solution improve_mixing->solution

Caption: Troubleshooting workflow for low pyrazole yield.

Experimental Protocol: Temperature Screening

  • Setup: Prepare three identical reactions using your standard substrate concentrations.

  • Temperature Conditions:

    • Reaction A: Run at room temperature.

    • Reaction B: Heat to 60 °C. Some silver-catalyzed reactions show improved yields at this temperature.[2][8]

    • Reaction C: Heat to reflux in a suitable solvent like ethanol.

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Analysis: Compare the consumption of starting material and the formation of the desired pyrazole spot across the three temperatures to identify the optimal condition. Note that temperatures above the optimum can sometimes lead to a drop in yield.[8]

Q2: I'm observing the formation of two different pyrazole regioisomers. How can I control the regioselectivity?

Controlling regioselectivity is crucial when using an unsymmetrical 1,3-dicarbonyl compound, as the hydrazine can attack either carbonyl group, leading to a mixture of products.[2][7]

Causality Explained: The regiochemical outcome is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions (pH/catalyst).[7]

  • Steric Hindrance: A bulky substituent on the hydrazine will preferentially attack the less sterically hindered carbonyl carbon of the 1,3-dicarbonyl.[7]

  • Electronic Effects: Electron-withdrawing groups can influence the reactivity of the carbonyl carbons.

  • Catalyst/pH: The acidity of the medium is a critical parameter.[7] The reaction is typically acid-catalyzed, and switching between acidic, neutral, or basic conditions can significantly alter the isomer ratio.[7]

Troubleshooting Steps:

  • Catalyst Screening: The choice of catalyst can direct the reaction. For instance, traditional methods often use a simple acid catalyst like acetic acid.[9][10] However, exploring Lewis acids (e.g., LiClO₄, Sc(OTf)₃) or even nanocatalysts (e.g., nano-ZnO) can provide different regioselective outcomes.[2][11]

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.[3]

  • Solvent Effects: The solvent can influence the stability of intermediates and transition states. Screen a range of solvents with varying polarities (e.g., ethanol, DMF, toluene).

Data Summary: Catalyst Impact on Pyrazole Synthesis

Catalyst TypeCatalyst ExampleTypical ConditionsKey AdvantagesReference
Homogeneous Acid Acetic AcidEthanol, RefluxSimple, readily available[9]
Homogeneous Metal Silver Triflate (AgOTf)Room TemperatureHigh yields (up to 99%), rapid reaction[2]
Heterogeneous Nano-ZnOSolvent-free, MicrowaveHigh yields (95%), short time, reusable[2]
Lewis Acid Lithium Perchlorate (LiClO₄)Ethylene Glycol, Room Temp.Eco-friendly, good to excellent yields[2]
Organocatalyst ImidazoleAqueous MediaGreen synthesis approach[12]
Q3: The reaction is highly exothermic and difficult to control, especially during scale-up. How can I manage this?

Exothermic reactions pose significant safety risks, particularly during scale-up, where the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][7] This can lead to thermal runaway, promoting side reactions and product degradation.[3][7]

Causality Explained: The condensation reaction between hydrazine and a dicarbonyl compound is often exothermic.[7] On a larger scale, inefficient stirring can create localized "hot spots," while rapid reagent addition can cause dangerous temperature spikes.[7]

Mitigation Strategies:

  • Controlled Reagent Addition: Add the hydrazine derivative slowly and in a controlled, dropwise manner. This is a critical step for managing the exotherm in large-scale reactions.[7]

  • Efficient Cooling: Ensure the reactor is equipped with an adequate cooling system. Monitor the internal reaction temperature with a probe, not just the bath temperature.[7]

  • Dilution: Use a sufficient volume of an appropriate solvent to act as a heat sink.

  • Consider Flow Chemistry: For scaling up, flow chemistry offers superior control over reaction parameters like temperature and mixing, enhancing safety and often improving yield and purity.[1][13][14][15]

Experimental Workflow: Transitioning from Batch to Flow Synthesis

G cluster_0 Batch Process cluster_1 Flow Chemistry Process batch_setup 1. Combine Reagents in Flask batch_heat 2. Heat and Stir batch_setup->batch_heat batch_issue Issue: Poor Heat Transfer, Hot Spots, Exotherm Risk batch_heat->batch_issue pump_A Pump A: 1,3-Dicarbonyl Solution batch_issue->pump_A Transition to Flow for Enhanced Safety & Control mixer T-Mixer pump_A->mixer pump_B Pump B: Hydrazine Solution pump_B->mixer reactor Heated Coil Reactor (e.g., 170°C, 10 min residence) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Transitioning from batch to a safer, more controlled flow chemistry setup.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the most common method for pyrazole synthesis? A: The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][10]

Q: Can I run the synthesis without a catalyst? A: It is generally not recommended. While some reactions might proceed without a catalyst, they are often very slow or do not proceed at all.[2] Catalysts, such as acids, Lewis acids, or metal catalysts, are crucial for achieving good to excellent yields in reasonable timeframes.[2]

Q: Are there "green" or more environmentally friendly methods for pyrazole synthesis? A: Yes, significant research has focused on green chemistry approaches. These include:

  • Using Water as a Solvent: Many catalytic systems, such as those using imidazole or CeO₂/SiO₂, have been developed to work efficiently in aqueous media.[11][12]

  • Solvent-Free Conditions: Utilizing microwave irradiation or specific catalysts like tetrabutylammonium bromide (TBAB) can enable reactions to proceed without a solvent, reducing waste.[16][17]

  • Nanocatalysts: Reusable catalysts like ZnO nanoparticles offer high efficiency and can be recovered and reused, minimizing waste.[2][9]

Q: How does microwave-assisted synthesis compare to conventional heating? A: Microwave-assisted synthesis often provides significant advantages, including dramatically reduced reaction times (minutes vs. hours), improved yields, and cleaner reactions.[18][19][20] The microwave energy directly heats the reactants, leading to rapid and uniform heating that can accelerate the reaction rate. For example, a reaction taking 1.4 hours with conventional heating at 80°C might be completed in 25 minutes using microwave irradiation with a higher yield.[20]

Q: What temperature should I start with for a new pyrazole synthesis? A: A good starting point is often room temperature, especially if using a highly efficient catalyst like silver triflate.[2][9] If the reaction is slow, gently heating to 60-80 °C or refluxing in a solvent like ethanol is a common next step.[2][8] Some flow chemistry methods may use higher temperatures (e.g., 150-170 °C) with very short residence times to rapidly form intermediates.[13]

References

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. Benchchem.
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. ResearchGate.
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Full article: Green synthesis of pyrazole systems under solvent-free conditions.
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. ResearchGate.
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI.
  • challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. ResearchGate.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega.
  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. RSC Publishing.
  • Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. ResearchGate.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
  • Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate.
  • Reaction Chemistry & Engineering. Spiral.
  • 4 - Organic Syntheses Procedure.
  • Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Knorr Pyrazole Synthesis. Chem Help ASAP.

Sources

long-term stability and storage conditions for ethyl 3-chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-Chloro-1H-Pyrazole-5-Carboxylate (CAS No. 55551-73-0). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this key synthetic intermediate. The information herein is synthesized from established principles of organic chemistry and data from structurally related pyrazole derivatives.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

To ensure maximum shelf-life and prevent degradation, the compound should be stored in a cool, dry, and dark environment.[1][2] The container must be tightly sealed to protect it from atmospheric moisture.[1] For sensitive applications or prolonged storage, we recommend storing the material under an inert atmosphere, such as argon or nitrogen, at refrigerated temperatures (2-8°C).

Q2: How stable is this compound in solution?

The stability of this compound in solution is highly dependent on the solvent and pH. As an ester, it is susceptible to hydrolysis, a reaction that is accelerated in the presence of acids or bases. For experimental use, it is advisable to prepare solutions fresh. If short-term storage of a solution is necessary, use an anhydrous aprotic solvent and store at low temperatures.

Q3: What are the primary degradation pathways I should be aware of?

The two most common degradation pathways for this class of compounds are hydrolysis and photodecomposition.

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of water and acidic or basic conditions.[3]

  • Photodecomposition: Pyrazole derivatives can be photosensitive.[4] Exposure to UV or strong visible light may lead to decomposition.[4] Therefore, it is crucial to store the compound in an amber vial or a container protected from light.

Q4: What are the signs that my sample of this compound may have degraded?

Visual inspection can sometimes reveal degradation. Signs include:

  • A change in color from its typical white or off-white appearance.

  • Clumping or caking of the powder, which may indicate moisture absorption.

  • A noticeable change in melting point from the specification.

For a definitive assessment, analytical techniques such as HPLC (to check for purity and the presence of new peaks), NMR spectroscopy (to detect structural changes), or LC-MS (to identify degradation products) are recommended.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results or Low Yields

Possible Cause: The purity of the starting material may be compromised due to degradation.

Troubleshooting Steps:

  • Assess Purity: Before use, especially after long-term storage, verify the purity of the compound using an appropriate analytical method like HPLC or ¹H NMR.

  • Check for Hydrolysis: In the ¹H NMR spectrum, the presence of a broad singlet corresponding to a carboxylic acid proton and the diminished integration of the ethyl ester signals (quartet and triplet) could indicate hydrolysis. In HPLC, the appearance of a more polar peak is indicative of the carboxylic acid byproduct.

  • Proper Handling Review: Ensure that the compound has not been repeatedly exposed to ambient air. Use a glove box or a nitrogen blanket when handling larger quantities or for long-term storage.

Issue 2: Material Appears Discolored or Clumpy

Possible Cause: This is often a sign of moisture uptake or exposure to light.

Troubleshooting Steps:

  • Drying: If moisture is suspected, the material can be dried under a high vacuum. However, be aware that this will not reverse any hydrolysis that has already occurred.

  • Purification: If the purity is found to be below the required standard for your application, recrystallization may be a viable option to purify the material. A solvent system should be chosen based on the solubility of the parent compound versus its potential impurities.

  • Review Storage Protocol: Ensure that the storage location is indeed dry and that the container is always sealed properly after each use.

Data and Protocols

Recommended Storage Conditions Summary
ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and minimizes exposure to moisture.[5]
Light Amber vial or light-proof containerProtects against photodecomposition.[4]
Container Tightly sealedPrevents ingress of atmospheric moisture.[1]
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like acetonitrile to create a 1 mg/mL stock solution.

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks. The appearance of a significant, earlier-eluting peak may suggest the presence of the more polar carboxylic acid hydrolysis product.

Visualizing Degradation and Troubleshooting

.dot

Potential Degradation Pathways A Ethyl 3-Chloro-1H- pyrazole-5-carboxylate (Stable Form) D Hydrolysis A->D Susceptible due to ester functional group E Photodecomposition A->E Photosensitive pyrazole core B Moisture/H₂O (from atmosphere) B->D C Light Exposure (UV or strong visible light) C->E F 3-Chloro-1H-pyrazole-5- carboxylic Acid + Ethanol D->F G Various Photoproducts (Loss of Purity) E->G

Caption: Key factors leading to the degradation of the compound.

.dot

Troubleshooting Workflow start Inconsistent Results or Suspected Degradation check_visual Visually inspect the sample: - Color change? - Clumping? start->check_visual check_purity Perform Purity Analysis (e.g., HPLC, NMR) check_visual->check_purity is_pure Is Purity > 98%? check_purity->is_pure use_compound Proceed with Experiment is_pure->use_compound Yes purify Consider Purification (e.g., Recrystallization) is_pure->purify No end Problem Resolved use_compound->end purify->check_purity review_storage Review and Improve Storage & Handling Protocols purify->review_storage review_storage->end

Caption: A step-by-step guide to addressing potential compound instability.

References

Sources

Technical Support Center: A Researcher's Guide to Purifying Ethyl 3-Chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-chloro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key synthetic intermediate in high purity. We will move beyond simple protocols to explain the underlying principles of impurity removal, empowering you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude preparation?

A1: The impurities in your crude product are typically derived from the synthetic route employed. For pyrazoles synthesized via cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound, common impurities include:

  • Unreacted Starting Materials: Residual hydrazine derivatives or the β-ketoester starting material.

  • Regioisomers: The reaction can sometimes produce a mixture of regioisomers, which can be challenging to separate due to similar physical properties.[1]

  • Side-Reaction Products: Products from self-condensation of the starting materials or other unintended reaction pathways.

  • Residual Solvents: Solvents used in the synthesis or initial work-up (e.g., ethanol, acetonitrile, toluene).

  • Colored Impurities: Often high-molecular-weight byproducts or degradation products that can persist even in small quantities.[2]

Q2: I have a solid crude product. What should be my first purification attempt?

A2: For a solid product, recrystallization is the most efficient and scalable first-line purification method.[3] It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. The key is selecting an appropriate solvent system where the pyrazole ester is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.

Q3: My product has "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid at a temperature above its melting point.[3] This is a common problem when the solution is supersaturated or cools too quickly.

  • Causality: The concentration of the solute is too high, and the boiling point of the solvent is higher than the melting point of your compound.

  • Troubleshooting Steps:

    • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

    • Add More Solvent: Add small increments of the hot "good" solvent to decrease the saturation point.[3]

    • Cool Slowly: Allow the flask to cool to room temperature very slowly, perhaps by insulating it. Rapid cooling in an ice bath should be avoided initially.[3]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[3]

    • Change Solvent System: If the problem persists, consider a solvent with a lower boiling point or a mixed-solvent system.[3]

Q4: My product is a persistent yellow/brown color. How can I decolorize it?

A4: Colored impurities can often be removed during recrystallization by treating the hot solution with activated charcoal.[2]

  • Mechanism: Activated charcoal has a high surface area and adsorbs large, colored, non-polar impurity molecules.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Remove the flask from the heat source.

    • Add a small amount of activated charcoal (typically 1-2% of the solute weight). Caution: Add charcoal to a slightly cooled solution to avoid violent bumping.

    • Gently swirl or stir the mixture for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.[2]

    • Proceed with the cooling and crystallization steps as usual.

Q5: My TLC shows two or more closely running spots. Is recrystallization enough?

A5: If you have closely running spots on a Thin Layer Chromatography (TLC) plate, it often indicates the presence of structurally similar impurities, such as regioisomers. While fractional recrystallization can sometimes separate isomers, flash column chromatography is generally the more effective and reliable method for this type of separation.[2][4] It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[4]

Q6: Can I use a liquid-liquid extraction to purify my product?

A6: Yes, a liquid-liquid extraction (LLE) based on acid-base chemistry can be very effective for removing acidic or basic impurities.[5] The pyrazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom.

  • To Remove Basic Impurities: Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer.

  • To Remove Acidic Impurities: Subsequently, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃). Acidic impurities will be deprotonated and extracted into the aqueous phase.

  • Caution: The ester functionality in your target molecule can be susceptible to hydrolysis under harsh acidic or basic conditions. Use dilute solutions and avoid prolonged contact times. Always follow with a water or brine wash to remove residual acid or base from the organic layer.

Q7: How do I confirm the purity of my final product?

A7: Purity should be assessed using a combination of methods:

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[6][7]

  • Spectroscopy: Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy can confirm the structure and identify impurities by the presence of unexpected signals.[8]

  • Melting Point: A sharp melting point range (typically < 2 °C) that is consistent with literature values indicates high purity. Impurities tend to depress and broaden the melting point range.

Purification Protocols & Methodologies

Workflow for Purification Strategy

The following diagram illustrates a typical workflow for purifying crude this compound.

G crude Crude Product recrystallization Protocol 1: Recrystallization crude->recrystallization Solid product extraction Protocol 3: Acid-Base Extraction crude->extraction Initial cleanup analysis Purity & Identity Confirmation (TLC, HPLC, NMR, MP) recrystallization->analysis chromatography Protocol 2: Flash Column Chromatography chromatography->analysis extraction->recrystallization analysis->chromatography Impurities Persist pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: A general workflow for the purification of this compound.

Protocol 1: Recrystallization from a Single Solvent

This method is ideal for removing small quantities of impurities from a solid crude product.

1. Solvent Selection:

  • The key is to find a solvent that dissolves the compound when hot but not when cold.

  • Start by testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.

  • Common solvents for pyrazole derivatives, ranging from polar to non-polar, are listed in the table below.[3]

Solvent SystemPolarityCommon Use Case
Ethanol / WaterMixed ProticGood for many polar pyrazole derivatives.[3]
IsopropanolProticOften a good single solvent.
Ethyl AcetatePolar AproticA versatile solvent for moderately polar compounds.
Hexane / Ethyl AcetateMixedA common combination for column chromatography and can be adapted for recrystallization.[3]
TolueneNon-polarFor less polar compounds.

2. Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and a stir bar.

  • Heat the mixture on a hotplate with stirring until the solvent begins to boil.

  • Add more solvent in small portions until all the solid just dissolves.

  • (Optional Decolorization) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat briefly and perform a hot filtration to remove the charcoal.[2]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography

This technique is used to separate components of a mixture with differing polarities.[2]

1. Materials:

  • Crude pyrazole derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Chromatography column and sand

  • Collection tubes

2. Procedure:

  • Select Eluent: Using TLC, find a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.3-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the least polar eluent mixture. Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, perform a "dry load" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure (using a rotary evaporator) to yield the purified compound.

Protocol 3: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is designed to remove acidic or basic impurities from the desired neutral ester product.

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase (Waste) start Crude Product Dissolved in Organic Solvent wash1 Wash with 1M HCl (aq) (Removes Basic Impurities) start->wash1 wash2 Wash with 1M NaHCO3 (aq) (Removes Acidic Impurities) wash1->wash2 aq1 Protonated Basic Impurities wash1->aq1 wash3 Wash with Brine wash2->wash3 aq2 Deprotonated Acidic Impurities wash2->aq2 dry Dry over Na2SO4 wash3->dry evap Evaporate Solvent dry->evap final Purified Product evap->final

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

1. Procedure:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.[9]

  • Add an equal volume of 1M HCl solution. Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 30-60 seconds.[9]

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Add an equal volume of 1M NaHCO₃ solution to the organic layer in the funnel. Shake and vent as before.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps to remove residual water from the organic phase.

  • Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

References

  • Technical Support Center: Purification of Pyrazolone Deriv
  • Overcoming poor solubility of pyrazole derivatives during reaction workup - Benchchem.
  • Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Pyrazole Compounds by Using Sonic
  • New Chiral Method for Resolving a Chiral Pyrazole Intermedi
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
  • [Separation, identification and determination of the pyrazole and of some 4-substituted deriv
  • Ethyl 3-methyl-1H-pyrazole-5-carboxyl
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • Synthesis method of 1-(3-chloro-2-pyridyl)
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Method for purifying pyrazoles - Google P
  • Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX - Slideshare.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google P
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes.
  • Liquid-Liquid Extraction vs. Solid-Phase Extraction - Aurora Biomed.
  • Liquid-Liquid Extraction - YouTube.
  • Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples | Request PDF - ResearchG
  • Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
  • Extraction and determination of 2-pyrazoline derivatives using liquid phase microextraction based on solidification of flo
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • 3-chloro-4-ethyl-1H-pyrazole-5-carboxylic acid - Advanced ChemBlocks.
  • Method for measuring impurities in lansoprazole and oral preparation by using HPLC (high performance liquid chromatography)

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Technical Support Center: Reaction Monitoring for Ethyl 3-Chloro-1H-pyrazole-5-carboxylate Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of ethyl 3-chloro-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into monitoring this crucial reaction using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, provide validated protocols, and offer comprehensive troubleshooting solutions to ensure the success of your synthesis.

Reaction Overview: Synthesis of this compound

The formation of this compound is a common transformation in medicinal chemistry, often serving as a key building block. A prevalent synthetic route involves the condensation of a hydrazine with a β-ketoester derivative, followed by chlorination and aromatization. For this guide, we will consider the reaction pathway starting from diethyl 2-chloro-3-oxosuccinate and hydrazine, a process that requires careful monitoring to ensure complete cyclization and minimize byproduct formation.[1][2][3]

The core challenge in this synthesis is managing the progression through several potential intermediates. In-process control via reliable analytical techniques like TLC and HPLC is not just recommended; it is essential for achieving high yield and purity.

Reaction_Pathway reactant1 Diethyl 2-chloro-3-oxosuccinate intermediate Cyclized Dihydropyrazole Intermediate reactant1->intermediate + N2H4 (Condensation/ Cyclization) reactant2 Hydrazine (N2H4) reactant2->intermediate product This compound intermediate->product Oxidation/ Aromatization caption Fig. 1: Simplified reaction pathway.

Caption: Fig. 1: Simplified reaction pathway.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an invaluable, rapid, and cost-effective technique for qualitatively monitoring reaction progress. It allows for the simultaneous visualization of starting materials, intermediates, and the final product, providing a real-time snapshot of the reaction.[4][5]

The "Why": Causality in TLC Method Development

The choice of the stationary and mobile phases is critical and is dictated by the polarity of the compounds involved.

  • Stationary Phase: Standard silica gel 60 F254 plates are the workhorse for this application.[6] Silica is a polar adsorbent. The starting material, diethyl 2-chloro-3-oxosuccinate, is relatively polar. The product, this compound, contains a heterocyclic aromatic ring and is also polar, though its interaction with silica will differ from the starting material.

  • Mobile Phase (Eluent): The goal is to find a solvent system that provides good separation between the spots, ideally with Retention Factor (Rf) values between 0.2 and 0.8.[7] A mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. The ester groups and pyrazole nitrogen atoms can hydrogen bond with polar solvents, influencing their mobility. By adjusting the ratio, you control the elution strength. A higher proportion of ethyl acetate will increase the Rf values of all components.

Step-by-Step TLC Protocol
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of diethyl 2-chloro-3-oxosuccinate in a volatile solvent (e.g., ethyl acetate).

    • Reaction Mixture (RM): Withdraw a small aliquot (1-2 drops) from the reaction vessel and dilute it with 0.5 mL of a volatile solvent.

  • Spotting: Using a capillary tube, spot the SM and RM on the origin line. It is best practice to also "co-spot" by applying the SM and RM to the same spot to aid in identification.[8] Keep spots small and concentrated for best resolution.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (ensure the solvent level is below the origin line). Cover the chamber to maintain a saturated atmosphere. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (254 nm).[9][10] The pyrazole ring and other conjugated systems will absorb UV light and appear as dark spots against the fluorescent background. Circle the spots with a pencil.

    • If spots are not clearly visible under UV, use a chemical stain. An iodine chamber is a good general-purpose, semi-destructive method.[11] A potassium permanganate (KMnO₄) stain can also be effective, as it reacts with oxidizable groups.[9]

TLC_Workflow start Prepare TLC Plate (Draw Origin Line) prep_sm Prepare Starting Material (SM) Sample start->prep_sm prep_rxn Prepare Reaction Mixture (RM) Sample start->prep_rxn spot Spot SM, RM, and Co-spot onto Plate prep_sm->spot prep_rxn->spot develop Develop Plate in Solvent Chamber spot->develop visualize_uv Visualize under UV Lamp (254 nm) develop->visualize_uv visualize_stain Stain Plate (e.g., Iodine, KMnO4) visualize_uv->visualize_stain interpret Interpret Results & Calculate Rf Values visualize_stain->interpret caption Fig. 2: Standard TLC workflow.

Caption: Fig. 2: Standard TLC workflow.

Interpreting the TLC Plate
  • t=0: You should see a single spot corresponding to the starting material.

  • Reaction in Progress: The starting material spot will diminish in intensity while a new spot for the product appears. The product is expected to have a different Rf value. Intermediates may also appear as faint spots.

  • Reaction Completion: The starting material spot should be completely gone, and the product spot should be strong and well-defined.

Compound Type Expected Polarity Expected Rf in Hexane/EtOAc (e.g., 7:3)
Diethyl 2-chloro-3-oxosuccinateHighLow-Medium
This compoundMedium-HighMedium-High (Typically > SM)
TLC Troubleshooting Guide (FAQ)
QuestionPotential Cause(s)Recommended Solution(s)
Why are my spots streaking or elongated? [12][13]1. Sample is too concentrated (overloaded).2. Compound is highly acidic or basic.3. The mobile phase is not optimal.1. Dilute the sample and re-spot.2. Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase to suppress ionization.[13]3. Adjust the polarity of the mobile phase.
Why can't I see any spots? [12][13]1. Sample is too dilute.2. Compound does not absorb UV light.3. The solvent level was above the origin line.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[13]2. Use a chemical stain like iodine or potassium permanganate.[9][11]3. Ensure the solvent in the chamber is always below the spotting line.
My spots are all at the bottom (low Rf) or all at the top (high Rf). [13]1. Low Rf: The mobile phase is not polar enough.2. High Rf: The mobile phase is too polar.1. Increase the proportion of the polar solvent (e.g., switch from 8:2 Hexane/EtOAc to 6:4).2. Decrease the proportion of the polar solvent (e.g., switch from 6:4 Hexane/EtOAc to 8:2).
The solvent front is running unevenly. 1. The edge of the TLC plate is chipped or damaged.2. The plate is touching the side of the chamber or filter paper.1. Use a new, undamaged plate.2. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides.

Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, superior resolution, and higher sensitivity, HPLC is the method of choice. A Reverse-Phase (RP-HPLC) method is ideal for this class of compounds.

The "Why": Causality in HPLC Method Development
  • Stationary Phase: A C18 (octadecylsilyl) column is the standard for RP-HPLC and is well-suited for separating moderately polar compounds like pyrazole derivatives. The non-polar C18 chains provide a hydrophobic surface for retention.

  • Mobile Phase: A mixture of a polar aqueous phase (e.g., water with a modifier) and a less polar organic phase (e.g., acetonitrile or methanol) is used.[14] Compounds elute based on their polarity; more polar compounds spend less time interacting with the non-polar stationary phase and elute earlier.

    • Modifier: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) to the aqueous phase is crucial.[15] It protonates free silanol groups on the silica support, preventing peak tailing, and ensures that acidic or basic analytes are in a single ionic form, leading to sharper, more reproducible peaks.[16][17]

  • Detection: A UV detector is perfect for this analysis, as the pyrazole ring is a strong chromophore. A wavelength scan of the product should be performed to determine the absorbance maximum (λ-max), but a general wavelength like 254 nm is often a good starting point.[18]

Step-by-Step HPLC Protocol
  • System Preparation:

    • Mobile Phase A: HPLC-grade water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Degas both mobile phases thoroughly.

  • Sample Preparation:

    • Take a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute it significantly (e.g., to 1 mL) with a solvent mixture that is compatible with the mobile phase (e.g., 50:50 Water/Acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter to prevent clogging of the HPLC system.

  • Method Parameters (Example):

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temp. 25 °C
Detection UV at 254 nm
Gradient Elution See Table Below

Example Gradient Elution Table:

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.09010
10.01090
12.01090
12.19010
15.09010
  • Analysis: Inject a blank (diluent), a standard of the starting material, and the prepared reaction sample. Monitor the chromatogram to identify peaks and calculate the relative percentage of starting material and product to determine reaction conversion.

HPLC_Workflow start Prepare Mobile Phases (Aqueous & Organic) equilibrate Equilibrate HPLC System with Initial Conditions start->equilibrate prep_sample Dilute & Filter Reaction Sample inject Inject Blank, Standards, and Sample prep_sample->inject equilibrate->inject run Run Gradient Method & Acquire Data inject->run process Process Chromatogram: Integrate Peaks run->process analyze Analyze Data: Calculate % Conversion process->analyze caption Fig. 3: Typical HPLC analysis workflow.

Caption: Fig. 3: Typical HPLC analysis workflow.

HPLC Troubleshooting Guide (FAQ)

Troubleshooting_Logic start Problem: Poor Peak Shape (Tailing, Fronting, Splitting) q_all_peaks Affects ALL peaks? start->q_all_peaks a_all_yes YES q_all_peaks->a_all_yes a_all_no NO (Analyte-Specific) q_all_peaks->a_all_no cause_system Likely System Issue: - Column void/damage - Tubing/connection leak - Sample solvent mismatch a_all_yes->cause_system cause_analyte Likely Chemical Issue: - Secondary interactions (e.g., silanols) - Mobile phase pH incorrect - Column overload a_all_no->cause_analyte sol_system Solution: - Check connections - Flush/replace column - Ensure sample solvent is weaker than mobile phase cause_system->sol_system sol_analyte Solution: - Adjust mobile phase pH (add TFA/Formic Acid) - Reduce sample concentration - Use an end-capped column cause_analyte->sol_analyte caption Fig. 4: Troubleshooting logic for HPLC peak shape issues.

Sources

safe disposal methods for ethyl 3-chloro-1H-pyrazole-5-carboxylate waste

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-Chloro-1H-Pyrazole-5-Carboxylate

A Guide to Safe Waste Disposal for Research Professionals

As a Senior Application Scientist, my goal is to provide you with a comprehensive, technically grounded guide for the safe handling and disposal of waste containing this compound. This document moves beyond simple checklists to explain the chemical reasoning behind these essential safety protocols, ensuring both personal safety and environmental compliance. The procedures outlined here are designed to be self-validating, integrating seamlessly into your existing laboratory safety management systems.

Section 1: Hazard Identification & Immediate Response FAQs

This section addresses the most immediate questions regarding the risks associated with this compound and the proper response to accidental exposure or spills.

Q1: What are the primary hazards of this compound and related pyrazole derivatives?

A1: While specific toxicological data for this exact compound is limited, the pyrazole class of molecules is known for a wide range of biological activities.[1][2] Safety Data Sheets (SDS) for structurally similar chlorinated pyrazole derivatives indicate several potential hazards.[3][4] Users should assume the compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[5][6][7] As a chlorinated organic compound, its combustion or improper degradation can produce toxic gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[8][9][10]

Q2: What are the correct first aid measures for personal exposure?

A2: Immediate and correct action is crucial. The following steps are based on best practices for handling halogenated organic compounds:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[5][11] If irritation occurs or persists, seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[3][5][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5][11] Call a physician or poison control center immediately.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this waste?

A3: A multi-layered approach to PPE is required to minimize all routes of exposure.

  • Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[11]

  • Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a splash hazard.[5]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant spill risk, a chemically resistant apron or full suit is recommended.[5][6]

  • Respiratory Protection: All handling of the compound and its waste should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Section 2: The Cornerstone of Safety: Waste Classification & Segregation

Proper disposal begins with correct identification and segregation at the point of generation. This is the single most important step in the waste management workflow.

Q4: How must all waste containing this compound be classified?

A4: This compound contains a carbon-halogen bond (C-Cl), which places it unequivocally in the Halogenated Organic Waste category.[13][14][15] This classification applies to the neat compound, solutions containing it, and any materials (gloves, filter paper, silica gel) contaminated with it.

Q5: Why is it so critical to segregate halogenated from non-halogenated organic waste?

A5: The causality is both environmental and economic. Halogenated waste requires a specific, high-temperature incineration process equipped with acid gas scrubbers to neutralize the resulting hydrogen halides (e.g., HCl).[8][16][17]

  • Environmental Protection: If halogenated waste is mixed with non-halogenated waste and sent to a standard incinerator, it can release acidic gases, contributing to air pollution.

  • Cost Management: The specialized disposal process for halogenated waste is significantly more expensive. Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent (like acetone or ethanol) forces the entire container to be treated as halogenated waste, dramatically increasing disposal costs.[18]

Logical Workflow: Waste Segregation

This diagram illustrates the critical decision point in laboratory waste management.

Start Waste Generated (e.g., reaction mixture, contaminated supplies) Decision Does it contain a Carbon-Halogen Bond? (C-Cl, C-Br, C-F, C-I) Start->Decision Halogenated Classify as: HALOGENATED ORGANIC WASTE Decision->Halogenated  Yes NonHalogenated Classify as: NON-HALOGENATED ORGANIC WASTE Decision->NonHalogenated No   H_Container Place in designated, sealed, and labeled Halogenated Waste Container Halogenated->H_Container NH_Container Place in designated, sealed, and labeled Non-Halogenated Waste Container NonHalogenated->NH_Container Disposal Arrange pickup by licensed hazardous waste disposal service H_Container->Disposal NH_Container->Disposal

Caption: Waste segregation decision workflow.

Section 3: Protocols for On-Site Waste Accumulation

Properly accumulating waste in the laboratory is essential for maintaining a safe environment prior to pickup by disposal professionals.

Experimental Protocol 1: Accumulation of Liquid Halogenated Waste
  • Container Selection: Obtain a dedicated, chemically compatible container with a screw-top cap, clearly marked for "Halogenated Organic Waste." The container must be in good condition, free of cracks or leaks.

  • Initial Labeling: Before adding any waste, label the container with "Hazardous Waste," the start date, and the full chemical name: "Waste this compound in [Solvent(s)]." Do not use abbreviations.[15]

  • Adding Waste: Conduct all transfers inside a chemical fume hood. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Sealing: Securely fasten the cap immediately after adding waste. The container must be kept closed at all times except when waste is actively being added.[15]

  • Secondary Containment: Store the waste container in a secondary containment bin that can hold at least 110% of the container's volume. This bin should be located in a designated satellite accumulation area away from heat and ignition sources.

Experimental Protocol 2: Accumulation of Contaminated Solid Waste
  • Segregation: At the point of use, immediately separate contaminated solids (e.g., gloves, weighing paper, silica gel) from non-hazardous trash.

  • Packaging: Place the contaminated items into a clear, chemically resistant bag.

  • Labeling: Label the bag with "Hazardous Waste" and a description of the contents (e.g., "Solid Waste contaminated with this compound").

  • Final Disposal Container: Seal the bag and place it into a designated, rigid, and leak-proof container for solid halogenated waste. Keep the lid on this container closed.

Data Presentation: Waste Container & Labeling Summary
Waste FormPrimary ContainerLabel RequirementsKey Handling Instructions
Liquid Waste Screw-cap, chemically resistant bottle"Hazardous Waste", Full Chemical Name(s), Accumulation Start Date, Hazard PictogramsUse fume hood; keep closed; store in secondary containment.
Solid Waste Lined, rigid container with lid"Hazardous Waste", Description of Contents (e.g., "Contaminated PPE")Segregate at source; double-bag sharp-free items.
Contaminated Sharps Puncture-proof sharps container"Hazardous Waste", "Sharps", "Halogenated Contamination"Do not recap needles; do not overfill.

Section 4: Approved Disposal Technology & The Chemistry of Destruction

Understanding the final destination of your waste reinforces the importance of the preceding steps.

Q6: What is the standard, EPA-recognized disposal method for halogenated organic waste?

A6: The industry standard and most environmentally sound method is high-temperature incineration in a specialized hazardous waste facility.[8][13][17] This process offers complete and permanent destruction of the hazardous compounds.[16] Land disposal methods are generally prohibited or inadequate for this class of chemical.[8]

Q7: How does incineration safely destroy this molecule?

A7: The process is a controlled, high-temperature oxidation. The incinerator operates at temperatures typically between 900°C and 1000°C.[8] Under these conditions, the this compound molecule is decomposed into its constituent elements, which then react with oxygen and steam to form simple, stable gaseous byproducts.[8][16] The primary products are carbon dioxide (CO₂), nitrogen (N₂), water (H₂O), and hydrogen chloride (HCl). The critical subsequent step is the treatment of the exhaust gas in a scrubber, where the acidic HCl gas is neutralized, often by a caustic solution, before the cleaned gases are released into the atmosphere.[8][19]

Visualization: Incineration & Gas Scrubbing Workflow

cluster_0 Hazardous Waste Incineration Facility Waste Sealed Halogenated Waste Container Furnace High-Temperature Furnace (>900°C) Waste->Furnace Injection Gases Hot Acidic Gases (HCl, CO₂, N₂, H₂O) Furnace->Gases Decomposition Scrubber Caustic Scrubber Gases->Scrubber Neutralized Neutralized Salt Solution (for treatment) Scrubber->Neutralized Effluent CleanGas Clean Exhaust Gases (CO₂, N₂, H₂O) Scrubber->CleanGas Treated Gas Stack Atmospheric Release CleanGas->Stack

Caption: High-temperature incineration and scrubbing process.

Section 5: Troubleshooting & Advanced FAQs

Q8: I accidentally mixed a small amount of this compound waste into my non-halogenated waste container. What is the protocol?

A8: Unfortunately, there is no way to reverse this. The entire container is now contaminated and must be re-classified. You must immediately relabel the container as "Halogenated Organic Waste," ensuring all components are listed, and dispose of it according to the more stringent (and costly) halogenated waste protocol.[18] This highlights the critical importance of segregation at the source.

Q9: Can I neutralize or degrade this chemical in the lab before disposal to make it non-hazardous?

A9: No. Attempting to chemically treat this waste in the laboratory is strongly discouraged and often against institutional and regulatory policy. Such reactions can be unpredictable, potentially creating byproducts that are more hazardous than the original compound. The only approved method is disposal via a licensed hazardous waste management company.[7][20]

Q10: Who is ultimately responsible for this waste?

A10: Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste (your institution) maintains "cradle-to-grave" responsibility.[18] This means you are legally responsible for the waste from its creation until its final, verified destruction. This is why it is imperative to use only licensed and reputable hazardous waste disposal vendors.[18]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). AIChE. Retrieved from [Link]

  • US4215095A - Process for the incineration of chlorinated organic materials. (1980). Google Patents.
  • Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. (2025). Angene Chemical. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016). Bucknell University. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]

  • Disposing of Chlorine: Pool and Cleaning Products. (2024). NEDT. Retrieved from [Link]

  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. (n.d.). IP.com. Retrieved from [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)-, ethyl ester. (2024). ChemBK. Retrieved from [Link]

  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016). Google Patents.
  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. (2008). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole derivatives are foundational scaffolds for the development of novel therapeutic agents and functional materials. Their utility hinges on the precise control of their substitution patterns, making unambiguous structural verification a critical step in any synthetic campaign. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

This guide provides an in-depth analysis and spectral assignment of ethyl 3-chloro-1H-pyrazole-5-carboxylate , a versatile building block. As a senior application scientist, my objective is not merely to present data but to illuminate the reasoning behind each spectral assignment. We will explore the causal relationships between molecular structure and spectral output, grounded in fundamental principles and supported by comparative data from a key structural isomer, ethyl 5-chloro-1H-pyrazole-3-carboxylate . This comparative approach offers a deeper understanding of how substituent placement dictates the electronic environment of the pyrazole core, a crucial insight for rational drug design and molecular engineering.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of this compound is numbered below according to IUPAC conventions.

Caption: Structure of this compound with IUPAC numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule, revealing the electronic environment, number, and connectivity of protons. The expected signals for this compound are detailed below.

Table 1: Predicted ¹H NMR Data for this compound and Comparative Experimental Data for its Isomer.

Proton AssignmentPredicted Chemical Shift (δ, ppm) for 3-Chloro IsomerMultiplicityIntegrationExperimental Data (δ, ppm) for 5-Chloro Isomer[1]
N-H ~13.0 - 14.0Broad Singlet (br s)1H~13.5 (exchangeable)
H4 (Pyrazole) ~6.8 - 7.0Singlet (s)1H6.69
-OCH₂- (C8) ~4.40Quartet (q)2H4.35
-CH₃ (C9) ~1.38Triplet (t)3H1.33
Detailed Signal Assignment and Rationale
  • N-H Proton (δ ~13.0 - 14.0 ppm): The proton attached to the nitrogen of the pyrazole ring is acidic and participates in hydrogen bonding. This results in significant deshielding, pushing its signal to a very downfield region. Due to chemical exchange with solvent impurities (like water) and intermolecular exchange, this peak is often broad.[2] Its integration corresponds to a single proton.

  • H4 Pyrazole Proton (δ ~6.8 - 7.0 ppm): This is the sole proton directly attached to the pyrazole ring. Its chemical shift is influenced by two powerful electron-withdrawing groups: the chloro group at C3 and the ethyl carboxylate group at C5. Both groups deshield H4, shifting it downfield. In the isomeric ethyl 5-chloro-1H-pyrazole-3-carboxylate , the H4 proton is adjacent to the ester and a nitrogen atom, resulting in a slightly more shielded environment and an upfield shift to 6.69 ppm.[1] This comparison authoritatively demonstrates the sensitivity of proton chemical shifts to the electronic effects of neighboring substituents.

  • Ethyl Ester Group (-OCH₂CH₃):

    • Methylene Protons (-OCH₂-, C8, δ ~4.40 ppm): These protons are directly attached to an oxygen atom, a strongly electronegative element that withdraws electron density and causes a significant downfield shift. The signal appears as a quartet because of spin-spin coupling with the three adjacent methyl (C9) protons (n+1 rule, 3+1=4).

    • Methyl Protons (-CH₃, C9, δ ~1.38 ppm): These protons are further from the electronegative oxygen and are therefore found much further upfield. The signal is split into a triplet by the two neighboring methylene (C8) protons (n+1 rule, 2+1=3). The coupling constant (J-value) for this triplet and the methylene quartet will be identical, typically around 7.1 Hz.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton. With broadband proton decoupling, each unique carbon atom appears as a single line, and its chemical shift is highly indicative of its chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Related Structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm) for 3-Chloro IsomerRationale and Comparative Insights
C=O (C6) ~160.0The ester carbonyl carbon is highly deshielded and consistently appears in this downfield region.
C3 (pyrazole) ~148.0The direct attachment of the electronegative chlorine atom causes a strong downfield shift.
C5 (pyrazole) ~140.0The attachment to the ester group and being between two nitrogen atoms results in a downfield shift, though less pronounced than C3.
C4 (pyrazole) ~108.0This carbon is the most shielded of the pyrazole ring carbons, appearing at the most upfield position. Studies on substituted pyrazoles confirm this general trend.[3]
-OCH₂- (C8) ~61.5The direct bond to oxygen results in a characteristic chemical shift in this region for ethyl esters.
-CH₃ (C9) ~14.0This aliphatic carbon is the most shielded carbon in the molecule, appearing far upfield.
Causality Behind Carbon Chemical Shifts

The position of a ¹³C signal is primarily dictated by the hybridization and the electronegativity of the atoms attached to it.

  • Electronegativity Effects: The C3 carbon, bonded to chlorine, is significantly deshielded compared to C4 and C5. Similarly, the C8 methylene carbon is deshielded by the adjacent oxygen atom.

  • Hybridization: The sp²-hybridized carbons of the pyrazole ring and the carbonyl group (C3, C4, C5, C6) appear at a much lower field (higher ppm) than the sp³-hybridized carbons of the ethyl group (C8, C9).

  • Substituent Effects: The electron-withdrawing nature of the ethyl carboxylate group influences the chemical shifts of C4 and C5. In pyrazole systems, the chemical shifts of C3 and C5 are highly dependent on the tautomeric equilibrium and the nature of the substituents.[3]

Part 3: Experimental Protocols and Workflow

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for pyrazoles as it can help in observing the exchangeable N-H proton more reliably.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

Workflow for Data Acquisition

The process from sample preparation to final spectrum involves a logical sequence of steps performed on the NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Spectrometer Operations cluster_proc Data Processing Prep Prepare Sample (Protocol 1) Insert Insert Sample & Lock Prep->Insert Tune Tune & Match Probe Insert->Tune Shim Shim Magnet Field Tune->Shim Acquire Acquire Spectra (¹H, ¹³C, etc.) Shim->Acquire Process Fourier Transform Acquire->Process Phase Phase Correction Process->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate & Calibrate Baseline->Integrate

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-Chloro-1H-pyrazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern medicinal chemistry, serving as the structural core for a vast array of therapeutic agents.[1] Among these, pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and broad spectrum of biological activities.[1][2][3] The pyrazole nucleus is a privileged scaffold, meaning it is a molecular framework that is recurrently found in active pharmaceutical ingredients.[2][4] Derivatives of pyrazole have been extensively investigated and have demonstrated significant potential as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents.[2][3][5][6]

This guide focuses on derivatives of a specific and highly adaptable starting material: ethyl 3-chloro-1H-pyrazole-5-carboxylate . The presence of a chlorine atom at the 3-position and an ethyl carboxylate group at the 5-position provides reactive sites for further chemical modification, allowing for the systematic development of novel compounds with tailored biological functions. By exploring various substitutions on this core structure, researchers can fine-tune the pharmacological properties of the resulting molecules to enhance potency and selectivity against specific biological targets. This document provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Comparative Analysis of Biological Activities

The derivatization of the this compound scaffold has yielded compounds with potent activities across several therapeutic areas. Below, we compare their performance in anticancer, antibacterial, and antifungal applications.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, often acting by inhibiting key enzymes involved in cell division and proliferation.[7] Numerous studies have shown that modifications to the pyrazole core can lead to compounds with potent cytotoxicity against various human cancer cell lines.[8][9][10][11] These derivatives can target critical signaling pathways, such as those involving cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and the PI3K/Akt pathway, which are often dysregulated in cancer.[8][12][13]

Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Selected Pyrazole Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
Pyrazole-Thiazolidinone HybridLung Cancer (A549)~31% inhibitionDoxorubicinNot specified[10]
Pyrazole-Indole Hybrid (Compd. 33)Colon (HCT116)< 23.7Doxorubicin24.7 - 64.8[8]
Pyrazole-Indole Hybrid (Compd. 34)Breast (MCF7)< 23.7Doxorubicin24.7 - 64.8[8]
Polysubstituted Pyrazole (Compd. 59)Liver (HepG2)2.0Cisplatin5.5[8]
Pyrazole Carbaldehyde (Compd. 43)Breast (MCF7)0.25Doxorubicin0.95[8]
Pyrazole Benzamide DerivativeColon (HCT-116)7.74Doxorubicin5.23[7]
Pyrazole Benzamide DerivativeBreast (MCF-7)4.98Doxorubicin4.17[7]
Pyrazole-Isolongifolanone HybridBreast (MCF7)5.21Not specifiedNot specified[13]

Note: The table synthesizes data from multiple sources to illustrate the potential of pyrazole derivatives. Specific IC₅₀ values are highly dependent on the exact molecular structure.

Antimicrobial (Antibacterial) Activity

The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in tackling resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).[14] Their mechanism of action can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[14]

Table 2: Comparative Antibacterial Activity (MIC Values) of Selected Pyrazole Derivatives

Derivative ClassBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Pyrazole-Thiazole HybridS. aureus (MRSA)< 0.2 µM (MBC)Not specifiedNot specified[14]
Imidazo-pyridine Substituted PyrazoleE. coli< 1CiprofloxacinNot specified[14]
Triazine-fused Pyrazole (Compd. 32)S. epidermidis0.97Tetracycline> 0.97[14]
Pyrazolyl 1,3,4-ThiadiazineS. aureus62.5 - 125ChloramphenicolNot specified[15]
Pyrano[2,3-c]pyrazole (Compd. 3c)B. subtilis125Ampicillin250[16]

Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) are key indicators of antibacterial potency.

Antifungal Activity

Fungal infections, particularly in immunocompromised patients, are a growing concern. Pyrazole carboxamides are a well-established class of fungicides used in agriculture and are being explored for medical applications.[17] These compounds often target succinate dehydrogenase, a crucial enzyme in the fungal respiratory chain.[17]

Table 3: Comparative Antifungal Activity (EC₅₀/MIC Values) of Selected Pyrazole Derivatives

Derivative ClassFungal StrainEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)Source
Pyrazole Aminopropyl Isothiocyanate (Compd. 26)R. solani2.182Not specifiedNot specified[18]
Pyrazole Aminopropyl Isothiocyanate (Compd. 26)V. mali1.787Not specifiedNot specified[18]
Isoxazolol Pyrazole Carboxylate (Compd. 7ai)R. solani0.37Carbendazim1.00[17][19]
Chalcone-Pyrazole Hybrid (Z10)Phomopsis sp.12.5Azoxystrobin24.9[20]
Pyrazole with Aryl OCF₃ (Compd. 1v)F. graminearum0.0530 µMPyraclostrobinComparable[21]

Note: EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanisms of Action & Signaling Pathways

The biological effects of pyrazole derivatives are underpinned by their interaction with specific molecular targets. In cancer, these compounds frequently modulate critical signaling pathways that control cell growth, proliferation, and survival.

One of the most commonly implicated pathways is the PI3K/Akt/mTOR pathway .[12][22] This pathway is a central regulator of cell metabolism, growth, and angiogenesis. Many pyrazole derivatives have been designed to inhibit PI3K or Akt, thereby halting the downstream signaling cascade that promotes tumor growth.[8][12][22] Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[12]

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazole [label="Pyrazole\nDerivatives", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activation", fontsize=8]; PI3K -> PIP3 [label="Converts", fontsize=8]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1 [label="Recruits", fontsize=8]; PDK1 -> Akt [label="Activates", fontsize=8]; Akt -> mTORC1 [label="Activates", fontsize=8]; Akt -> Apoptosis [label="Inhibits", fontsize=8]; mTORC1 -> Proliferation [label="Promotes", fontsize=8];

// Inhibition Pyrazole -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontsize=8]; Pyrazole -> Akt [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontsize=8]; } END_DOT Caption: PI3K/Akt signaling pathway and points of inhibition by pyrazole derivatives.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of biological activity data, standardized and validated protocols are essential. Here, we provide step-by-step methodologies for the key assays discussed.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[25]

Causality & Rationale: This assay operates on the principle that mitochondrial dehydrogenases in living cells are responsible for the reduction of MTT.[23] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[26]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully discard the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24][26]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="1. Seed Cells\n(96-well plate)", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="2. Incubate\n(24h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="3. Add Pyrazole\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="4. Incubate\n(24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="5. Add MTT\nReagent", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate3 [label="6. Incubate\n(3-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilize [label="7. Add Solubilizer\n(e.g., DMSO)", fillcolor="#FFFFFF", fontcolor="#202124"]; Read [label="8. Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> End; } END_DOT Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antibacterial Susceptibility via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[27] It is a standardized and widely used technique in clinical and research laboratories.[28][29]

Causality & Rationale: This protocol directly assesses the ability of a compound to inhibit bacterial growth. Standardization of the bacterial inoculum is critical, as an incorrect concentration can lead to falsely high or low MIC values.[30]

  • Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, pick 4-5 well-isolated colonies. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[27]

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension so that when 50 or 100 µL is added to the wells, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.[30]

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).

Protocol 3: Antifungal Susceptibility via Broth Microdilution

This protocol is adapted from the antibacterial method for testing fungi, particularly yeasts like Candida species. The checkerboard method is a common variation for testing combinations of drugs.[31][32]

Causality & Rationale: Similar to the antibacterial assay, this method evaluates the direct inhibitory effect of a compound on fungal growth. The choice of medium (e.g., RPMI-1640) and inoculum preparation are crucial for obtaining reproducible results according to established standards.[33][34]

  • Inoculum Preparation: Grow the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust the cell density spectrophotometrically to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[34]

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrazole derivatives in RPMI-1640 medium (buffered with MOPS) in a 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Controls: Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the positive control.[34] This can be assessed visually or by using a spectrophotometer.

Conclusion

Derivatives of this compound represent a highly promising and versatile class of compounds in drug discovery.[1][3] The strategic modification of this core scaffold has led to the development of potent agents with significant anticancer, antibacterial, and antifungal activities. The data clearly indicate that specific substitutions can dramatically enhance biological efficacy, as seen in the low micromolar and even nanomolar IC₅₀ and MIC values achieved by some derivatives. The provided protocols offer a standardized framework for evaluating these compounds, ensuring that researchers can generate reliable and comparable data. Future research should continue to explore the structure-activity relationships of this scaffold and investigate their mechanisms of action to develop next-generation therapeutic agents.

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A Comparative Guide to the Structure-Activity Relationships of Chloropyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The chloropyrazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and agrochemical research. Its inherent structural features, combined with the versatility of synthetic modifications, have led to the development of a diverse array of biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chloropyrazole derivatives, offering a comparative overview of their performance against various biological targets. We will explore the causal relationships behind experimental design choices and present supporting data to empower researchers in the rational design of novel and potent chloropyrazole-based agents.

The Chloropyrazole Core: A Foundation for Diverse Bioactivity

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, first synthesized in 1883.[1] The incorporation of a chloro-substituted phenyl ring onto this scaffold significantly influences the electronic and steric properties of the molecule, often enhancing its binding affinity to biological targets. The versatility of the pyrazole core allows for substitutions at multiple positions, making it an ideal template for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[2][3] Chloropyrazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, insecticidal, antifungal, and kinase inhibitory effects.[4][5][6][7]

Comparative SAR Analysis Across Key Biological Activities

Anticancer Activity

Pyrazole derivatives are a significant class of compounds in anticancer drug discovery, with many exhibiting potent cytotoxic effects against various cancer cell lines.[3][7] The SAR of chloropyrazole-based anticancer agents is often dictated by the nature and position of substituents on the pyrazole ring and the associated phenyl groups.

Key SAR Insights for Anticancer Activity:

  • Substitution at N1: The substituent at the N1 position of the pyrazole ring is crucial for activity. Often, a substituted phenyl ring, such as a 2,4-dichlorophenyl group, is favored for potent activity.[8]

  • Substitution at C3: A carboxamido group at the C3 position is a common feature in many active compounds, acting as a key hydrogen bond donor/acceptor.[8]

  • Substitution at C4: Modifications at the C4 position can significantly impact potency. For instance, a methyl group at this position has been shown to be beneficial in certain series.[8]

  • Substitution at C5: A para-substituted phenyl ring at the C5 position is often essential for high affinity. The nature of the para-substituent (e.g., chloro, iodo) can fine-tune the activity.[8]

Table 1: Comparative Anticancer Activity of Chloropyrazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Key Structural FeaturesReference
Celecoxib VariousVaries4,5-diaryl pyrazole[2]
Compound 5b MCF-7More active than doxorubicinImidazole-2-thione tethered acenaphthylenone[2]
Compound 5h MCF-73-fold more active than doxorubicinImidazole-2-thione tethered acenaphthylenone[2]
Compound 11c PC3, A549, HL60, HCT116, SW6204.09-16.82Weak p53-MDM2 inhibitor[9]
Compound 4 NCI 60-cell line panelGI50 = 3.81Potent CDK2 inhibitor[10][11]
Compound 9 NCI 60-cell line panelMean GI = 65.90%CDK2 inhibitor[10][11]
Compound 136b A549, HCT-116, MCF-7, HT-291.76-4.501,2,3-triazole linked acrylate[12]
Compound 50 HepG20.71Dual EGFR/VEGFR-2 inhibitor[7]
Insecticidal Activity

Chloropyrazole derivatives, most notably fipronil and its analogs, are potent insecticides that act as non-competitive blockers of the gamma-aminobutyric acid (GABA)-gated chloride channel in the central nervous system of insects.[5] The SAR for this class of compounds is well-defined.

Key SAR Insights for Insecticidal Activity:

  • N-Pyridylpyrazole Scaffold: Many potent insecticides, such as chlorantraniliprole, feature an N-pyridylpyrazole amide structure, which is crucial for their high efficacy.[13][14]

  • Substituents on the Pyrazole Ring: The presence of specific groups on the pyrazole ring, such as a cyano or trifluoromethyl group, is often required for high insecticidal activity.

  • Diacylhydrazine Derivatives: A series of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold has shown promising insecticidal activity against pests like Helicoverpa armigera and Plutella xylostella.[15]

  • Influence of Phenyl and Heterocyclic Rings: Structure-activity relationship studies revealed that phenyl and 4-fluorophenyl groups have a positive influence on insecticidal activities, while the introduction of a heterocyclic ring like pyridine or pyrazole can have a negative impact in some series.[15]

Table 2: Comparative Insecticidal Activity of Chloropyrazole Derivatives

Compound IDTarget PestLC50 (µg/mL or mg/L)Key Structural FeaturesReference
Fipronil VariousPotentPhenylpyrazole with trifluoromethylsulfinyl group[5]
Compound 6h Locust47.68Glycine conjugated pyrazole[5]
Compound 10g P. xylostella27.49Diacylhydrazine with phenyl group[15]
Compound 10h P. xylostella23.67Diacylhydrazine with 4-fluorophenyl group[15]
Compound 7g P. xylostella5.32N-pyridylpyrazole with thiazole amide[14]
Compound 7g S. exigua6.75N-pyridylpyrazole with thiazole amide[14]
Antimicrobial Activity

Certain chloropyrazole derivatives have demonstrated significant antifungal and antitubercular activities.[4] The SAR in this context often involves the introduction of other heterocyclic moieties to the chloropyrazole core.

Key SAR Insights for Antimicrobial Activity:

  • Hybrid Molecules: The incorporation of 1,3,4-oxadiazole and 5-pyrazolinone scaffolds onto a core 3-(4-chlorophenyl)pyrazole structure can lead to promising antifungal and antitubercular agents.[4]

  • Broad Spectrum: Some of these compounds show very good antifungal activity against pathogenic strains of fungi like Aspergillus and Candida, as well as activity against Mycobacterium tuberculosis.[4]

Experimental Protocols: A Self-Validating System

The reliability of SAR data is contingent upon robust and reproducible experimental methodologies. Below are representative protocols for the synthesis and biological evaluation of chloropyrazole derivatives.

General Synthetic Protocol for Pyrazole Carboxamides

This protocol describes a common method for synthesizing pyrazole carboxamide derivatives, which are prevalent in many biologically active series.

Step-by-Step Methodology:

  • Synthesis of Pyrazole Carboxylic Acid: A 1,3-dipolar cycloaddition reaction, often mediated by a base like DABCO, is used to form the pyrazole ring with a carboxylic acid functionality.[6]

  • Activation of Carboxylic Acid: The synthesized pyrazole carboxylic acid is then activated, typically by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

  • Amide Coupling: The activated acid chloride is reacted with a desired amine in the presence of a base (e.g., triethylamine, pyridine) to form the final pyrazole carboxamide derivative.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.[16]

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of chloropyrazole compounds against a specific protein kinase.

Step-by-Step Methodology:

  • Plate Preparation: A 96-well plate is used for the assay. Test compounds are serially diluted in DMSO and added to the wells.[10]

  • Enzyme and Substrate Addition: The target kinase enzyme and its specific substrate are added to the wells containing the test compounds and incubated at room temperature for a defined period (e.g., 30 minutes).[10]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[10]

  • Detection of Activity: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays or luminescence-based assays (e.g., ADP-Glo).[17]

  • Data Analysis: The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated from the dose-response curves.

Visualizing Structure-Activity Relationships

Graphical representations can provide a clearer understanding of complex SAR data and experimental workflows.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Structural Modification In Vitro Assays In Vitro Assays Analog Synthesis->In Vitro Assays Screening In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Promising Candidates Data Analysis Data Analysis In Vivo Models->Data Analysis SAR Identification SAR Identification Data Analysis->SAR Identification Identify Trends SAR Identification->Lead Compound Rational Design of New Analogs

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Anticancer_SAR cluster_substituents Key Substitutions for Anticancer Activity Chloropyrazole Core Chloropyrazole Core N1 N1: Substituted Phenyl (e.g., 2,4-dichlorophenyl) Chloropyrazole Core->N1 Enhances Potency C3 C3: Carboxamido Group Chloropyrazole Core->C3 H-Bonding C4 C4: Small Alkyl Group (e.g., Methyl) Chloropyrazole Core->C4 Fine-tunes Activity C5 C5: Para-substituted Phenyl Chloropyrazole Core->C5 Essential for Affinity

Caption: Key structural features of chloropyrazole derivatives for anticancer activity.

Kinase_Inhibition_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds & Activates Signaling Cascade (e.g., MAPK, PI3K/AKT) Signaling Cascade (e.g., MAPK, PI3K/AKT) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., MAPK, PI3K/AKT) Phosphorylates & Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK, PI3K/AKT)->Transcription Factors Activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Promotes Chloropyrazole Inhibitor Chloropyrazole Inhibitor Chloropyrazole Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits ATP Binding

Caption: A simplified signaling pathway showing the mechanism of action for a chloropyrazole-based kinase inhibitor.

Conclusion

The chloropyrazole scaffold continues to be a highly fruitful starting point for the development of new therapeutic and agrochemical agents. The extensive body of research on their structure-activity relationships provides a solid foundation for the rational design of next-generation compounds with improved efficacy and safety profiles. By understanding the key structural determinants of activity for different biological targets, researchers can more effectively navigate the complex landscape of drug discovery and development. The comparative data and experimental insights provided in this guide aim to facilitate these efforts and inspire further innovation in the field.

References

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A Comparative Guide to Alternative Chlorinating Agents for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of chlorinated pyrazoles represents a critical step in the creation of a vast array of bioactive molecules. The introduction of a chlorine atom onto the pyrazole ring can significantly modulate a compound's physicochemical properties, influencing its potency, selectivity, and metabolic stability. While traditional chlorination methods have been employed for decades, the demand for safer, more efficient, and environmentally benign synthetic routes has spurred the exploration of alternative chlorinating agents. This guide provides an in-depth technical comparison of several key alternative reagents for pyrazole chlorination, offering experimental data, mechanistic insights, and detailed protocols to inform your synthetic strategies.

The Enduring Importance of Chlorinated Pyrazoles

The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs. The addition of chlorine to this heterocyclic core can lead to enhanced biological activity. For instance, chlorinated pyrazoles are integral components of various pharmaceuticals, including anti-inflammatory agents, and are widely used in agrochemicals. The C4 position of the pyrazole ring is the most common site for electrophilic substitution, including chlorination, due to the electronic nature of the ring system.

Moving Beyond Traditional Reagents: The Need for Alternatives

Historically, reagents like chlorine gas (Cl₂) have been used for chlorination. However, the hazardous nature of Cl₂ gas, coupled with its often-uncontrolled reactivity leading to over-chlorination and side product formation, necessitates the use of safer and more selective alternatives. This guide will focus on a comparative analysis of the following alternative chlorinating agents:

  • N-Chlorosuccinimide (NCS)

  • Trichloroisocyanuric Acid (TCCA)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Oxalyl Chloride ((COCl)₂)

  • Electrochemical and Photochemical Methods

In-Depth Comparison of Alternative Chlorinating Agents

This section provides a detailed analysis of each alternative chlorinating agent, focusing on their mechanism, performance, advantages, and limitations in the context of pyrazole synthesis.

N-Chlorosuccinimide (NCS): The Versatile Workhorse

N-Chlorosuccinimide (NCS) is a widely used and commercially available solid reagent that serves as a source of electrophilic chlorine.[1] It is generally considered a mild and selective chlorinating agent, making it a popular choice for the chlorination of a variety of organic substrates, including pyrazoles.[2]

Mechanism of Action: The chlorination of pyrazoles with NCS typically proceeds through an electrophilic aromatic substitution mechanism. The pyrazole nitrogen lone pair activates the ring, making the C4 position nucleophilic. The NCS provides an electrophilic chlorine atom that is attacked by the electron-rich pyrazole ring, forming a sigma complex intermediate. Subsequent deprotonation restores aromaticity and yields the 4-chloropyrazole.

Performance and Experimental Insights:

  • High Regioselectivity: NCS generally affords excellent regioselectivity for the C4 position of the pyrazole ring.[2]

  • Mild Reaction Conditions: Chlorination with NCS can often be carried out under mild conditions, such as at room temperature, and in a variety of solvents, including chlorinated hydrocarbons and even water.[2]

  • Good to Excellent Yields: High yields of 4-chloropyrazoles are frequently reported with NCS.[2]

Trichloroisocyanuric Acid (TCCA): The Atom-Economical Powerhouse

Trichloroisocyanuric acid (TCCA) is a stable, inexpensive, and highly atom-economical chlorinating agent, containing three reactive chlorine atoms per molecule.[3] It has emerged as a powerful and "green" alternative to other N-chloro reagents.[4]

Mechanism of Action: Similar to NCS, TCCA acts as an electrophilic chlorine source, and the reaction with pyrazoles follows an electrophilic aromatic substitution pathway.[1] TCCA can also act as an oxidant, enabling one-pot cyclization and chlorination reactions from hydrazine precursors to directly form 4-chloropyrazoles.[5][6]

Performance and Experimental Insights:

  • High Atom Economy: With three chlorine atoms per molecule, TCCA offers superior atom economy compared to NCS.[1]

  • Solvent-Free Conditions: TCCA has been successfully employed in mechanochemical, solvent-free chlorination of pyrazoles, offering a significant green advantage.[7][8]

  • Dual Functionality: TCCA's ability to act as both an oxidant and a chlorinating agent allows for innovative synthetic strategies, such as the direct synthesis of 4-chloropyrazoles from hydrazines and β-diketones.[5][6]

  • Safety and Handling: TCCA is a stable solid that is relatively safe to handle, although appropriate precautions should be taken to avoid inhalation of dust and contact with skin and eyes. It is important to store it away from combustible materials.[9]

Sulfuryl Chloride (SO₂Cl₂): The Potent but Hazardous Option

Sulfuryl chloride is a powerful and inexpensive liquid chlorinating agent.[10] However, its high reactivity and hazardous nature necessitate careful handling and consideration of its compatibility with sensitive functional groups.

Mechanism of Action: The chlorination of pyrazoles with sulfuryl chloride is also believed to proceed via an electrophilic aromatic substitution mechanism. The reactivity of SO₂Cl₂ can be tuned by the choice of solvent and the use of catalysts.[11]

Performance and Experimental Insights:

  • High Reactivity: Sulfuryl chloride is a highly reactive chlorinating agent, which can be advantageous for less reactive pyrazole substrates.

  • Potential for Side Reactions: Its high reactivity can also lead to over-chlorination and other side reactions if not carefully controlled.

  • Hazardous Nature: Sulfuryl chloride is a corrosive and toxic liquid that reacts violently with water, releasing toxic gases. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment.[2][6][12][13][14]

Oxalyl Chloride ((COCl)₂): A Niche Reagent with Unique Applications

Oxalyl chloride is a versatile reagent in organic synthesis, primarily known for its use in the Swern oxidation and for the preparation of acyl chlorides.[15][16] Its application as a direct chlorinating agent for pyrazoles is less common but can be relevant in specific contexts, such as in Vilsmeier-Haack type reactions.

Mechanism of Action: In the context of a Vilsmeier-Haack reaction, oxalyl chloride can react with a formamide (like DMF) to generate the Vilsmeier reagent, which then acts as the formylating and potentially chlorinating species.[10] Direct chlorination of pyrazoles with oxalyl chloride itself is not a standard procedure.

Performance and Experimental Insights:

  • Vilsmeier-Haack Reactions: Oxalyl chloride can be an effective activating agent for the Vilsmeier reagent, leading to the formation of 4-formylpyrazoles, which can be further functionalized. In some cases, chlorination can occur concurrently.[9]

  • Hazardous Byproducts: The reaction of oxalyl chloride with DMF can produce dimethylcarbamoyl chloride, a potent carcinogen.[15] It is also highly toxic and corrosive.[17][18][19]

Comparative Performance Data

The following table summarizes the key performance indicators for the discussed alternative chlorinating agents in pyrazole synthesis.

FeatureN-Chlorosuccinimide (NCS)Trichloroisocyanuric Acid (TCCA)Sulfuryl Chloride (SO₂Cl₂)Oxalyl Chloride ((COCl)₂)
Physical Form White crystalline solidWhite crystalline solid/powderColorless to pale yellow fuming liquidColorless, sharp-smelling liquid
Active Chlorine ~51%~90%N/A (decomposes)N/A (decomposes)
Byproducts SuccinimideCyanuric acidHCl, SO₂CO, CO₂, HCl
Handling Relatively easy and safeStable solid, easy to handleCorrosive and toxic liquid, requires careful handlingHighly toxic and corrosive, reacts violently with water
Selectivity Generally high for C4 positionHigh for C4 positionCan be lower, risk of over-chlorinationUsed in Vilsmeier-Haack, not for direct chlorination
Yields Good to excellentGood to excellentVariable, depends on conditionsN/A for direct chlorination
Green Aspects Byproduct is recyclableHigh atom economy, solvent-free optionsHazardous byproductsGaseous byproducts, but some are toxic

Emerging Frontiers: Electrochemical and Photochemical Chlorination

Beyond traditional chemical reagents, electrochemical and photochemical methods offer promising "green" alternatives for pyrazole chlorination.

Electrochemical Chlorination

Electrochemical methods utilize an electric current to generate the chlorinating species in situ from a simple chloride source, such as NaCl.[13] This approach avoids the need for stoichiometric amounts of hazardous chemical oxidants.

Mechanism: In a typical setup, an electric current is passed through a solution containing the pyrazole substrate and a chloride salt. At the anode, chloride ions are oxidized to generate reactive chlorine species, which then chlorinate the pyrazole.

Performance and Experimental Insights:

  • High Yields: Electrochemical chlorination of pyrazoles has been shown to produce 4-chloropyrazoles in good to excellent yields.[13][15]

  • Environmentally Friendly: This method is inherently "green" as it uses electricity as the "reagent" and avoids the generation of toxic byproducts from the chlorinating agent itself.

Photochemical Chlorination

Photochemical methods employ light to initiate the chlorination reaction, often proceeding through a radical mechanism.[20]

Mechanism: In the presence of a suitable photosensitizer and a chlorine source, irradiation with light can generate chlorine radicals. These radicals can then abstract a hydrogen atom from the pyrazole ring, followed by reaction with a chlorine source to yield the chlorinated product.

Performance and Experimental Insights:

  • Mild Conditions: Photochemical reactions can often be carried out at room temperature.

  • Selectivity Challenges: Controlling the regioselectivity of radical chlorination can be challenging compared to electrophilic methods.

  • Specialized Equipment: This method requires a photochemical reactor with a suitable light source.[21][22]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the chlorination of pyrazoles using the discussed alternative agents.

Protocol 1: Chlorination of 3,5-Dimethylpyrazole with N-Chlorosuccinimide (NCS)

Materials:

  • 3,5-Dimethylpyrazole

  • N-Chlorosuccinimide (NCS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required)

Procedure:

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in CCl₄ or CH₃CN, add NCS (1.05 eq) portion-wise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-chloro-3,5-dimethylpyrazole.

Protocol 2: Mechanochemical Chlorination of Pyrazole with Trichloroisocyanuric Acid (TCCA)[1]

Materials:

  • Pyrazole

  • Trichloroisocyanuric acid (TCCA)

  • Ball mill with milling jars (e.g., zirconium dioxide) and balls

Procedure:

  • Place the pyrazole (1.0 eq) and TCCA (0.34 eq) in a milling jar with the appropriate number and size of milling balls.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 30-60 minutes).

  • After milling, transfer the solid mixture from the jar.

  • Add a suitable organic solvent (e.g., dichloromethane) to the mixture and stir.

  • Filter the mixture to remove the insoluble cyanuric acid byproduct.

  • Wash the solid residue with the same organic solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the 4-chloropyrazole product. Purity is often high enough to not require further purification.

Protocol 3: Chlorination of a Pyrazole Derivative with Sulfuryl Chloride[18]

Materials:

  • Pyrazole derivative

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous chloroform (CHCl₃) or dichloromethane (CH₂Cl₂)

  • Catalyst (e.g., pyridine or DMF, optional)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

  • Dissolve the pyrazole derivative (1.0 eq) in anhydrous CHCl₃ or CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • If a catalyst is used, add it to the solution.

  • Cool the reaction mixture in an ice bath.

  • Add sulfuryl chloride (1.0-1.2 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction may require heating to reflux for less reactive substrates.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Mechanisms and Workflows

Mechanism of Electrophilic Chlorination of Pyrazole

G cluster_0 Electrophilic Aromatic Substitution Pyrazole Pyrazole SigmaComplex Sigma Complex (Intermediate) Pyrazole->SigmaComplex Attack of π-system ChlorinatingAgent Chlorinating Agent (e.g., NCS, TCCA) ChlorinatingAgent->SigmaComplex Provides Cl+ Chloropyrazole 4-Chloropyrazole SigmaComplex->Chloropyrazole Deprotonation Byproduct Byproduct (e.g., Succinimide, Cyanuric Acid) SigmaComplex->Byproduct Proton transfer caption Electrophilic Chlorination of Pyrazole

Caption: Electrophilic Chlorination of Pyrazole

Experimental Workflow for Mechanochemical Chlorination

G cluster_1 Mechanochemical Chlorination Workflow Start Start: Pyrazole + TCCA Milling Ball Milling (Solvent-Free) Start->Milling Extraction Extraction with Organic Solvent Milling->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Waste Cyanuric Acid (Byproduct) Filtration->Waste Solid Product Pure 4-Chloropyrazole Evaporation->Product caption Mechanochemical Chlorination Workflow

Caption: Mechanochemical Chlorination Workflow

Conclusion and Future Outlook

The selection of an appropriate chlorinating agent for pyrazole synthesis is a critical decision that balances reactivity, selectivity, safety, cost, and environmental impact. While NCS remains a reliable and versatile option, TCCA presents a compelling "green" alternative with high atom economy and the potential for solvent-free reactions. Sulfuryl chloride offers high reactivity for challenging substrates but requires stringent safety protocols. The use of oxalyl chloride is primarily confined to Vilsmeier-Haack type functionalizations.

Emerging technologies such as electrochemical and photochemical chlorination hold significant promise for developing even more sustainable and efficient synthetic routes. As the demand for green chemistry solutions continues to grow, these methods are likely to play an increasingly important role in the synthesis of chlorinated pyrazoles and other valuable heterocyclic compounds. This guide provides a solid foundation for researchers to make informed decisions and to design robust and responsible synthetic strategies for accessing this important class of molecules.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central. [Link]

  • Chen, C., Chen, J., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2559-2562. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2023). Green Chemistry (RSC Publishing). [Link]

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. (2007). R Discovery. [Link]

  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (n.d.). ResearchGate. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). MDPI. [Link]

  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025). Preprints.org. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2024). PMC - NIH. [Link]

  • C‒H An chlorination of pyrazole 1a. (n.d.). ResearchGate. [Link]

  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. [Link]

  • “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (n.d.). Green Chemistry (RSC Publishing). [Link]

  • An unusual thionyl chloride-promoted C−C bond formation to obtain 4,4'-bipyrazolones. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • A radical approach to C-H chlorination. (2021). Scientific Update. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). MDPI. [Link]

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  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. [Link]

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  • A kind of preparation method of 4-chloropyrazole derivative. (2014).
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  • Regioselective synthesis and antitumor screening of some novel N-phenylpyrazole derivatives. (2011). PubMed. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. [Link]

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A Comparative Economic Analysis of Synthetic Pathways to Ethyl 3-Chloro-1H-Pyrazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-chloro-1H-pyrazole-5-carboxylate is a crucial heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structural motif is a key component in numerous active ingredients, driving the demand for efficient, cost-effective, and sustainable manufacturing processes. This guide provides an in-depth economic and practical analysis of two distinct synthetic pathways to this valuable intermediate. By examining the underlying chemical principles, procedural details, and economic factors of each route, this document aims to equip researchers and process chemists with the necessary insights to make informed decisions for both laboratory-scale synthesis and industrial production.

Pathway 1: Cyclocondensation Followed by Direct Chlorination

This classical and widely adopted approach involves the initial formation of the pyrazole ring system via a cyclocondensation reaction, followed by a direct chlorination step to introduce the chloro-substituent at the 3-position.

Chemical Principles

The synthesis commences with the condensation of a 1,3-dicarbonyl compound, diethyl 2,4-dioxobutanoate (diethyl oxaloacetate), with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration to yield ethyl 1H-pyrazole-5-carboxylate. The subsequent step involves the electrophilic substitution of a chlorine atom onto the pyrazole ring, typically at the C3 position, using a suitable chlorinating agent such as sulfuryl chloride.

Experimental Protocol

Step 1: Synthesis of Ethyl 1H-Pyrazole-5-carboxylate

  • To a stirred solution of diethyl 2,4-dioxobutanoate (1.0 eq) in ethanol at 0-5 °C, hydrazine hydrate (1.0 eq) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl 1H-pyrazole-5-carboxylate, which can be used in the next step without further purification.

Step 2: Chlorination of Ethyl 1H-Pyrazole-5-carboxylate

  • Ethyl 1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or chloroform.

  • The solution is cooled to 0-5 °C.

  • Sulfuryl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2-3 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Visual Representation of Pathway 1

Pathway 1: Cyclocondensation followed by Chlorination cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination Diethyl_2,4-dioxobutanoate Diethyl 2,4-dioxobutanoate Ethyl_1H-pyrazole-5-carboxylate Ethyl 1H-pyrazole-5-carboxylate Diethyl_2,4-dioxobutanoate->Ethyl_1H-pyrazole-5-carboxylate Ethanol, 0-25°C Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Ethyl_1H-pyrazole-5-carboxylate Ethyl_3-chloro-1H-pyrazole-5-carboxylate This compound Ethyl_1H-pyrazole-5-carboxylate->Ethyl_3-chloro-1H-pyrazole-5-carboxylate Dichloromethane, 0-25°C Sulfuryl_chloride Sulfuryl Chloride Sulfuryl_chloride->Ethyl_3-chloro-1H-pyrazole-5-carboxylate

Caption: Synthetic route via cyclocondensation and subsequent chlorination.

Pathway 2: Cyclocondensation with a Chlorinated Precursor

This alternative strategy involves the use of a chlorinated 1,3-dicarbonyl equivalent, which directly leads to the formation of the chlorinated pyrazole ring in a single cyclocondensation step.

Chemical Principles

This pathway utilizes diethyl 2-chloro-3-oxosuccinate as the key starting material. The reaction with hydrazine hydrate follows a similar mechanism to Pathway 1, with the nucleophilic attack of hydrazine leading to cyclization. However, in this case, the chloro-substituent is already present on the dicarbonyl backbone, resulting in the direct formation of this compound. This approach consolidates the synthesis into a single key transformation, potentially offering advantages in terms of step economy.

Experimental Protocol
  • Diethyl 2-chloro-3-oxosuccinate (1.0 eq) is dissolved in ethanol.

  • The solution is cooled to 0-5 °C.

  • Hydrazine hydrate (1.0 eq) is added dropwise, and the reaction mixture is stirred at this temperature for 1 hour.

  • The mixture is then heated to reflux for 3-4 hours.

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The residue is taken up in ethyl acetate and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield this compound.

Visual Representation of Pathway 2

Pathway 2: Cyclocondensation with a Chlorinated Precursor Diethyl_2-chloro-3-oxosuccinate Diethyl 2-chloro-3-oxosuccinate Ethyl_3-chloro-1H-pyrazole-5-carboxylate_2 This compound Diethyl_2-chloro-3-oxosuccinate->Ethyl_3-chloro-1H-pyrazole-5-carboxylate_2 Ethanol, 0°C to reflux Hydrazine_hydrate_2 Hydrazine Hydrate Hydrazine_hydrate_2->Ethyl_3-chloro-1H-pyrazole-5-carboxylate_2

Caption: One-step synthesis from a chlorinated dicarbonyl precursor.

Economic and Practical Comparison

The choice between these two synthetic pathways is influenced by a multitude of factors, including raw material costs, reaction yields, operational complexity, and safety and environmental considerations.

FeaturePathway 1: Cyclocondensation then ChlorinationPathway 2: Cyclocondensation with Chlorinated Precursor
Starting Materials Diethyl 2,4-dioxobutanoate, Hydrazine Hydrate, Sulfuryl ChlorideDiethyl 2-chloro-3-oxosuccinate, Hydrazine Hydrate
Raw Material Cost Generally lower cost for basic starting materials.Diethyl 2-chloro-3-oxosuccinate is a more specialized and expensive reagent.
Number of Steps Two distinct synthetic steps.One primary synthetic step.
Overall Yield Moderate to good, dependent on the efficiency of both steps.Potentially higher overall yield due to fewer steps.
Operational Complexity More complex due to the handling of a hazardous chlorinating agent and an additional reaction setup.Simpler, one-pot procedure.
Safety Concerns Use of sulfuryl chloride, which is toxic and corrosive, requires stringent safety precautions.Generally safer due to the avoidance of a separate, hazardous chlorination step.
Environmental Impact Generation of acidic byproducts from the chlorination step requires neutralization and disposal.Potentially more environmentally friendly due to higher atom economy and fewer waste streams.
Scalability Readily scalable, with established industrial precedent for similar reactions.Scalability may be limited by the availability and cost of the chlorinated starting material.

In-Depth Analysis and Recommendations

Pathway 1 represents a more traditional and often initially more cost-effective approach, primarily due to the lower cost of the fundamental starting materials. However, the economic advantage can be offset by the costs associated with the second chlorination step. The use of sulfuryl chloride necessitates specialized handling procedures and equipment to ensure operator safety and mitigate environmental risks. The generation of hydrochloric acid and sulfur dioxide as byproducts also adds to the cost of waste treatment and disposal. From a process chemistry perspective, the two-step nature of this pathway introduces more operational complexity and potential for yield loss at each stage.

Pathway 2 offers a more elegant and streamlined synthesis. The single-step conversion from a pre-chlorinated starting material is attractive from an efficiency and operational simplicity standpoint. This can translate to lower labor costs and reduced solvent usage. The primary drawback of this route is the higher cost and potentially limited availability of diethyl 2-chloro-3-oxosuccinate. For large-scale manufacturing, securing a reliable and economically viable supply of this key intermediate is paramount. However, for smaller-scale laboratory synthesis where convenience and safety are high priorities, this pathway may be preferable. The avoidance of a separate, hazardous chlorination step significantly improves the safety profile of the overall process.

The optimal synthetic pathway for this compound is highly dependent on the scale of production, budget constraints, and the prioritizing of safety and environmental factors.

  • For large-scale industrial production , a thorough cost analysis of raw material sourcing for both pathways is essential. While Pathway 1 may appear cheaper based on the cost of basic chemicals, the hidden costs of safety measures, waste disposal, and operational complexity could make Pathway 2 more economically viable in the long run, provided a stable and affordable supply of the chlorinated precursor can be established.

  • For laboratory-scale research and development , Pathway 2 offers significant advantages in terms of simplicity, safety, and time savings. The higher initial cost of the starting material may be justified by the reduced need for specialized handling of hazardous reagents and a more straightforward experimental procedure.

Ultimately, the selection of the synthetic route requires a holistic evaluation of not only the direct costs of reagents but also the indirect costs associated with safety, environmental compliance, and process efficiency.

References

  • Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. (URL: )
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (URL: [Link])

  • Synthesis method of 1-(3-chloro-2-pyridyl)
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (URL: [Link])

A Comparative Guide to the Efficacy of Pyrazole-Based vs. Triazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate fungicide class is a critical decision dictated by target pathogens, resistance profiles, and desired modes of action. This guide provides an in-depth, objective comparison of two prominent classes of fungicides: pyrazole-based and triazole-based compounds. By delving into their mechanisms of action, comparative efficacy supported by experimental data, and the ever-present challenge of resistance, this document aims to equip you with the knowledge to make informed decisions in your research and development endeavors.

Introduction: A Tale of Two Chemistries

The battle against fungal pathogens in agriculture and medicine is relentless, demanding a diverse arsenal of effective and specific chemical agents. Among the most successful are the nitrogen-containing heterocyclic fungicides, with pyrazoles and triazoles representing two major families. While both are five-membered rings, the arrangement and number of nitrogen atoms bestow distinct chemical properties that translate into different biological activities.

Triazole fungicides , introduced in the 1970s, have long been a cornerstone of fungal disease management.[1] They are renowned for their broad-spectrum activity and systemic properties.[2] Pyrazole fungicides , particularly the pyrazole carboxamides, are a more recent class that has gained significant traction due to their high efficacy and novel mode of action for many pathogens.[3] This guide will dissect the key differences and similarities between these two powerhouse fungicide classes.

Mechanism of Action: A Divergence in Cellular Targets

The fungicidal efficacy of both pyrazole and triazole compounds stems from their ability to disrupt vital cellular processes in fungi. However, they achieve this through distinct mechanisms, targeting different key enzymes.

Triazole Fungicides: Inhibitors of Sterol Biosynthesis

Triazole fungicides are classified as Demethylation Inhibitors (DMIs) .[4] Their primary target is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51) that is essential for the biosynthesis of ergosterol.[5][6] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function.[1]

By inhibiting lanosterol 14α-demethylase, triazoles disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors.[7] This disruption results in abnormal fungal growth and ultimately, cell death.[1] It is important to note that triazoles are generally fungistatic at lower concentrations and fungicidal at higher concentrations. Their systemic nature allows them to move within the plant's xylem, providing protection to newly emerged tissues.[8]

acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway lanosterol Lanosterol mevalonate_pathway->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Structural Integrity) ergosterol->cell_membrane triazole Triazole Fungicide triazole->cyp51 Inhibits cyp51->ergosterol

Mechanism of Action of Triazole Fungicides.
Pyrazole Fungicides: Disruptors of Fungal Respiration

Many of the most commercially significant pyrazole-based fungicides belong to the pyrazole carboxamide chemical class and act as Succinate Dehydrogenase Inhibitors (SDHIs) .[3][9] Their target is Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[10] This enzyme complex plays a dual role in cellular metabolism: it is a key enzyme in the Krebs cycle and is also an integral part of the respiratory chain, responsible for transferring electrons from succinate to coenzyme Q.

By binding to the ubiquinone-binding site of Complex II, pyrazole carboxamide fungicides block the transfer of electrons, thereby inhibiting mitochondrial respiration.[10] This disruption leads to a rapid depletion of cellular ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death. This mode of action is distinct from that of the DMI fungicides, which is a key factor in their use for resistance management.[3]

krebs_cycle Krebs Cycle succinate Succinate krebs_cycle->succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii Oxidized by fumarate Fumarate complex_ii->fumarate coenzyme_q Coenzyme Q complex_ii->coenzyme_q Reduces complex_iii Complex III coenzyme_q->complex_iii atp_production ATP Production complex_iii->atp_production ...leads to pyrazole Pyrazole Carboxamide (SDHI Fungicide) pyrazole->complex_ii Inhibits

Mechanism of Action of Pyrazole Carboxamide (SDHI) Fungicides.

Comparative Efficacy: A Quantitative Look at Performance

The true measure of a fungicide's utility lies in its efficacy against a spectrum of fungal pathogens. The following tables summarize available in vitro data, presenting the half-maximal effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values for representative pyrazole and triazole fungicides. Lower values indicate higher potency.

Table 1: Comparative in vitro Efficacy (EC50 in µg/mL) of Pyrazole (SDHI) and Triazole (DMI) Fungicides against Various Fungal Pathogens

FungicideChemical ClassFusarium oxysporum f. sp. radicis-lycopersiciSclerotinia sclerotiorumZymoseptoria triticiMycosphaerella fijiensis
Fluxapyroxad Pyrazole Carboxamide (SDHI)-0.021 - 0.0950.1 - 0.13-
Bixafen Pyrazole Carboxamide (SDHI)-0.0417 - 0.4732--
Tebuconazole Triazole (DMI)0.075--Moderate Resistance
Propiconazole Triazole (DMI)0.058--Moderate Resistance
Prothioconazole Triazole (DMI)-0.0651--

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Comparative in vitro Efficacy (MIC in µg/mL) of Pyrazole-Containing and Triazole Fungicides against Medically Important Fungi

FungicideChemical ClassCandida albicansCryptococcus neoformansAspergillus fumigatus
Novel Pyrazole Derivatives Pyrazole---
Triazole-Phenylethynyl Pyrazole Hybrids Triazole-Pyrazole Hybrid0.0625 - 0.1250.0625 - 0.1254.0 - 8.0
Fluconazole Triazole (DMI)0.25 - 8.00.125 - 4.0>64
Itraconazole Triazole (DMI)0.03 - 1.00.03 - 0.250.25 - 2.0
Voriconazole Triazole (DMI)0.015 - 0.50.03 - 0.250.25 - 1.0

Note: Data is compiled from multiple sources and represents a range of reported values.

The Challenge of Fungicide Resistance

The evolution of fungicide resistance is a significant threat to sustainable agriculture and public health. Both pyrazole and triazole fungicides are susceptible to the development of resistance, albeit through different mechanisms.

Triazole Resistance

Resistance to triazole fungicides is a well-documented and widespread problem.[11][12] The primary mechanisms of resistance include:

  • Target site mutations: Point mutations in the CYP51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazole fungicides.[12]

  • Overexpression of the target enzyme: Increased expression of the CYP51A gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.

  • Efflux pump overexpression: Fungi can develop mechanisms to actively pump the fungicide out of the cell, reducing its intracellular concentration.

Of particular concern is the environmental selection of triazole resistance in medically important fungi like Aspergillus fumigatus. The widespread use of DMI fungicides in agriculture is thought to contribute to the emergence of azole-resistant strains that can cause difficult-to-treat infections in humans.[11]

Pyrazole (SDHI) Resistance

Resistance to SDHI fungicides is also an emerging issue. The primary mechanism of resistance is the alteration of the target enzyme, succinate dehydrogenase. Mutations in the genes encoding the subunits of the SDH complex (SdhB, SdhC, and SdhD) can reduce the binding affinity of pyrazole carboxamide fungicides.

The risk of cross-resistance between different SDHI fungicides exists, meaning that resistance to one SDHI may confer resistance to others. However, the lack of cross-resistance with fungicides that have different modes of action, such as DMIs, makes SDHIs valuable tools for resistance management when used in rotation or combination with other fungicide classes.

Experimental Protocols: A Guide to Efficacy Testing

To ensure the scientific integrity and reproducibility of fungicide efficacy data, standardized experimental protocols are essential. The following outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a fungal pathogen in vitro.

In Vitro Fungicide Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the MIC of a fungicide, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Fungal isolate of interest

  • Appropriate liquid growth medium (e.g., RPMI-1640 for many yeasts and molds)

  • Fungicide stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension to a standardized concentration (e.g., using a hemocytometer or spectrophotometer to a specific optical density).

    • Dilute the standardized suspension in the growth medium to the desired final inoculum concentration.

  • Fungicide Dilution Series:

    • Prepare a serial two-fold dilution of the fungicide stock solution in the growth medium directly in the 96-well plate. This creates a range of fungicide concentrations to be tested.

    • Include a positive control well (inoculum with no fungicide) and a negative control well (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the fungicide dilutions and the positive control well.

    • Incubate the plate at an appropriate temperature and for a sufficient duration to allow for visible growth in the positive control well.

  • MIC Determination:

    • After incubation, visually inspect the plate for fungal growth (turbidity).

    • The MIC is the lowest concentration of the fungicide at which no visible growth is observed.

    • Alternatively, a microplate reader can be used to measure the optical density at a specific wavelength (e.g., 600 nm) to quantify fungal growth and determine the concentration that inhibits growth by a certain percentage (e.g., MIC50 or MIC90).

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of 96-well Plate inoculum_prep->inoculation fungicide_dilution Fungicide Dilution Series fungicide_dilution->inoculation incubation Incubation inoculation->incubation visual_inspection Visual Inspection incubation->visual_inspection plate_reader Microplate Reader incubation->plate_reader mic_determination MIC Determination visual_inspection->mic_determination plate_reader->mic_determination

Workflow for In Vitro Fungicide Susceptibility Testing.

Conclusion: Strategic Selection for Effective Fungal Control

Both pyrazole-based (primarily SDHIs) and triazole-based (DMIs) fungicides are powerful tools in the management of fungal diseases. The choice between these two classes, or their combined use, should be a strategic one, based on a thorough understanding of their distinct characteristics.

  • Triazoles offer a broad spectrum of activity and systemic properties, making them a reliable choice for a wide range of applications. However, the prevalence of resistance necessitates careful stewardship and monitoring.

  • Pyrazoles , particularly the SDHI carboxamides, provide a different mode of action, making them crucial for resistance management programs. They exhibit high intrinsic activity against many pathogens, including some that are less sensitive to triazoles.

For the research and development professional, the key lies in leveraging the strengths of each class. This may involve developing novel derivatives with improved efficacy and resistance-breaking properties, or designing integrated pest management programs that utilize the distinct modes of action of both pyrazole and triazole fungicides to ensure durable and effective fungal control. The experimental data and protocols provided in this guide serve as a foundation for these critical endeavors.

References

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  • Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumigatus. (2013). PubMed. Retrieved from [Link]

  • Mechanisms of Triazole Resistance in Aspergillus fumigatus. (2020). PMC - NIH. Retrieved from [Link]

  • THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS). (2014). Journal of Hygienic Engineering and Design. Retrieved from [Link]

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  • Triazole fungicides and the selection of resistance to medical triazoles in the opportunistic mould Aspergillus fumigatus. (2013). Wageningen University & Research. Retrieved from [Link]

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  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Retrieved from [Link]

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  • Evaluation of Anticholinesterase Activity of the Fungicides Mefentrifluconazole and Pyraclostrobin. (2024). PMC - PubMed Central. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrazole Intermediates and Analytical Rigor

Pyrazole scaffolds are cornerstones in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, from anti-inflammatory agents like Celecoxib to novel anticancer and antiviral therapies.[1][2] The journey from a promising pyrazole intermediate to a safe and effective Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. The intermediates in a synthetic pathway are not merely stepping stones; their purity, stability, and impurity profiles directly dictate the quality of the final API.[3] Therefore, the validation of analytical methods used to assess these intermediates is not just a regulatory formality but a fundamental scientific necessity for ensuring product quality and patient safety.[4][5]

This guide provides an in-depth comparison of analytical techniques and a practical framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[6][7][8][9] We will move beyond rote procedural lists to explain the causality behind each validation step, empowering researchers to design and execute robust, self-validating analytical systems.

Pillar 1: The Regulatory Bedrock - Understanding ICH Q2(R1) Validation Parameters

Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[3][5][10] The ICH Q2(R1) guideline provides a harmonized framework for this process, outlining key performance characteristics that must be evaluated.[5][8]

The typical workflow for validating a quantitative impurity or assay method follows a logical progression, ensuring that each parameter builds upon the last.

G Dev Method Development & Optimization Spec Specificity & Forced Degradation Dev->Spec SST System Suitability Test Definition Dev->SST Lin Linearity & Range Spec->Lin Spec->SST Acc Accuracy (% Recovery) Lin->Acc LOQ LOD & LOQ Lin->LOQ Lin->SST Prec Precision (Repeatability & Intermediate) Acc->Prec Acc->SST Rob Robustness Prec->Rob Prec->SST LOQ->SST Rob->SST Complete Validation Complete SST->Complete

Caption: Logical workflow for analytical method validation.

The core validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).[5]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Pillar 2: Choosing the Right Tool - A Comparison of Analytical Techniques

The selection of an analytical technique is dictated by the physicochemical properties of the pyrazole intermediate and its potential impurities. For these typically small organic molecules, chromatographic methods are the gold standard.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation in a liquid mobile phase based on analyte affinity for a solid stationary phase.Separation in a gaseous mobile phase based on analyte volatility and affinity for a stationary phase.
Best Suited For A wide range of pyrazoles, especially non-volatile, polar, or thermally labile compounds.[12][13]Volatile and semi-volatile pyrazole intermediates and related impurities (e.g., starting materials, residual solvents).[13][14][15]
Advantages Highly versatile and precise; suitable for a broad range of molecular weights and polarities.[12][16]High resolution and speed; excellent sensitivity for volatile compounds.[16][17]
Limitations Can have longer run times; higher solvent consumption.Analyte must be volatile and thermally stable; may require derivatization for polar compounds, adding complexity.[16][17]
Common Detectors UV/Vis, Photodiode Array (PDA), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).

The Power of Hyphenation: The Role of Mass Spectrometry (MS)

While HPLC-UV and GC-FID are workhorses for quantification, coupling them with Mass Spectrometry (LC-MS and GC-MS) provides an unparalleled level of specificity and investigative power.[15] MS detection is indispensable for:

  • Impurity Identification: Providing molecular weight and fragmentation data to elucidate the structure of unknown impurities or degradation products.[1][18][19]

  • Peak Purity Analysis: Confirming that a single chromatographic peak corresponds to a single compound.

  • Trace-Level Analysis: Offering superior sensitivity for detecting and quantifying impurities at very low levels.[19]

Pillar 3: Field-Proven Protocols and the Causality of Validation

Here, we detail the experimental protocols for key validation parameters, explaining the scientific rationale behind each step. These protocols are designed to be self-validating systems.

A. Specificity and Forced Degradation: Proving the Method is Stability-Indicating

The goal of specificity is to prove the method can distinguish the pyrazole intermediate from all potential interferences. Forced degradation studies are the ultimate test of this, intentionally stressing the intermediate to generate the very degradation products the method must be able to resolve.[20][21]

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze via HPLC-PDA/MS Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Ox Oxidation (e.g., 3% H₂O₂) Ox->Analysis Therm Thermal (e.g., 80°C) Therm->Analysis Photo Photolytic (ICH Q1B light exposure) Photo->Analysis API Pyrazole Intermediate (Drug Substance) API->Acid API->Base API->Ox API->Therm API->Photo Result Evaluate Chromatogram: - Peak Purity (PDA/MS) - Resolution > 2 - No co-elution Analysis->Result

Caption: Workflow for establishing specificity via forced degradation.

Experimental Protocol: Specificity

  • Prepare Solutions: Create separate solutions of the blank (diluent), the pyrazole intermediate reference standard, and all known related impurities.

  • Forced Degradation: Subject the pyrazole intermediate to a range of stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, 80°C heat, and photolytic stress per ICH Q1B) for a defined period. The goal is to achieve 5-20% degradation.[22]

  • Analysis: Inject all prepared solutions onto the chromatographic system (e.g., HPLC-PDA).

  • Evaluation:

    • Confirm that the blank shows no interfering peaks at the retention time of the analyte.

    • Demonstrate that the peaks for the pyrazole intermediate and all known impurities are well-resolved from each other (Resolution > 2).

    • In the stressed samples, verify that the main analyte peak is resolved from all degradation product peaks. Use a PDA detector to assess peak purity across the entire peak to confirm no co-elution is occurring.

  • Causality: This rigorous process validates that any signal measured is solely from the target analyte, ensuring that the stability and purity results are accurate and not falsely inflated or obscured by other components.[23]

B. Linearity, Accuracy, and Precision: The Quantitative Core

These three parameters form the foundation of quantitative analysis, proving the method can reliably measure how much of the intermediate is present.

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a minimum of five standard solutions of the pyrazole intermediate spanning the expected analytical range (e.g., from the LOQ to 120% of the assay concentration).

  • Analysis: Inject each standard in triplicate.

  • Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be minimal.

  • Causality: A high correlation coefficient confirms a predictable and proportional relationship between concentration and instrument response, which is essential for calculating the concentration of unknown samples.[24]

Experimental Protocol: Accuracy (Recovery)

  • Spike Samples: Prepare a sample matrix (e.g., a placebo or a mixture of other reaction components) and spike it with the pyrazole intermediate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and a corresponding standard.

  • Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Causality: This protocol mimics the analysis of a real sample and demonstrates that the method can accurately measure the analyte without bias from the sample matrix.

Experimental Protocol: Precision

  • Repeatability: Prepare a minimum of six independent samples of the pyrazole intermediate at 100% of the target concentration. Analyze them under the same conditions by the same analyst on the same day.

  • Intermediate Precision: Repeat the repeatability experiment with a different analyst, on a different day, and/or using a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results from the repeatability study and for the combined results of both studies.

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • Causality: This demonstrates the method's consistency and reliability. Low %RSD indicates that random error is minimal and the method will produce trustworthy results over time and between different users.

C. LOD & LOQ: Defining the Lower Limits

Determining the limits of detection and quantification is especially critical for impurity methods, where trace-level analysis is required.

Experimental Protocol: LOD & LOQ

  • Method 1: Signal-to-Noise (S/N) Ratio:

    • Prepare and inject a series of increasingly dilute solutions of the pyrazole intermediate.

    • Determine the concentration at which the analyte peak is clearly distinguishable from the baseline noise, with a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11][25][26]

  • Method 2: Based on the Calibration Curve:

    • Use the data from the linearity study.

    • Calculate LOD and LOQ using the following formulas, where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.[27]

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Confirm the calculated LOQ value by preparing a standard at this concentration and verifying that it yields acceptable accuracy and precision.

  • Causality: These parameters establish the validated lower boundary of the method's performance, ensuring that critical low-level impurities can be reliably quantified and controlled.[28]

Data Summary: A Comparative Performance Snapshot

The following table presents hypothetical validation data for two common methods used to analyze a pyrazole intermediate, providing a clear comparison of their performance capabilities.

Validation ParameterHPLC-UV MethodGC-FID MethodICH Acceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.998
Range (µg/mL) 1.0 - 1500.5 - 100Method Dependent
Accuracy (% Recovery) 99.5% (RSD: 0.8%)100.2% (RSD: 1.1%)98.0 - 102.0%
Precision (%RSD)
- Repeatability0.6%0.9%≤ 2.0%
- Intermediate1.1%1.4%≤ 2.0%
LOD (µg/mL) 0.30.15Reportable
LOQ (µg/mL) 1.00.5Reportable; must be precise & accurate

The Self-Validating System: System Suitability Testing (SST)

A validated method is only reliable if the instrument performing the analysis is working correctly on the day of the test. System Suitability Testing (SST) is the crucial, self-validating check performed before any sample analysis.[29][30][31] It is an integral part of the method that ensures the performance of the entire system (equipment, electronics, and analytical operations).[30][32]

Typical SST Protocol & Acceptance Criteria (for HPLC)

  • Procedure: Before sample analysis, perform five replicate injections of a system suitability solution. This solution often contains the main analyte and a known, closely eluting impurity.[29]

  • Evaluation:

    • Repeatability (%RSD): The %RSD of the peak areas from the five injections should be ≤ 1.0%.

    • Resolution (Rs): The resolution between the main analyte and the known impurity should be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the main analyte peak should be ≤ 1.5.

    • Theoretical Plates (N): The column efficiency, measured as theoretical plates, should be ≥ 3000.

  • Causality: If the SST fails, the analysis is stopped.[33] This prevents the generation of invalid data. Passing SST provides documented evidence that the chromatographic system is fit for purpose at the time of analysis, ensuring the trustworthiness of the subsequent results.

Conclusion

The validation of analytical methods for pyrazole intermediates is a multi-faceted process that underpins the entire drug development lifecycle. The choice between HPLC and GC is a strategic one, based on the specific properties of the analytes .[16] HPLC offers broad applicability for many pyrazole structures, while GC provides exceptional performance for volatile components.

Regardless of the technique chosen, a validation protocol grounded in the principles of ICH Q2(R1) is paramount. By understanding the causality behind each validation parameter—from specificity demonstrated through rigorous forced degradation to the daily assurance provided by system suitability—researchers and scientists can build robust, reliable, and defensible analytical methods. This commitment to analytical excellence is what transforms promising intermediates into the high-quality, safe, and effective medicines of tomorrow.[4]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-Chloro-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Analogs: Specific safety data for ethyl 3-chloro-1H-pyrazole-5-carboxylate is not extensively documented in readily available Safety Data Sheets (SDS). Therefore, this guide is built upon a conservative approach, synthesizing data from structurally similar pyrazole derivatives. This methodology ensures a high margin of safety by assuming hazards common to this chemical class, such as skin, eye, and respiratory irritation.[1][2][3][4] Always consult the specific SDS provided by your supplier and perform a risk assessment before beginning any new procedure.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential hazards is the foundation of safe chemical handling. Based on data from analogous chloro-pyrazole and pyrazole-carboxylate compounds, we can anticipate the following primary risks:

  • Skin Irritation (H315): Many pyrazole derivatives are classified as skin irritants.[1][2][3][4] Direct contact can cause redness, itching, or inflammation.

  • Serious Eye Irritation (H319): This is a common hazard for this class of chemicals, with the potential for significant eye damage upon contact.[1][2][3][4]

  • Respiratory Irritation (H335): As a solid, the compound can form dust. Inhaling these fine particles may irritate the respiratory tract.[1][2][3]

  • Harmful if Swallowed (H302): Some related compounds exhibit acute oral toxicity, making ingestion a significant concern.[2]

These hazards mandate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is directly proportional to the risk of exposure associated with a specific task. The following table provides a clear guide for selecting appropriate protection.

TaskMinimum Required PPERecommended PPE for Increased Protection
Weighing Solid Compound Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsDouble Nitrile Gloves, Disposable Gown, Safety Goggles, N95 Respirator (if outside a fume hood)
Preparing Solutions Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsDouble Nitrile Gloves, Chemical Resistant Gown, Safety Goggles
Performing Reactions / Transfers Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsDouble Nitrile Gloves, Chemical Resistant Gown, Safety Goggles and Face Shield
Spill Cleanup Double Nitrile Gloves, Chemical Resistant Gown, Safety Goggles, Face ShieldDouble Nitrile Gloves, Chemical Resistant Coveralls, Appropriate Respirator
Detailed PPE Specifications:
  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[5] Always inspect gloves for tears or holes before use.[2][6] For tasks with a higher risk of splashes or prolonged contact, wearing two pairs of gloves (double-gloving) is recommended. Use proper glove removal technique to avoid skin contact with the outer surface of the glove.[2]

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. For any task involving liquids or the potential for splashes, chemical safety goggles are mandatory.[2] When handling larger quantities or during spill cleanup, a full face shield should be worn in conjunction with goggles to protect the entire face.[7]

  • Body Protection: A standard laboratory coat is sufficient for small-scale operations. For larger-scale work or procedures with a significant splash risk, a disposable, fluid-resistant gown provides superior protection.[5][8] Ensure all skin is covered.

  • Respiratory Protection: All handling of the solid chemical that may generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If weighing must be done outside of a fume hood, a NIOSH-approved N95 particulate respirator is necessary.[2][9]

Procedural Guidance: Integrating Safety into Your Workflow

A robust safety plan extends beyond simply wearing PPE; it involves integrating safe practices directly into the experimental workflow.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Assess 1. Assess Hazards (Review SDS) Select_PPE 2. Select & Inspect PPE (Task-Specific) Assess->Select_PPE Prepare_Area 3. Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Area Handle 4. Handle Chemical (Weighing, Reaction) Prepare_Area->Handle Begin Work Handle->Handle Decontaminate_Area 5. Decontaminate Area & Glassware Handle->Decontaminate_Area Work Complete Decontaminate_PPE 6. Doff & Dispose PPE Decontaminate_Area->Decontaminate_PPE Dispose_Waste 7. Dispose Chemical Waste Decontaminate_PPE->Dispose_Waste

Caption: Workflow for Safe Handling of Pyrazole Compounds.

Protocol 1: Spill Response for a Small Quantity (<1g)

A spill presents the highest risk of acute exposure. Being prepared is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE: double nitrile gloves, a chemical-resistant gown, and safety goggles with a face shield.[4]

  • Containment: Prevent the spread of dust or liquid. For solids, gently cover with a damp paper towel.

  • Cleanup: Collect the material using an inert absorbent like vermiculite or sand.[1] Do not sweep dry powder, as this will create dust.[2]

  • Collection: Place all cleanup materials and contaminated items into a suitable, labeled, and closed container for hazardous waste disposal.[2][6]

  • Decontaminate: Wipe the spill area with soap and plenty of water.[6]

  • Dispose of PPE: Remove and dispose of all PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water.[1][2]

Disposal and Decontamination Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Waste Categorization: All materials contaminated with this compound, including the chemical itself, absorbent materials from spills, and disposable PPE, must be treated as hazardous chemical waste.[1]

  • Solid Waste: Collect solid waste, including contaminated gloves, wipes, and weigh papers, in a clearly labeled, sealed waste container.[2]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[6]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[6]

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Angene Chemical. (2025, September 3). Safety Data Sheet - Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Scott, J., & Polovich, M. (2018). Safe handling of hazardous drugs. Clinical Journal of Oncology Nursing, 22(5), 4-8. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Pediatric Oncology Group of Ontario (POGO). (n.d.). Personal Protective Equipment. POGO Satellite Manual. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.